molecular formula C9H8O B084771 (4-ethynylphenyl)methanol CAS No. 10602-04-7

(4-ethynylphenyl)methanol

カタログ番号: B084771
CAS番号: 10602-04-7
分子量: 132.16 g/mol
InChIキー: QCZORVSTESPHCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Ethynylphenyl)methanol (CAS 10602-04-7), also known as 4-ethynylbenzyl alcohol, is a high-value chemical building block with the molecular formula C9H8O and a molecular weight of 132.16 g/mol . This compound is characterized by the presence of both a terminal alkyne group and a benzyl alcohol group on a phenyl ring, making it a versatile intermediate for conjugation and further synthetic modification in organic and medicinal chemistry. Its primary research value lies in its role as a key precursor in the synthesis of complex molecular tools. For instance, it is a critical intermediate in the construction of multifunctional benzophenone linkers used in peptide stapling and photoaffinity labeling studies . These linkers are designed to covalently crosslink peptides to their protein targets, such as the MDM2-p53 interaction, enabling the study of protein-protein interactions and the identification of new therapeutic targets . The terminal alkyne handle is particularly valuable for downstream bioorthogonal conjugation, including copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), facilitating the attachment of probes like biotin for pull-down assays . Beyond biomedical applications, the phenyl-ethynyl-phenyl structural motif is also recognized for its interesting physicochemical properties, contributing to research in materials science, including the development of organic electronic materials and fluorescent sensors . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions. For more detailed specifications, including NMR data and safety information, please refer to the provided Certificate of Analysis (COA) and Safety Data Sheet (SDS) .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4-ethynylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZORVSTESPHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457502
Record name 4-Ethynylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-04-7
Record name 4-Ethynylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethynylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Ethynylphenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Ethynylphenyl)methanol, a versatile bifunctional molecule with the chemical formula C₉H₈O, has emerged as a critical building block in modern medicinal chemistry and materials science.[1][2] Its unique structure, featuring a reactive ethynyl group and a modifiable hydroxymethyl group, makes it an invaluable component in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed synthesis protocols, and its significant applications in the development of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via click chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

This compound is a white to yellow-brown solid at room temperature.[2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₈O[1][2]
Molecular Weight 132.16 g/mol [2]
CAS Number 10602-04-7[1][2]
IUPAC Name This compound[2]
Melting Point 40-44 °C
Boiling Point Not available
SMILES C#CC1=CC=C(C=C1)CO[1]
InChI InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2[2]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A typical synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a substituted benzyl alcohol, like 4-iodobenzyl alcohol, followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol outlines a two-step synthesis of this compound from 4-iodobenzyl alcohol and trimethylsilylacetylene.

Step 1: Sonogashira Coupling of 4-Iodobenzyl Alcohol and Trimethylsilylacetylene

  • Materials:

    • 4-Iodobenzyl alcohol

    • Trimethylsilylacetylene

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Anhydrous triethylamine (Et₃N)

    • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzyl alcohol (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), CuI (e.g., 2-5 mol%), and PPh₃ (e.g., 4-10 mol%).

    • Add the anhydrous solvent and anhydrous triethylamine.

    • Add trimethylsilylacetylene (e.g., 1.1-1.5 equivalents) dropwise to the stirred solution.

    • Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product, (4-((trimethylsilyl)ethynyl)phenyl)methanol, by flash column chromatography on silica gel.[4]

Step 2: Deprotection of the Trimethylsilyl Group

  • Materials:

    • (4-((trimethylsilyl)ethynyl)phenyl)methanol

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the silylated intermediate in methanol.[5]

    • Add potassium carbonate (a catalytic amount is often sufficient) to the solution.[5]

    • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[5]

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

    • If necessary, further purify the product by column chromatography.

Synthesis_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection 4-Iodobenzyl_Alcohol 4-Iodobenzyl Alcohol Coupling_Reaction Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF 4-Iodobenzyl_Alcohol->Coupling_Reaction TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Coupling_Reaction Intermediate (4-((trimethylsilyl)ethynyl)phenyl)methanol Coupling_Reaction->Intermediate Deprotection_Reaction K₂CO₃, MeOH Intermediate->Deprotection_Reaction Final_Product This compound Deprotection_Reaction->Final_Product

Synthesis of this compound.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a highly valuable linker in the development of novel therapeutics, particularly in the fields of targeted protein degradation and bioconjugation.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an excellent candidate for incorporation into these linkers, providing a rigid and synthetically tractable scaffold.[7] The alkyne group can be readily functionalized, for example, through a click reaction, to attach the E3 ligase ligand.

The efficacy of PROTACs is often quantified by their DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. While specific PROTACs utilizing a this compound linker are proprietary, the following table presents data for various PROTACs to illustrate the typical range of activities achieved.

PROTACTarget ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Reference
Compound 27 BRD4CRBN--[8]
Compound 28 BRD4CRBN--[8]
Compound 29 BRD4CRBN--[8]
Compound 34 BRD4CRBN60-[8]
Compound 37 BRD4CRBN62-[8]
CP1 DAPK1-119.6-[9]

Note: The linkers in the cited PROTACs may not be derived from this compound but serve to demonstrate the potency of this therapeutic modality.

PROTAC_Mechanism PROTAC PROTAC Target_Protein Target Protein (e.g., BRD4) E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Mechanism of action for a PROTAC.
Click Chemistry and Bioconjugation

The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation applications.[10] this compound and its derivatives can be used to label biomolecules, such as proteins and nucleic acids, with probes for imaging or to construct antibody-drug conjugates (ADCs).

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a CuAAC reaction between an alkyne-functionalized molecule derived from this compound and an azide-containing biomolecule or probe.

  • Materials:

    • Alkyne-functionalized molecule (1 equivalent)

    • Azide-containing molecule (1-1.2 equivalents)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

    • Solvent (e.g., water, DMSO, or a mixture)

  • Procedure:

    • Prepare a stock solution of the alkyne-functionalized molecule.

    • Prepare a stock solution of the azide-containing molecule.

    • In a reaction vessel, combine the alkyne and azide solutions.

    • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the ligand (THPTA or TBTA).

    • Add the copper catalyst solution to the alkyne/azide mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

    • Upon completion, the product can be purified by methods appropriate for the specific conjugate, such as precipitation, dialysis, or chromatography.[11][12][13]

Click_Chemistry_Workflow Alkyne This compound Derivative (Alkyne) Reaction Cu(I) Catalyst (from CuSO₄ + NaAsc) Alkyne->Reaction Azide Azide-tagged Biomolecule/Probe Azide->Reaction Triazole Triazole-linked Conjugate Reaction->Triazole

A typical click chemistry workflow.

Conclusion

This compound is a cornerstone molecule for chemists and drug developers, offering a gateway to a vast array of complex and functionally diverse molecules. Its straightforward synthesis via the robust Sonogashira coupling and the bioorthogonal reactivity of its alkyne group in click chemistry reactions have solidified its importance in the construction of advanced therapeutics like PROTACs and sophisticated bioconjugates. The detailed protocols and data presented in this guide aim to facilitate its broader application and inspire further innovation in the fields of chemical biology and medicinal chemistry.

References

physical properties of 4-ethynylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Ethynylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications. This document summarizes key physical data in a structured format, outlines general experimental protocols for their determination, and provides a visual representation of the molecule's key attributes.

Core Physical and Chemical Properties

4-Ethynylbenzyl alcohol is a bifunctional organic compound containing both a terminal alkyne and a primary alcohol functional group attached to a benzene ring. These features make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as click chemistry, coupling reactions, and esterification.

Data Presentation

The following table summarizes the key quantitative physical and chemical properties of 4-ethynylbenzyl alcohol.

PropertyValueSource(s)
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Melting Point 40-44 °C
Boiling Point 239.6 ± 23.0 °C (at 760 Torr)N/A
Density 1.08 ± 0.1 g/cm³N/A
Appearance Powder to crystalN/A
CAS Number 10602-04-7
SMILES String OCc1ccc(cc1)C#C
InChI Key QCZORVSTESPHCO-UHFFFAOYSA-N
pKa (Predicted) 14.13 ± 0.10N/A
Flash Point > 230 °F (> 110 °C)N/A

Spectroscopic Data

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the key physical properties of an organic compound like 4-ethynylbenzyl alcohol.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline 4-ethynylbenzyl alcohol is finely ground using a mortar and pestle.[1]

  • The powdered sample is packed into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[2]

  • The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point, and then the heating rate is slowed to about 1-2 °C per minute.[2]

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2] A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key physical constant.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)[3]

Procedure (Capillary Method):

  • A few milliliters of the liquid sample (or molten 4-ethynylbenzyl alcohol) are placed in a small test tube.[4]

  • A capillary tube is sealed at one end and placed, open end down, into the liquid.[3]

  • The test tube is attached to a thermometer and heated in a bath.[4]

  • As the temperature rises, air trapped in the capillary tube will bubble out.[5]

  • Heating is continued until a steady stream of bubbles emerges from the capillary. The heat is then removed.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure for ¹H and ¹³C NMR:

  • Approximately 5-10 mg of 4-ethynylbenzyl alcohol is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in a clean vial.[7]

  • A small amount of TMS is added as an internal reference (δ = 0.00 ppm).[8]

  • The solution is transferred to an NMR tube.[7]

  • The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.

  • The ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the signals to single lines for each unique carbon atom.[9]

Expected ¹H NMR Signals for 4-Ethynylbenzyl Alcohol:

  • A singlet for the terminal alkyne proton (-C≡C-H).

  • A singlet for the benzylic protons (-CH₂OH).

  • A singlet for the alcohol proton (-OH), which may be broad and can exchange with D₂O.

  • Two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons.

Expected ¹³C NMR Signals for 4-Ethynylbenzyl Alcohol:

  • Signals for the two alkyne carbons.

  • A signal for the benzylic carbon (-CH₂OH).

  • Four signals in the aromatic region (two for the substituted carbons and two for the unsubstituted carbons).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

  • FTIR spectrometer

  • Sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory)

  • Volatile solvent (if preparing a thin film)

Procedure (Thin Solid Film Method):

  • A small amount of 4-ethynylbenzyl alcohol is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[10]

  • A drop of this solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid compound.[10]

  • The salt plate is placed in the sample holder of the FTIR spectrometer.[10]

  • The IR spectrum is recorded.

Expected Characteristic IR Absorptions for 4-Ethynylbenzyl Alcohol:

  • A strong, broad absorption in the range of 3200-3600 cm⁻¹ due to the O-H stretch of the alcohol.

  • A sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

  • A weak to medium absorption in the range of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.

  • A strong absorption between 1000-1260 cm⁻¹ for the C-O stretch of the primary alcohol.

  • Absorptions in the 1450-1600 cm⁻¹ region due to C=C stretching in the aromatic ring.

  • C-H stretching absorptions for the aromatic and benzylic protons.

Mandatory Visualization

The following diagram illustrates the key physical properties associated with the molecular structure of 4-ethynylbenzyl alcohol.

G Key Physical Properties of 4-Ethynylbenzyl Alcohol cluster_molecule Molecular Structure cluster_properties Physical Properties mol 4-Ethynylbenzyl Alcohol C₉H₈O MW Molecular Weight: 132.16 g/mol mol->MW MP Melting Point: 40-44 °C mol->MP BP Boiling Point: ~240 °C mol->BP Density Density: ~1.08 g/cm³ mol->Density Appearance Appearance: Powder to Crystal mol->Appearance

References

Solubility Profile of (4-ethynylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-ethynylphenyl)methanol, a versatile building block in pharmaceutical and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this document combines theoretical considerations, and qualitative descriptions, with solubility data from structurally analogous compounds to offer a reliable estimation of its behavior in common laboratory solvents.

Core Concepts: Molecular Structure and Polarity

This compound (C₉H₈O) possesses a bifunctional chemical structure that dictates its solubility. The molecule incorporates a polar hydroxyl (-OH) group, capable of forming hydrogen bonds, and a larger, nonpolar ethynylphenyl group. This amphiphilic nature suggests a nuanced solubility profile, with potential for miscibility in a range of solvents depending on their polarity. The terminal alkyne group also contributes to its chemical reactivity and potential for specific solvent interactions.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a variety of common laboratory solvents, categorized by their polarity. The estimations are derived from the known solubility of benzyl alcohol and phenylacetylene, which represent the two key structural components of the target molecule.

Solvent ClassificationSolventPolarity Index (P')Estimated Solubility of this compoundRationale for Estimation
Polar Protic Water10.2LowThe polar hydroxyl group allows for some water solubility through hydrogen bonding, similar to benzyl alcohol's moderate solubility (approx. 4 g/100 mL)[1][2]. However, the large, nonpolar ethynylphenyl group, akin to the insoluble phenylacetylene[3][4][5], significantly reduces aqueous solubility.
Methanol5.1HighThe alcohol group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the hydroxyl group of this compound. The small alkyl chain of methanol does not significantly hinder interaction with the nonpolar part of the molecule.
Ethanol4.3HighSimilar to methanol, ethanol is an excellent solvent for both benzyl alcohol and phenylacetylene, indicating good solvation of both the polar and nonpolar moieties of this compound[1][6].
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2HighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including those with polar functional groups.
Acetonitrile5.8Moderate to HighAcetonitrile is a polar aprotic solvent capable of dissolving a wide range of compounds. It is expected to effectively solvate this compound.
Acetone5.1HighAcetone is a versatile solvent that is miscible with both water and many organic solvents. It is known to dissolve both benzyl alcohol and phenylacetylene, suggesting high solubility for this compound[1][3][6].
Tetrahydrofuran (THF)4.0HighTHF is a less polar ether that is a good solvent for many organic compounds. It is expected to readily dissolve this compound.
Ethyl Acetate4.4Moderate to HighEthyl acetate is a moderately polar solvent that is a good solvent for many organic compounds.
Nonpolar Dichloromethane (DCM)3.1HighAs a halogenated solvent, DCM is effective at dissolving a wide range of organic compounds with varying polarities.
Toluene2.4Moderate to HighThe aromatic nature of toluene will favorably interact with the phenyl ring of this compound, while its low polarity will accommodate the nonpolar ethynyl group.
Diethyl Ether2.8HighDiethyl ether is a common solvent for organic compounds and is known to be miscible with both benzyl alcohol and phenylacetylene[1][2][6].
Hexane0.1Low to ModerateWhile the nonpolar nature of hexane will interact favorably with the ethynylphenyl group, it is a poor solvent for the polar hydroxyl group, likely resulting in limited solubility.

Experimental Protocol for Solubility Determination

For precise quantification of this compound solubility, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Record the exact volume of the filtrate.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

G Solubility Assessment Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Select Solvents B Prepare Supersaturated Mixture (Excess Solute in Solvent) A->B C Isothermal Agitation (e.g., 24-48h at 25°C) B->C D Allow Sedimentation C->D E Filter Supernatant D->E F Quantitative Analysis (e.g., HPLC, GC) E->F G Calculate Solubility F->G H Tabulate Results G->H

Caption: A flowchart of the experimental workflow for determining solubility.

G Decision Logic for Solvent Selection Start Start A Assess Polarity of This compound Start->A B Consider Both -OH (Polar) and -C≡C-Ph (Nonpolar) Groups A->B C Select a Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) B->C D Hypothesize Solubility Based on 'Like Dissolves Like' C->D E Prioritize Solvents for Specific Applications (e.g., Reaction, Crystallization) D->E End Proceed to Experimental Verification E->End

Caption: A logical diagram for the solvent selection process.

References

An In-depth Technical Guide to the Synthesis and Purification of (4-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (4-ethynylphenyl)methanol, a versatile building block in medicinal chemistry and materials science.[1] The presence of both a reactive ethynyl group and a primary alcohol allows for a wide range of subsequent chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.[1] This document details common synthetic routes, purification protocols, and includes quantitative data to support reproducibility.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multi-step process involving the formation of a carbon-carbon bond via a Sonogashira coupling reaction, followed by the deprotection of the terminal alkyne. An alternative strategy involves the reduction of an aldehyde precursor.

Synthetic Strategy 1: Sonogashira Coupling followed by Deprotection

This is a widely used and reliable method that starts with a halogenated benzyl alcohol derivative. The key step is the palladium-copper co-catalyzed Sonogashira coupling of a protected alkyne with an aryl halide.[2][3]

Experimental Protocol:

Step 1: Synthesis of (4-((trimethylsilyl)ethynyl)phenyl)methanol

  • To a solution of 4-bromobenzyl alcohol (1.0 eq) in a suitable solvent such as triethylamine or a mixture of toluene and triethylamine, add trimethylsilylacetylene (1.1 - 1.5 eq).[4][5]

  • Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq), and the copper(I) iodide (CuI) co-catalyst (0.04 - 0.1 eq).[5][6]

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 80°C) under an inert atmosphere (e.g., argon) for several hours (typically 18h) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate (4/1) to afford (4-((trimethylsilyl)ethynyl)phenyl)methanol.[7] A yield of 66% has been reported for a similar synthesis starting from 4-iodobenzyl alcohol.[7]

Step 2: Deprotection to this compound

  • Dissolve the (4-((trimethylsilyl)ethynyl)phenyl)methanol (1.0 eq) in a solvent such as methanol or tetrahydrofuran (THF).

  • Add a base like potassium carbonate (K₂CO₃) or a fluoride source such as tetrabutylammonium fluoride (TBAF).[4][8]

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, the solvent is removed in vacuo.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Synthetic Strategy 2: Reduction of 4-ethynylbenzaldehyde

This approach involves the initial synthesis of 4-ethynylbenzaldehyde, which is then reduced to the corresponding alcohol.

Experimental Protocol:

Step 1: Synthesis of 4-ethynylbenzaldehyde

  • 4-Ethynylbenzaldehyde can be prepared via the Sonogashira coupling of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by deprotection of the trimethylsilyl group with a base.[4]

Step 2: Reduction to this compound

  • Dissolve 4-ethynylbenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol, at 0°C.

  • Slowly add a reducing agent, for example, sodium borohydride (NaBH₄) (1.0 - 1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Quantitative Data Summary

Synthetic StepStarting MaterialKey ReagentsSolventYieldPurityReference
(4-((trimethylsilyl)ethynyl)phenyl)methanol Synthesis4-Iodobenzyl alcoholTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃NTHF66%N/A[7]
4-Ethynylbenzaldehyde Synthesis4-BromobenzaldehydeTrimethylsilylacetylene, Pd catalyst, Cu catalyst, BaseN/AN/AN/A[4]
Reduction of 4-ethynylbenzaldehyde4-EthynylbenzaldehydeSodium borohydrideMethanol/EthanolN/AN/AGeneral

N/A: Data not available in the provided search results.

Purification of this compound

Purification is a critical step to obtain this compound of high purity, which is essential for subsequent applications. The two most common methods are column chromatography and recrystallization.

Column Chromatography

Silica gel column chromatography is an effective method for purifying this compound from reaction byproducts and unreacted starting materials.[9][10][11]

Experimental Protocol:

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent system.[9][11]

  • Pack a glass column with the slurry.[10]

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.[9]

  • Elute the column with an appropriate solvent system. A common system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][12] A gradient elution may be employed for better separation.[11]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recommended Solvent Systems for Column Chromatography

Solvent SystemRatioApplication NotesReferences
Petroleum Ether / Ethyl Acetate4:1Used for the purification of the silyl-protected precursor.[7]
n-Hexane / Chloroform4:1General system for purification of similar compounds.[13]
n-Hexane / Ethyl Acetate3:1Another common eluent for purifying final compounds.[13]

Recrystallization

Recrystallization is a technique used to purify solid compounds.[14] It relies on the difference in solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures.[14]

Experimental Protocol:

  • Select a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14][15] Mixed solvent systems, such as methanol/water or ethanol/water, can also be effective.[16]

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Diagrams

Synthesis_Strategy_1 Start 4-Bromobenzyl alcohol Intermediate (4-((trimethylsilyl)ethynyl)phenyl)methanol Start->Intermediate Sonogashira Coupling (Pd/Cu catalyst) TMSA Trimethylsilylacetylene TMSA->Intermediate Product This compound Intermediate->Product Deprotection (Base or F⁻)

Caption: Synthetic pathway for this compound via Sonogashira coupling.

Synthesis_Strategy_2 Start 4-Ethynylbenzaldehyde Product This compound Start->Product Reduction (e.g., NaBH₄)

Caption: Synthesis of this compound via reduction of the aldehyde.

Purification_Workflow Crude Crude this compound Column Column Chromatography Crude->Column Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Column->Pure Pure Fractions Recrystallization->Pure Pure Crystals

Caption: General workflow for the purification of this compound.

References

Spectroscopic and Structural Elucidation of (4-ethynylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-ethynylphenyl)methanol, a versatile building block in pharmaceutical and materials science research. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for their acquisition, and a structural representation to aid researchers and scientists in its application.

Introduction

This compound, also known as 4-ethynylbenzyl alcohol, is a bifunctional organic compound featuring both a reactive terminal alkyne and a primary alcohol functional group. This unique combination makes it a valuable precursor in a variety of chemical transformations, including Sonogashira coupling, click chemistry, and esterification reactions. Accurate and detailed spectral data are crucial for its unambiguous identification and for monitoring its reactivity in synthetic applications. This guide presents a consolidated resource for the NMR and IR spectroscopic characterization of this important molecule.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, with its key functional groups, is presented below. The diagram also illustrates the expected correlations between the molecular structure and its spectroscopic signatures.

Caption: Molecular structure of this compound with key functional groups highlighted.

Quantitative Spectral Data

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---
¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available--
Data not available--
Data not available--
Data not available--
Data not available--

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

4.1.2. Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Nucleus: ¹H

    • Solvent: CDCl₃ (referenced to residual CHCl₃ at 7.26 ppm) or DMSO-d₆ (referenced to residual DMSO at 2.50 ppm).

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Pulse Angle: 30-45 degrees

  • ¹³C NMR:

    • Nucleus: ¹³C

    • Solvent: CDCl₃ (referenced to the center of the triplet at 77.16 ppm) or DMSO-d₆ (referenced to the center of the septet at 39.52 ppm).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

    • Technique: Proton-decoupled.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (FTIR, Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the center of the ATR crystal.

  • Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

4.2.2. Sample Preparation (FTIR, KBr Pellet)

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

4.2.3. Sample Preparation (FTIR, Melt on a Salt Plate)

  • Gently warm a small sample of this compound on a KBr or NaCl salt plate until it melts to form a thin film.

  • Place a second salt plate on top to create a capillary film.

4.2.4. Data Acquisition

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or the KBr pellet holder should be collected prior to sample analysis and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of this compound.

G Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr_prep NMR Sample Preparation purification->nmr_prep ir_prep IR Sample Preparation purification->ir_prep nmr_acq NMR Data Acquisition (1H & 13C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq nmr_proc NMR Data Processing & Analysis nmr_acq->nmr_proc ir_proc IR Data Processing & Analysis ir_acq->ir_proc interpretation Structural Confirmation & Purity Assessment nmr_proc->interpretation ir_proc->interpretation final_report final_report interpretation->final_report Final Report Generation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. While specific, experimentally-derived peak data is not currently available in widespread public databases, the provided protocols and structural information serve as a valuable resource for researchers working with this compound. It is recommended that researchers acquire and report detailed spectral data in their publications to contribute to a more comprehensive public repository of information for this important synthetic building block.

A Technical Guide to High-Purity (4-ethynylphenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-ethynylphenyl)methanol, also known as 4-ethynylbenzyl alcohol, is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a terminal alkyne and a primary alcohol, allows for sequential or orthogonal functionalization, making it a valuable component in the synthesis of complex molecular architectures. This guide provides an in-depth overview of the commercial availability, synthesis, purification, and key applications of high-purity this compound, with a focus on its role in the development of targeted therapeutics.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers. The typical purity offered is between 95% and 98%, with higher purities available from select vendors. It is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) to ascertain the exact purity, impurity profile, and the analytical methods used for quality control.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity SpecificationAnalytical Method
Sigma-Aldrich 10602-04-7C₉H₈O132.16≥97%Varies by lot, CoA available
Tokyo Chemical Industry (TCI) 10602-04-7C₉H₈O132.16>98.0%Gas Chromatography (GC)
A2B Chem 10602-04-7C₉H₈O132.1695%Not specified
Manchester Organics 10602-04-7C₉H₈O132.1695%Not specified
BLD Pharm 10602-04-7C₉H₈O132.16Not specifiedNMR, HPLC, LC-MS, UPLC data available

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes the synthesis of this compound from 4-iodobenzyl alcohol and trimethylsilylacetylene, followed by desilylation.

Materials:

  • 4-Iodobenzyl alcohol

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

  • Desilylating agent (e.g., potassium carbonate in methanol)

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzyl alcohol, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagents Addition: Add the anhydrous solvent and the amine base to the flask. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Desilylation: The crude silyl-protected intermediate is dissolved in a suitable solvent (e.g., methanol), and a desilylating agent (e.g., potassium carbonate) is added. The mixture is stirred at room temperature until the desilylation is complete (monitored by TLC or LC-MS).

  • Purification: The crude this compound is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).[3][4][5] The fractions containing the pure product are collected and concentrated to yield high-purity this compound as a solid.

Key Applications in Drug Development

The unique bifunctional nature of this compound makes it a highly valuable linker in the construction of complex therapeutic agents. One of the most prominent applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two ligands.[8]

This compound serves as a rigid and versatile linker component in PROTAC design. The terminal alkyne can be readily functionalized using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the E3 ligase ligand. The alcohol moiety can be converted to other functional groups to connect to the POI ligand. The rigidity of the phenyl group helps to control the spatial orientation of the two ligands, which is a critical factor in the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent target degradation.[8] Prominent examples of PROTACs that incorporate ethynylphenyl-based linkers include dBET1 and the clinical candidate ARV-110.[7][9][10]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker derived from this compound.

PROTAC_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake POI Protein of Interest (POI) POI->PROTAC_in Binds to POI Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC_in Binds to E3 Ligase Ligand Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC_in Recycled E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->Ub Recruits Ubiquitin

References

In-Depth Technical Guide on the Safety, Handling, and Storage of (4-Ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for (4-ethynylphenyl)methanol. The information is intended to support laboratory research and drug development activities by ensuring the safe and effective use of this compound.

Chemical and Physical Properties

This compound, also known as 4-ethynylbenzyl alcohol, is a versatile building block in chemical synthesis.[1] Its utility in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science stems from the reactivity of its alkyne functional group.[1]

PropertyValueSource(s)
CAS Number 10602-04-7[1][2][3][4][5][6][7]
Molecular Formula C₉H₈O[1][4][6]
Molecular Weight 132.16 g/mol [4]
Appearance White to yellow or yellow-brown low melting solid or liquid
Melting Point 40-44 °C[2]
Boiling Point 239.6 °C at 760 mmHg[2]
Flash Point 109 °C[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryGHS CodeDescriptionSource(s)
Acute Toxicity, Oral4H302Harmful if swallowed[4]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[4]

Signal Word: Warning[4]

Hazard Pictograms:

alt text

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the European Chemicals Agency (ECHA).[4] Key precautions include:

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P317: IF SWALLOWED: Get medical help.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P337+P317: If eye irritation persists: Get medical help.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols during handling is essential. The following procedures are recommended based on guidelines for handling similar chemical structures, such as substituted benzyl alcohols and aryl acetylenes.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[9] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[10]

  • Grounding: To prevent static discharge, which can be an ignition source for flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded.[8][9] Use explosion-proof electrical and lighting equipment.[8][9]

Personal Protective Equipment (PPE)

A risk assessment should be performed for each specific procedure to determine the appropriate level of PPE. The following provides general guidance:

PPE CategorySpecificationRationaleSource(s)
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and eye irritation.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.[10]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.[10]
Respiratory Protection Not typically required when handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of vapors.[9]
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling.[9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][9]

  • Remove contaminated clothing and wash it before reuse.[10]

Storage

Proper storage of this compound is crucial for maintaining its stability and preventing accidents.

Storage ConditionRecommendationSource(s)
Temperature Store at room temperature in a cool, dry place.[6]
Light Keep in a dark place.[6]
Atmosphere Store in a tightly sealed container.[6][9]
Incompatibilities Store away from strong oxidizing agents, strong bases, strong acids, acid anhydrides, and acid chlorides.[8]

First Aid and Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Ingestion Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[4][10]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Skin Contact Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
Fire-Fighting Measures

While this compound has a relatively high flash point, it is a combustible liquid.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. A water spray can be used to cool fire-exposed containers.[11]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Upon combustion, it may produce carbon monoxide and carbon dioxide.[8] Vapors may form explosive mixtures with air.[11]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing vapors and contact with skin and eyes.[9]

  • Environmental Precautions: Prevent the material from entering drains and waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols and Workflows

General Workflow for Handling Air-Sensitive Reagents

The ethynyl group in this compound can be sensitive to air and moisture, particularly in the presence of certain catalysts or bases. Therefore, employing air-sensitive techniques is a good practice, especially in reactions involving this functional group.

G cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction oven_dry Oven-dry glassware assemble_hot Assemble glassware while hot oven_dry->assemble_hot flush_inert Flush with inert gas (N2 or Ar) assemble_hot->flush_inert cool Cool under inert atmosphere flush_inert->cool purge_syringe Purge syringe with inert gas cool->purge_syringe transfer_reagent Transfer this compound via syringe purge_syringe->transfer_reagent add_to_reaction Add to reaction vessel transfer_reagent->add_to_reaction maintain_positive_pressure Maintain positive inert gas pressure add_to_reaction->maintain_positive_pressure monitor_reaction Monitor reaction progress maintain_positive_pressure->monitor_reaction G plate_cells Plate cells in 96-well plate treat_compound Treat with this compound plate_cells->treat_compound incubate Incubate for 24-72 hours treat_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data

References

literature review on the applications of (4-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of (4-ethynylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 4-ethynylbenzyl alcohol, is a bifunctional organic compound that has emerged as a crucial and versatile building block in modern chemical synthesis. Its structure, featuring both a terminal alkyne and a primary alcohol (hydroxymethyl group) on a stable phenyl ring, provides two orthogonal points for chemical modification. This unique characteristic makes it a highly valuable intermediate in the fields of medicinal chemistry, materials science, and drug discovery for constructing complex molecular architectures and functionalized systems.

This technical guide provides a comprehensive review of the synthesis, properties, and core applications of this compound, complete with experimental protocols and quantitative data to support researchers in its practical application.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its key physical and chemical properties, compiled from various chemical databases, are summarized below for easy reference.[1][2][3]

PropertyValue
CAS Number 10602-04-7
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
IUPAC Name This compound
Synonyms 4-Ethynylbenzyl alcohol, 4-hydroxymethylphenylacetylene
Appearance White to light yellow crystalline powder
SMILES C#CC1=CC=C(C=C1)CO
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Synthesis of this compound

The most common laboratory synthesis of this compound involves a two-step process starting from a halogenated precursor, typically (4-bromophenyl)methanol. The first step is a Sonogashira cross-coupling reaction to introduce the alkyne group in a protected form, followed by a deprotection step.[4]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection start_material (4-bromophenyl)methanol reagent1 Ethynyltrimethylsilane Pd(PPh₃)₂Cl₂, CuI, P(t-Bu)₃, TEA intermediate (4-((trimethylsilyl)ethynyl)phenyl)methanol reagent1->intermediate Microwave, 130°C, 4h intermediate_ref (4-((trimethylsilyl)ethynyl)phenyl)methanol intermediate->intermediate_ref Purification reagent2 TBAF in THF final_product This compound reagent2->final_product 0°C to RT, 3h

Caption: Synthesis pathway for this compound.

Quantitative Data for Synthesis

The yields for the two-step synthesis are reported to be high, making this a reliable method for producing the target compound.

StepReactionReported Yield
1 Sonogashira Coupling66%
2 Silyl Group Deprotection100%
Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established synthetic procedures.[4]

Step 1: Synthesis of (4-((trimethylsilyl)ethynyl)phenyl)methanol

  • To an anhydrous solution of triethylamine (TEA), add (4-bromophenyl)methanol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.05 eq), and P(t-Bu)₃ (0.05 eq) under an inert nitrogen atmosphere.

  • Stir the resulting mixture for 5 minutes.

  • Add ethynyltrimethylsilane (2.0 eq) dropwise to the reaction vessel.

  • Heat the mixture in a microwave reactor at 130 °C for 4 hours.

  • After cooling to room temperature, filter the mixture through celite and concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and water (3x). Combine the organic layers.

  • Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and purify by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4/1) to yield the product as a brown oil.

Step 2: Synthesis of this compound

  • Dissolve (4-((trimethylsilyl)ethynyl)phenyl)methanol (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 0 °C.

  • Add tetrabutylammonium fluoride (TBAF) (2.0 eq) in a single portion.

  • Allow the reaction to stir and warm to room temperature over 3 hours.

  • Concentrate the mixture under reduced pressure.

  • Extract the residue with ethyl acetate and water (3x). Combine the organic layers.

  • Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and purify by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4/1) to yield the final product.

Core Applications and Chemical Reactivity

The utility of this compound stems from its two distinct reactive sites. The terminal alkyne is a substrate for powerful coupling reactions, while the hydroxymethyl group allows for conventional alcohol chemistry. This bifunctionality enables its use as a versatile linker or as a foundational scaffold.[1]

G cluster_alkyne Alkyne Group Reactions cluster_alcohol Hydroxymethyl Group Reactions center This compound cu_aac CuAAC (Click Chemistry) + R-N₃ center->cu_aac sonogashira Sonogashira Coupling + R-X, Pd/Cu center->sonogashira ester Esterification + R-COOH center->ester ether Etherification + R-X center->ether oxidation Oxidation center->oxidation product_triazole 1,2,3-Triazole Derivative cu_aac->product_triazole product_alkyne Disubstituted Alkyne sonogashira->product_alkyne product_ester Ester Derivative ester->product_ester product_ether Ether Derivative ether->product_ether product_aldehyde 4-Ethynylbenzaldehyde oxidation->product_aldehyde

References

Methodological & Application

Application Note: Sonogashira Coupling Protocol for the Synthesis of Diarylalkynes using (4-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is fundamental in the synthesis of complex molecules within the pharmaceutical, natural product, and materials science fields.[1][3] The mild reaction conditions, including the possibility of conducting the reaction at room temperature and in aqueous media, tolerate a wide range of functional groups, making it a versatile tool in organic synthesis.[1][4] (4-ethynylphenyl)methanol is a valuable building block, and its coupling via the Sonogashira reaction provides a direct route to functionalized diarylalkynes, which are key intermediates in the synthesis of various biologically active compounds and organic materials.

This application note provides a detailed protocol for the Sonogashira coupling of this compound with an aryl halide. It includes reaction conditions, a step-by-step experimental procedure, and a summary of quantitative data to guide researchers in successfully applying this methodology.

Reaction Scheme

Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies. Optimization may be required for specific aryl halide substrates.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, dimethylformamide (DMF))

  • Standard glassware for inert atmosphere techniques (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, hexane, dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the aryl halide (1.0 eq), this compound (1.1 - 1.5 eq), the palladium catalyst (0.01 - 0.05 eq), and copper(I) iodide (0.02 - 0.1 eq).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl halide) followed by the amine base (e.g., triethylamine, 2.0 - 3.0 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 50-100 °C). The optimal temperature and reaction time will depend on the reactivity of the aryl halide.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.

Data Presentation

The following table summarizes typical quantitative parameters for Sonogashira coupling reactions, which can be adapted for the coupling of this compound.

ParameterTypical RangeNotes
This compound (eq) 1.1 - 1.5A slight excess of the alkyne is commonly used to ensure complete consumption of the aryl halide.
Palladium Catalyst Loading (mol%) 1 - 5Common catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[5]
Copper(I) Iodide Loading (mol%) 2 - 10Acts as a co-catalyst to facilitate the reaction.[6]
Base (eq) 2 - 3Triethylamine or diisopropylamine are frequently used. The base also often serves as a co-solvent.
Solvent THF, Toluene, DMFThe choice of solvent can influence reaction rate and yield.
Temperature (°C) 25 - 100Aryl iodides often react at room temperature, while aryl bromides may require heating.[5]
Reaction Time (h) 2 - 24Dependent on substrate reactivity and reaction temperature.
Yield (%) 70 - 95Isolated yields are highly substrate-dependent.

Visualizations

Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation cu_acetylide Cu-C≡CR pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_x->cu_acetylide Alkyne Deprotonation cu_acetylide->cu_x alkyne H-C≡CR base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Workflow arrow arrow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Aryl Halide - this compound - Pd Catalyst - CuI setup->reagents solvent_base Add Solvent and Base reagents->solvent_base reaction Stir at RT or Heat solvent_base->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for (4-ethynylphenyl)methanol in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5] (4-ethynylphenyl)methanol is a versatile building block that incorporates a reactive alkyne group and a functional hydroxymethyl group, allowing for the straightforward introduction of a phenylmethanol moiety into target molecules. The resulting triazole products can serve as stable linkers or as pharmacologically active scaffolds.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and methods for the characterization of the resulting triazole products.

Core Concepts and Workflow

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst. The catalytically active Cu(I) species can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[2]

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Dissolve this compound and Azide in Solvent Mix Combine Reagents and Catalyst Reagents->Mix Catalyst Prepare Catalyst Solution (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Mix Stir Stir at Room Temperature (or with gentle heating) Mix->Stir Monitor Monitor Progress by TLC or LC-MS Stir->Monitor Quench Quench Reaction (optional) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize CuAAC_Mechanism CuI Cu(I) Intermediate1 π-Complex CuI->Intermediate1 Coordination Alkyne This compound (R-C≡CH) Alkyne->Intermediate1 Azide Azide (R'-N₃) Intermediate2 Copper Acetylide Azide->Intermediate2 Coordination Product 1,4-Disubstituted Triazole Product->CuI Catalyst Regeneration Intermediate1->Intermediate2 Deprotonation Intermediate3 Six-membered Copper Intermediate Intermediate2->Intermediate3 Cyclization Intermediate3->Product Protonation

References

Application Notes and Protocols: (4-ethynylphenyl)methanol as a Bifunctional Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-ethynylphenyl)methanol is a versatile bifunctional linker that holds significant promise in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). Its utility stems from the presence of two distinct functional groups: a terminal ethynyl (alkyne) group and a primary alcohol (methanol) group. The ethynyl group serves as a handle for bioorthogonal "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise attachment of the linker to azide-modified biomolecules such as antibodies.[1][2][3] The methanol group provides a site for the covalent attachment of a variety of payloads, including cytotoxic drugs, fluorescent dyes, or imaging agents, typically after activation.

This document provides detailed application notes and protocols for the use of this compound as a bifunctional linker in the preparation of bioconjugates. It covers the activation of the linker, attachment of a payload, conjugation to an antibody, and subsequent purification and characterization of the resulting conjugate.

Proposed Bioconjugation Workflow

The overall workflow for utilizing this compound as a bifunctional linker in the synthesis of an antibody-drug conjugate (ADC) can be conceptualized in three main stages:

  • Linker-Payload Synthesis: Activation of the hydroxyl group of this compound and subsequent conjugation to a payload molecule.

  • Bioconjugation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the alkyne-functionalized payload to an azide-modified antibody.

  • Purification and Analysis: Purification of the ADC and comprehensive characterization to determine key quality attributes such as drug-to-antibody ratio (DAR) and stability.

ADC_Synthesis_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Bioconjugation (Click Chemistry) cluster_2 Purification & Analysis A This compound B Activated Linker A->B Activation D Alkyne-Functionalized Payload B->D Conjugation C Payload (e.g., Drug) C->D F Antibody-Drug Conjugate (ADC) D->F CuAAC E Azide-Modified Antibody E->F G Crude ADC F->G H Purified ADC G->H Purification I Characterization H->I Analysis

Figure 1: Proposed workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Activation of this compound and Payload Conjugation

This protocol describes a general method for activating the hydroxyl group of this compound as a p-nitrophenyl carbonate, followed by conjugation to an amine-containing payload.

Materials:

  • This compound

  • Di(4-nitrophenyl) carbonate

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Amine-containing payload (e.g., a cytotoxic drug with a primary or secondary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add di(4-nitrophenyl) carbonate (1.2 equivalents) and pyridine (1.2 equivalents). c. Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC). d. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting activated linker, (4-ethynylphenyl)methyl (4-nitrophenyl) carbonate, by silica gel column chromatography.

  • Conjugation to an Amine-Containing Payload: a. Dissolve the amine-containing payload (1 equivalent) and the activated linker (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2 equivalents) to the solution. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the alkyne-functionalized payload by silica gel column chromatography or preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the alkyne-functionalized payload to an azide-modified antibody.

Materials:

  • Azide-modified antibody in phosphate-buffered saline (PBS), pH 7.4

  • Alkyne-functionalized payload (from Protocol 1)

  • Catalyst Stock Solutions:

    • 20 mM Copper(II) Sulfate (CuSO₄) in water.[4]

    • 50 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in water.[4]

    • 100 mM Sodium Ascorbate in water (prepare fresh).[4]

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Prepare a 10 mM stock solution of the alkyne-functionalized payload in DMSO.

  • In a microcentrifuge tube, combine the azide-modified antibody with a 4 to 10-fold molar excess of the alkyne-payload.[4] The final DMSO concentration should not exceed 10%.

  • In a separate tube, prepare the copper catalyst complex by mixing the 20 mM CuSO₄ solution and the 50 mM THPTA solution in a 1:2.5 molar ratio. Let it stand for 5 minutes.

  • Add the copper-THPTA complex to the antibody-payload mixture. A final concentration of 1-2 mM copper is recommended.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Quench the reaction by adding 5 mM EDTA.

  • Remove unreacted payload and catalyst components by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.[5]

Protocol 3: ADC Purification and Characterization

Purification:

Further purification of the ADC can be achieved using various chromatography techniques to remove aggregates and unconjugated antibody.

  • Size Exclusion Chromatography (SEC): Effective for removing aggregates and residual small molecules.[5][]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated payload, allowing for the isolation of ADCs with a specific drug-to-antibody ratio (DAR).[][8]

  • Ion-Exchange Chromatography (IEX): Can be used to remove charged variants and impurities.[]

Characterization:

  • Drug-to-Antibody Ratio (DAR) Analysis: DAR is a critical quality attribute of an ADC.[][9][10]

    • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the payload.[8]

    • Hydrophobic Interaction Chromatography (HIC): Provides information on the distribution of different DAR species.[][8]

    • Mass Spectrometry (MS): The most accurate method for determining DAR. Techniques include native MS for intact ADCs and LC-MS after fragmentation.[9]

DAR_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Output A Purified ADC B UV-Vis Spectroscopy A->B C HIC A->C D Mass Spectrometry A->D E Average DAR B->E F DAR Distribution C->F G Precise DAR & Heterogeneity D->G

Figure 2: Workflow for DAR analysis.
  • Stability Assessment:

    • In Vitro Plasma Stability: The ADC is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C over a time course. Samples are analyzed by LC-MS to monitor for payload release.[11][12]

    • Lysosomal Stability: The ADC is incubated with lysosomal fractions to assess the release of the payload in a simulated intracellular environment.[13]

Data Presentation

The following tables present representative data for an ADC synthesized using the protocols described above.

Table 1: Reaction Parameters and Efficiency

ParameterValue
Antibody Concentration5 mg/mL
Alkyne-Payload:Antibody Molar Ratio8:1
Copper (II) Sulfate Concentration1.5 mM
THPTA Concentration3.75 mM
Sodium Ascorbate Concentration7.5 mM
Reaction Time2 hours
Conjugation Efficiency>95%
Final ADC Yield85%

Table 2: Characterization of Purified ADC

Analytical MethodResult
Average DAR
UV-Vis Spectroscopy3.8
HIC4.1
Native Mass Spectrometry4.0
Purity
SEC (% Monomer)98%
Stability
% Intact ADC after 7 days in human plasma>95%
Payload Release Half-life in Lysosomes12 hours

Conclusion

This compound is a valuable bifunctional linker for bioconjugation, enabling the straightforward synthesis of well-defined bioconjugates such as ADCs. The protocols outlined in this document provide a robust framework for its use, from linker activation and payload attachment to bioorthogonal conjugation and comprehensive characterization. The combination of efficient click chemistry and versatile payload attachment makes this linker a powerful tool for researchers and scientists in the development of novel targeted therapeutics and diagnostic agents.

References

Application Notes and Protocols for the Synthesis of Dendrimers with (4-ethynylphenyl)methanol Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them promising candidates for a variety of biomedical applications, including drug delivery, gene therapy, and diagnostics.[1][2] The use of (4-ethynylphenyl)methanol as a building block offers a versatile platform for the synthesis of dendrimers with terminal alkyne functionalities. These terminal groups can be readily modified using highly efficient and orthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic drugs.[3][4]

This document provides detailed application notes and protocols for the synthesis of dendrimers utilizing this compound building blocks. Both convergent and divergent synthetic strategies are discussed, with a focus on key reactions such as Sonogashira coupling and click chemistry for dendron assembly and functionalization.

Synthetic Strategies

The synthesis of dendrimers from this compound can be approached through two primary strategies: divergent and convergent synthesis.[1][5]

  • Divergent Synthesis: This method begins from a central core molecule and builds the dendrimer outwards, generation by generation. Each synthetic cycle typically involves two steps: a coupling reaction to add the next layer of building blocks and an activation or deprotection step to prepare the new surface for the subsequent generation. While this approach can produce large quantities of dendrimers, challenges include the potential for incomplete reactions and the difficulty of purifying higher-generation dendrimers.[1][2]

  • Convergent Synthesis: In this approach, the dendrimer is constructed from the outside-in. Dendrons (wedge-shaped dendritic fragments) are first synthesized and then attached to a central core in the final step. This method offers better control over the final structure and simplifies purification, as the intermediates are smaller and easier to separate. However, the synthesis of high-generation dendrimers can be limited by steric hindrance during the final coupling step to the core.[6]

The choice of synthetic strategy will depend on the desired dendrimer generation, scale of synthesis, and the specific functional groups to be incorporated.

Experimental Protocols

The following protocols provide generalized procedures for the key reactions involved in the synthesis of dendrimers using this compound. Researchers should adapt these protocols based on the specific core molecules, dendron structures, and desired final products.

Protocol 1: Convergent Synthesis of a First-Generation (G1) Dendron using Sonogashira Coupling

This protocol describes the synthesis of a first-generation dendron with a focal point for further attachment to a core.

Reaction Scheme:

G1_Dendron_Synthesis cluster_reactants Reactants cluster_product Product A Core Molecule (e.g., 1,3,5-Triiodobenzene) C First-Generation (G1) Dendron A->C Pd(PPh₃)₄, CuI, Et₃N, THF Sonogashira Coupling B This compound B->C

Figure 1: Convergent synthesis of a G1 dendron.

Materials:

  • Core molecule (e.g., 1,3,5-triiodobenzene)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the core molecule (1.0 eq), Pd(PPh₃)₄ (0.05 eq per iodide), and CuI (0.1 eq per iodide).

  • Add anhydrous THF to dissolve the solids.

  • In a separate flask, dissolve this compound (1.1 eq per iodide) in a mixture of anhydrous THF and triethylamine (3:1 v/v).

  • Add the solution of this compound dropwise to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure G1 dendron.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the dendron.

  • Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic vibrational bands (e.g., alkyne C≡C and C-H stretches, hydroxyl O-H stretch).

Protocol 2: Surface Functionalization using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol describes the functionalization of an alkyne-terminated dendrimer with an azide-containing molecule (e.g., a drug, targeting ligand, or imaging agent).

Reaction Scheme:

Dendrimer_Functionalization cluster_reactants Reactants cluster_product Product A Alkyne-Terminated Dendrimer C Functionalized Dendrimer A->C CuSO₄·5H₂O, Sodium Ascorbate DMF/H₂O 'Click' Chemistry B Azide-Functionalized Molecule (R-N₃) B->C

Figure 2: Functionalization via CuAAC "click" chemistry.

Materials:

  • Alkyne-terminated dendrimer (synthesized using a building block like this compound)

  • Azide-functionalized molecule of interest (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve the alkyne-terminated dendrimer (1.0 eq) and the azide-functionalized molecule (1.2 eq per alkyne group) in a mixture of DMF and water (e.g., 4:1 v/v).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq per alkyne group) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq per alkyne group) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Upon completion, the purification method will depend on the properties of the final functionalized dendrimer. Common methods include:

    • Precipitation: If the product is insoluble in a particular solvent (e.g., water or methanol), it can be precipitated and collected by filtration.

    • Dialysis: For water-soluble dendrimers, dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane is effective for removing copper salts and excess reagents.

    • Size Exclusion Chromatography (SEC): This can be used to separate the larger dendrimer conjugate from smaller unreacted molecules.

Characterization:

  • ¹H NMR: To confirm the formation of the triazole ring and the disappearance of the alkyne proton signal.

  • FT-IR Spectroscopy: To observe the disappearance of the azide stretch (~2100 cm⁻¹) and the appearance of new functional group bands from the attached molecule.

  • UV-Vis or Fluorescence Spectroscopy: If a chromophore or fluorophore has been attached.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter of the functionalized dendrimer.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of dendrimers based on this compound. Actual values will need to be determined experimentally.

Table 1: Synthesis Yields and Molecular Weight Data

Dendrimer GenerationSynthetic StepTheoretical MW ( g/mol )Experimental MW ( g/mol ) (MALDI-TOF)Yield (%)
G1 DendronSonogashira Coupling[Insert Value][Insert Value][Insert Value]
G1 DendrimerCore Coupling[Insert Value][Insert Value][Insert Value]
G2 DendronIterative Coupling[Insert Value][Insert Value][Insert Value]
G2 DendrimerCore Coupling[Insert Value][Insert Value][Insert Value]
Functionalized G2Click Reaction[Insert Value][Insert Value][Insert Value]

Table 2: Spectroscopic and Physical Characterization Data

Dendrimer¹H NMR (Key Shifts, ppm)¹³C NMR (Key Shifts, ppm)FT-IR (Key Bands, cm⁻¹)Hydrodynamic Diameter (nm) (DLS)
G1 Dendron[e.g., Ar-H, CH₂OH, C≡CH][e.g., Ar-C, C≡C, CH₂OH][e.g., 3300 (O-H), 2100 (C≡C)]N/A
G2 Dendrimer[e.g., Ar-H, CH₂OH, Core-H][e.g., Ar-C, C≡C, CH₂OH, Core-C][e.g., 3300 (O-H), 2100 (C≡C)][Insert Value]
Functionalized G2[e.g., Ar-H, Triazole-H, R-group H][e.g., Ar-C, Triazole-C, R-group C][Disappearance of N₃, new R-group bands][Insert Value]

Applications in Drug Development

Dendrimers synthesized from this compound are particularly well-suited for applications in drug development due to the versatility of the terminal alkyne groups.[4][7]

  • Targeted Drug Delivery: Targeting moieties such as folic acid, peptides, or antibodies can be "clicked" onto the dendrimer surface to direct the drug-loaded nanocarrier to specific cells or tissues, such as cancer cells.[1] This can enhance therapeutic efficacy while reducing off-target side effects.

  • Drug Solubilization: The hydrophobic interior of the dendrimer can encapsulate poorly water-soluble drugs, improving their bioavailability.[1] The hydrophilic surface, which can be further modified, ensures solubility in aqueous environments.

  • Combination Therapy: The high number of surface groups allows for the attachment of multiple types of drugs or a combination of a therapeutic agent and an imaging agent (theranostics).

  • Controlled Release: By incorporating cleavable linkers between the drug and the dendrimer, the release of the therapeutic agent can be triggered by specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes.[7]

Logical Workflow for Dendrimer Synthesis and Functionalization

The following diagram illustrates the general workflow from building block to a functional drug delivery system.

Dendrimer_Workflow A This compound Building Block B Dendron Synthesis (Convergent or Divergent) A->B D Dendrimer Assembly B->D C Core Molecule C->D E Characterization (NMR, MS, FT-IR) D->E F Surface Functionalization ('Click' Chemistry) E->F G Drug/Ligand Conjugation F->G H Purification (Dialysis/SEC) G->H I Final Characterization (NMR, DLS, etc.) H->I J In Vitro / In Vivo Evaluation I->J

Figure 3: General workflow for dendrimer-based drug delivery systems.

Conclusion

The use of this compound as a building block provides a powerful and flexible platform for the synthesis of functional dendrimers. The combination of established synthetic strategies like Sonogashira coupling with the efficiency of click chemistry allows for the precise construction of well-defined nanostructures. These dendrimers, with their readily modifiable surfaces, hold significant promise for advancing the field of drug delivery and nanomedicine. The protocols and data presented here serve as a guide for researchers to design and synthesize novel dendrimeric systems for their specific therapeutic and diagnostic applications.

References

Application Notes and Protocols for Surface Functionalization with 4-Ethynylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization is a critical process for tailoring the properties of materials for a wide range of applications in biomedical research and drug development, including cell culture, biosensing, and targeted drug delivery. The ability to control the surface chemistry of a material allows for the precise manipulation of its interactions with biological systems. 4-Ethynylbenzyl alcohol is a versatile bifunctional molecule that is increasingly utilized for surface modification. Its terminal alkyne group provides a reactive handle for covalent attachment to azide-modified surfaces via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The benzyl alcohol moiety, in turn, can influence the hydrophilicity and biocompatibility of the surface and provides a site for further chemical modification.

These application notes provide a comprehensive overview of the principles and methodologies for the surface functionalization of common laboratory substrates using 4-ethynylbenzyl alcohol. Detailed experimental protocols for the preparation of azide-functionalized surfaces and the subsequent immobilization of 4-ethynylbenzyl alcohol are provided, along with methods for surface characterization.

Principle of the Method: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of this surface functionalization strategy is the CuAAC reaction, a cornerstone of "click chemistry".[1] This reaction forms a stable triazole linkage between a terminal alkyne (in this case, 4-ethynylbenzyl alcohol) and an azide-functionalized surface. The reaction is highly specific, proceeds with high yield under mild, aqueous conditions, and is tolerant of a wide variety of functional groups, making it ideal for the modification of sensitive biomaterials.[1] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[2] A ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[3]

Data Presentation: Representative Surface Characterization Data

The successful functionalization of a surface with 4-ethynylbenzyl alcohol can be confirmed using various surface-sensitive analytical techniques. While specific data for 4-ethynylbenzyl alcohol-modified surfaces is not widely published, the following tables present representative quantitative data for similar surface modification procedures to provide an expected range of values.

Table 1: Representative Water Contact Angle Measurements for Surface Modification Steps.

Surface Modification StepRepresentative Water Contact Angle (°)Reference
Clean Glass Slide< 20[4]
APTES-Modified Glass Slide55 - 85[5]
Azide-Functionalized Glass Slide~70[6]
Post-CuAAC FunctionalizationVaries depending on terminal group[6]

Note: The final water contact angle after immobilization of 4-ethynylbenzyl alcohol is expected to be influenced by the orientation of the benzyl alcohol group at the surface.

Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Elemental Composition Data.

SurfaceRepresentative Atomic Concentration (%)
APTES-Modified Silicon Wafer C 1s: 25-35, N 1s: 5-10, O 1s: 30-40, Si 2p: 20-30
Azide-Functionalized Silicon Wafer Increased N 1s signal with a component at ~404 eV (covalent azide) and ~400 eV (amine)

Note: Successful immobilization of 4-ethynylbenzyl alcohol would be confirmed by an increase in the C 1s signal and the appearance of a distinct aromatic carbon peak in the high-resolution C 1s spectrum.

Experimental Protocols

Protocol 1: Azide Functionalization of Glass Slides

This protocol describes the preparation of azide-functionalized glass slides, which serve as the substrate for the immobilization of 4-ethynylbenzyl alcohol.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • Azidoacetic acid N-hydroxysuccinimide (NHS) ester

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Cleaning of Glass Slides:

    • Immerse glass slides in Piranha solution for 1 hour at room temperature.

    • Rinse the slides thoroughly with DI water and then with ethanol.

    • Dry the slides under a stream of nitrogen gas.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried glass slides in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the slides with toluene and then with ethanol to remove excess APTES.

    • Cure the APTES-coated slides in an oven at 110°C for 1 hour.

  • Azide Group Installation:

    • Prepare a solution of azidoacetic acid NHS ester (10 mg/mL) and TEA (1% v/v) in anhydrous DMF.

    • Immerse the APTES-coated slides in the solution and react for 12 hours at room temperature.

    • Rinse the slides with DMF, followed by ethanol, and finally DI water.

    • Dry the azide-functionalized slides under a stream of nitrogen gas. Store in a desiccator until use.

Protocol 2: Immobilization of 4-Ethynylbenzyl Alcohol via CuAAC

This protocol details the "click" reaction to covalently attach 4-ethynylbenzyl alcohol to the prepared azide-functionalized glass slides.

Materials:

  • Azide-functionalized glass slides (from Protocol 1)

  • 4-Ethynylbenzyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tert-butanol

  • DI water

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a 10 mM solution of 4-ethynylbenzyl alcohol in a 1:1 mixture of tert-butanol and DI water.

    • Prepare a 100 mM stock solution of sodium ascorbate in DI water (prepare fresh).

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in DI water.

    • Prepare a 50 mM stock solution of TBTA or THPTA in a 4:1 mixture of tert-butanol and DI water.

  • Click Reaction:

    • Place the azide-functionalized glass slide in a suitable reaction vessel (e.g., a petri dish).

    • In a separate tube, prepare the reaction cocktail. For a 10 mL reaction volume, add the following in order:

      • 8.0 mL of the 4-ethynylbenzyl alcohol solution.

      • 1.0 mL of the sodium ascorbate solution.

      • In a separate microcentrifuge tube, premix 0.5 mL of the CuSO₄ solution and 0.5 mL of the TBTA/THPTA solution. Add this premixed catalyst solution to the reaction cocktail.

    • Immediately pour the reaction cocktail over the azide-functionalized glass slide, ensuring the entire surface is covered.

    • Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

  • Washing and Drying:

    • After the incubation period, remove the slide from the reaction solution.

    • Rinse the slide thoroughly with DI water, followed by ethanol.

    • Dry the functionalized slide under a stream of nitrogen gas.

    • The 4-ethynylbenzyl alcohol functionalized slide is now ready for characterization or further use.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Click Chemistry Immobilization cluster_2 Characterization & Application Clean Glass Slide Clean Glass Slide Piranha Treatment Piranha Treatment Clean Glass Slide->Piranha Treatment APTES Silanization APTES Silanization Piranha Treatment->APTES Silanization Azide Functionalization Azide Functionalization APTES Silanization->Azide Functionalization Azide-Functionalized Surface Azide-Functionalized Surface Azide Functionalization->Azide-Functionalized Surface CuAAC Reaction CuAAC (CuSO4, NaAsc, Ligand) Azide-Functionalized Surface->CuAAC Reaction 4-Ethynylbenzyl Alcohol 4-Ethynylbenzyl Alcohol 4-Ethynylbenzyl Alcohol->CuAAC Reaction Functionalized Surface Functionalized Surface CuAAC Reaction->Functionalized Surface XPS Analysis XPS Analysis Functionalized Surface->XPS Analysis Contact Angle Contact Angle Functionalized Surface->Contact Angle Cell Adhesion Studies Cell Adhesion Studies Functionalized Surface->Cell Adhesion Studies

Caption: Workflow for surface functionalization with 4-ethynylbenzyl alcohol.

Integrin-Mediated Cell Adhesion Signaling Pathway

Surfaces functionalized with molecules that can interact with cells, either directly or after protein adsorption, can trigger intracellular signaling cascades. Cell adhesion to a substrate is often mediated by integrin receptors, which upon ligand binding, initiate a signaling pathway that influences cell survival, proliferation, and migration.[2][3]

G cluster_0 Extracellular Matrix (ECM) / Functionalized Surface cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade ECM Ligand on Functionalized Surface Integrin Integrin Receptor (α/β subunits) ECM->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation Src Src FAK->Src Recruitment & Activation Grb2_SOS Grb2/SOS FAK->Grb2_SOS pY925 PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway (Raf, MEK, ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Cell_Response Cellular Responses (Survival, Proliferation, Migration) Akt->Cell_Response MAPK_Pathway->Cell_Response

Caption: Simplified integrin-mediated cell adhesion signaling pathway.

Applications in Drug Development and Research

Surfaces functionalized with 4-ethynylbenzyl alcohol offer a versatile platform for various applications in drug development and biomedical research:

  • Cell Culture and Tissue Engineering: The benzyl alcohol group can be further modified with cell-adhesive peptides (e.g., RGD sequences) to promote specific cell attachment, proliferation, and differentiation, creating more biologically relevant cell culture environments.

  • Biosensors: Immobilization of antibodies, enzymes, or other biorecognition elements onto the functionalized surface can be achieved by targeting the hydroxyl group of the benzyl alcohol. This enables the development of sensitive and specific biosensors for diagnostic applications.

  • Drug Delivery: The functionalized surface can be used to conjugate drugs, enabling controlled release studies or the development of drug-eluting coatings for medical devices. The biocompatibility of such surfaces would need to be thoroughly assessed.[7]

  • Fundamental Cell Biology Studies: By creating surfaces with well-defined chemical functionalities, researchers can investigate the effects of specific surface cues on cell behavior, such as adhesion, migration, and signaling.[8]

Conclusion

The use of 4-ethynylbenzyl alcohol in conjunction with CuAAC click chemistry provides a robust and versatile method for the functionalization of various material surfaces. The protocols and information provided in these application notes offer a foundation for researchers to develop tailored surfaces for a wide array of applications in drug development, cell biology, and materials science. The ability to precisely control surface chemistry opens up numerous possibilities for creating advanced biomaterials that can interact with biological systems in a predictable and controlled manner.

References

The Role of (4-ethynylphenyl)methanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: (4-ethynylphenyl)methanol, a versatile bifunctional building block, is increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its terminal alkyne functionality provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The hydroxymethyl group offers a site for further molecular elaboration, enabling the construction of diverse and intricate molecular architectures. This application note details the use of this compound in the synthesis of quinazoline-based kinase inhibitors, which are pivotal in targeted cancer therapy.

Introduction

This compound serves as a crucial precursor in the development of targeted therapeutics, particularly inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1] The unique combination of a reactive ethynyl group and a modifiable benzyl alcohol moiety makes it an ideal scaffold for creating potent and selective drug candidates.[2] The Sonogashira coupling reaction, a robust and efficient method for forming a bond between a terminal alkyne and an aryl or vinyl halide, is the primary synthetic strategy employed.[3]

Application in the Synthesis of EGFR Inhibitors

The quinazoline core is a well-established pharmacophore in numerous clinically approved kinase inhibitors. By coupling this compound with a suitably functionalized quinazoline derivative, such as a 4-chloroquinazoline, a key intermediate for a potent EGFR inhibitor can be synthesized. This intermediate can then be further modified at the hydroxymethyl position to optimize its pharmacological properties.

Key Reaction: Sonogashira Coupling

The Sonogashira coupling of this compound with a halogenated quinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline) provides a direct route to the desired arylethynyl quinazoline intermediate. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Experimental Protocols

General Sonogashira Coupling Protocol

This protocol describes a general method for the Sonogashira coupling of this compound with an aryl halide, which can be adapted for specific quinazoline derivatives.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloro-6,7-dimethoxyquinazoline)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.1 eq).

  • Add the anhydrous, degassed solvent and the base (2.0-3.0 eq).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for Sonogashira coupling reactions involving substrates similar to this compound.

Aryl HalideAlkyneCatalyst SystemSolvent/BaseTemp. (°C)Time (h)Yield (%)Purity (%)
6-BromoquinolinePhenylacetylenePd(OAc)₂/PPh₃Et₃N801288>95
4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂/CuITHF/DIPEART389>98
1-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuIMeCN/Et₃NRT9-1190-95>97

Visualizations

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents: This compound Aryl Halide Catalysts (Pd/Cu) solvent Add Anhydrous, Degassed Solvent & Base reagents->solvent degas Degas Mixture (Inert Gas) solvent->degas react Stir at RT or Heat (Monitor by TLC/LC-MS) degas->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: General workflow for the Sonogashira coupling reaction.

Signaling Pathway: EGFR Inhibition

The synthesized quinazoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4][5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK RAS-RAF-MEK Pathway Dimerization->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Transcription Gene Transcription RAS_RAF_MEK->Transcription PI3K_AKT->Transcription STAT->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Inhibitor Quinazoline Inhibitor (from this compound) Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for targeted cancer therapies. The Sonogashira coupling reaction provides an efficient means to incorporate this moiety into complex molecules like quinazoline-based EGFR inhibitors. The protocols and data presented here serve as a guide for researchers in the field of drug discovery and development.

References

Application Note: Protection of the Hydroxyl Group of (4-Ethynylphenyl)methanol using Tert-butyldimethylsilyl (TBDMS) Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. The hydroxyl group of (4-ethynylphenyl)methanol is a primary benzylic alcohol that can interfere with reactions targeting the terminal alkyne or the aromatic ring. This application note details a robust and widely used protocol for the protection of this hydroxyl group as a tert-butyldimethylsilyl (TBDMS or TBS) ether. Silyl ethers are favored for their ease of formation under mild conditions, stability to a wide range of reagents, and straightforward removal.[1][2] The TBDMS group, in particular, offers a good balance of stability and ease of cleavage.[3]

Key Experiment: TBDMS Protection of this compound

The protection of the hydroxyl group of this compound is achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[3][4][5] The imidazole acts as a catalyst and a base to facilitate the silylation reaction.[3][4]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_product Final Product A This compound E Stir at Room Temperature A->E Dissolve B DCM (Solvent) B->E Dissolve C Imidazole C->E Add D TBDMS-Cl D->E Add F Aqueous Work-up E->F Quench G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J ((4-Ethynylphenyl)methoxy)(tert-butyl)dimethylsilane I->J

Caption: Experimental workflow for the TBDMS protection of this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 - 2.5 eq) to the solution and stir until it dissolves.

  • In a separate container, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.5 eq) in a small amount of anhydrous DCM.

  • Slowly add the TBDMS-Cl solution to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure TBDMS-protected product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the TBDMS protection of benzylic alcohols, including this compound, based on established procedures.[5]

ParameterValueReference
Reagents
This compound1.0 eq-
TBDMS-Cl1.1 - 1.5 eq[4]
Imidazole1.5 - 2.5 eq[4]
Solvent DCM or DMF[3][5]
Temperature Room Temperature (approx. 25 °C)[5]
Reaction Time 1 - 18 hours[5]
Typical Yield 88% - 98%[5]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the protection/deprotection strategy.

protection_strategy cluster_protection Protection cluster_reaction Further Synthesis cluster_deprotection Deprotection Start This compound (Reactive Hydroxyl) Protected TBDMS-Protected Alcohol (Inert Silyl Ether) Start->Protected TBDMS-Cl, Imidazole Reaction Desired Reaction at Alkyne or Aryl Group Protected->Reaction Stable to various reaction conditions Deprotected Final Product with Free Hydroxyl Group Reaction->Deprotected TBAF or Acid

Caption: Logic of the protecting group strategy for multi-step synthesis.

Deprotection Protocol

The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[1][4] Acidic conditions can also be employed for deprotection.[4]

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for Click Chemistry Reactions of Arylalkyne-Tagged Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as the most powerful and widely used methods for covalently linking molecules, particularly in the fields of drug discovery, bioconjugation, and materials science.[1][2][3] Arylalkynes are common substrates in these reactions due to their relative stability and ease of incorporation into various molecular scaffolds.

These application notes provide detailed protocols and reaction conditions for performing click chemistry with arylalkyne-tagged molecules, focusing on both CuAAC and SPAAC methodologies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, catalyzed by a copper(I) species.[4][] The reaction is robust, tolerates a wide range of functional groups, and can be performed in various solvents, including water.[4][6][7]

Reaction Principle

The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to yield the triazole product.[] The active Cu(I) catalyst is typically generated from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4] Ligands are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.[8][9]

CuAAC_Mechanism cluster_catalyst Catalyst Formation cluster_cycloaddition Cycloaddition ArylAlkyne Aryl-C≡CH Cu_I_Ligand [Cu(I)-Ligand]⁺ ArylAlkyne->Cu_I_Ligand Coordination Azide R-N₃ Cu_Acetylide Aryl-C≡C-Cu(I) Azide->Cu_Acetylide Reaction Cu_I Cu(I) Ligand Ligand (e.g., THPTA) Cu_I->Ligand Stabilization Cu_II Cu(II) Reducer Sodium Ascorbate Cu_II->Reducer Reduction Reducer->Cu_I Ligand->Cu_I_Ligand Cu_I_Ligand->Cu_Acetylide Intermediate Metallacycle Intermediate Cu_Acetylide->Intermediate Triazole_Cu Triazolyl-Cu(I) Intermediate->Triazole_Cu Proton_Source H⁺ Triazole_Cu->Proton_Source Protonolysis Product 1,4-Disubstituted Triazole Proton_Source->Product

Quantitative Data: Typical CuAAC Reaction Conditions for Arylalkynes
ParameterConditionNotes
Arylalkyne Concentration 1 - 100 mMHigher concentrations can lead to faster reactions.
Azide Concentration 1.0 - 1.2 equivalentsA slight excess of the azide is often used to ensure full conversion of the alkyne.
Copper Source Copper(II) Sulfate (CuSO₄·5H₂O)Typically used at 1-10 mol%.[10]
Reducing Agent Sodium Ascorbate5-20 mol% or in slight excess to the copper source.[4]
Ligand THPTA, TBTA, BTTAA1-5 equivalents relative to copper.[9][11] THPTA is water-soluble.[11]
Solvent t-BuOH/H₂O (1:1), DMSO, DMF, THF, CH₃CNChoice depends on the solubility of the reactants.[6][7]
Temperature Room Temperature (20-25 °C)The reaction is typically fast at ambient temperature.[4]
Reaction Time 30 minutes - 24 hoursMonitored by TLC or LC-MS.
pH 4 - 11The reaction is tolerant of a wide pH range.[4][12]
Experimental Protocol: General Procedure for CuAAC of an Arylalkyne
  • Reagent Preparation:

    • Prepare a stock solution of the arylalkyne-tagged molecule in a suitable solvent (e.g., DMSO, DMF).

    • Prepare a stock solution of the azide-containing molecule in the same or a miscible solvent.

    • Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and a suitable ligand (e.g., 100 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vial, add the arylalkyne solution.

    • Add the azide solution (1.0-1.2 equivalents).

    • Add the ligand solution (e.g., 5 mol%).

    • Add the copper(II) sulfate solution (e.g., 1-5 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 10 mol%).[13] The order of addition can be critical; it is often recommended to pre-mix the copper and ligand before adding them to the alkyne and azide solution, followed by the addition of the reductant.[14]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes to remove the copper catalyst.[15]

    • Extract the product with an organic solvent such as ethyl acetate.[15]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.[15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide.[2] The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[2][] This makes SPAAC particularly suitable for applications in living systems where the cytotoxicity of copper is a concern.[2][3]

Reaction Principle

The mechanism is a concerted [3+2] cycloaddition between the strained alkyne (dipolarophile) and the azide (1,3-dipole) to form a stable triazole linkage.[2] The reactivity of the cyclooctyne is a key factor and can be tuned by modifying its structure.[17]

SPAAC_Mechanism ArylAlkyne Strained Cyclooctyne (e.g., DBCO) TransitionState [3+2] Cycloaddition Transition State ArylAlkyne->TransitionState Azide R-N₃ Azide->TransitionState Product Triazole Product TransitionState->Product Strain Release

Quantitative Data: Comparison of Common Cyclooctynes for SPAAC
Cyclooctyne ReagentSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Features
BCN (Bicyclononyne)~0.1 - 1.0High reactivity and small size.[18][19]
DBCO/DIBAC (Dibenzocyclooctyne)~0.1 - 0.3Good balance of reactivity and stability.[19][20]
DIBO (Dibenzocyclooctynol)~0.06Stable and exhibits fast reaction rates.[18][21]
BARAC (Biarylazacyclooctynone)>1.0Very high reactivity but can be less stable.[19]

Rate constants can vary depending on the solvent and specific azide used.[19][22]

Experimental Protocol: General Procedure for SPAAC with an Arylalkyne-DBCO Conjugate

This protocol assumes the arylalkyne has been pre-functionalized with a strained cyclooctyne like DBCO.

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized arylalkyne molecule in a suitable solvent (e.g., DMSO, PBS for biological applications).

    • Dissolve the azide-tagged molecule in the same or a miscible solvent.

  • Reaction Setup:

    • In a reaction vial, combine the solution of the DBCO-functionalized arylalkyne and the azide-tagged molecule. A slight excess (1.1 to 2 equivalents) of one reagent can be used to drive the reaction to completion. For bioconjugation, often the more precious component is used as the limiting reagent.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at the desired temperature (typically room temperature to 37 °C for biological samples) with gentle mixing.[2]

    • The reaction progress can be monitored by LC-MS or, if one of the components is fluorescent, by fluorescence spectroscopy.

  • Purification:

    • For small molecule reactions, purification can be achieved by standard chromatographic techniques like HPLC or flash column chromatography.

    • For bioconjugates, purification is typically performed using size-exclusion chromatography (SEC), dialysis, or affinity purification to remove excess unreacted small molecules.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prep_Alkyne Prepare Arylalkyne Solution Mix Combine Reactants Prep_Alkyne->Mix Prep_Azide Prepare Azide Solution Prep_Azide->Mix Prep_Catalyst Prepare Catalyst/Reagents (for CuAAC) Prep_Catalyst->Mix Incubate Incubate at RT Mix->Incubate Monitor Monitor Progress (TLC/LC-MS) Incubate->Monitor Workup Work-up/Quench (for CuAAC) Monitor->Workup Purify Purify Product (Chromatography/SEC) Monitor->Purify SPAAC Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Conclusion

Both CuAAC and SPAAC are exceptionally versatile and reliable methods for the conjugation of arylalkyne-tagged molecules. The choice between the two methodologies primarily depends on the specific application. CuAAC is often preferred for small molecule synthesis and materials science due to its fast kinetics and the low cost of the catalyst.[1] SPAAC is the method of choice for biological applications, particularly in living systems, where the absence of a cytotoxic copper catalyst is crucial.[2][] By following the detailed protocols and considering the reaction parameters outlined in these notes, researchers can successfully employ click chemistry for a wide range of scientific endeavors.

References

Application Notes and Protocols for the Use of (4-Ethynylphenyl)methanol in Organic Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethynylphenyl)methanol, also known as 4-ethynylbenzyl alcohol, is a bifunctional building block of significant interest in the synthesis of advanced organic materials. Its structure, featuring a terminal alkyne and a primary alcohol, allows for sequential or orthogonal functionalization, making it a versatile precursor for polymers, dendrimers, and other complex molecular architectures. The terminal alkyne group is amenable to powerful coupling reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The hydroxyl group offers a reactive site for esterification, etherification, or conversion to other functional groups. These characteristics make this compound a valuable tool for the rational design of functional materials with tailored properties for applications in drug delivery, diagnostics, and materials science.

Synthesis of Linear Polymers: Poly(4-ethynylbenzyl alcohol)

Poly(4-ethynylbenzyl alcohol) is a conjugated polymer with pendant hydroxyl functional groups. The synthesis of this polymer has been achieved through the polymerization of this compound using transition metal catalysts. The resulting polymer possesses a conjugated backbone, which can impart interesting optical and electronic properties, while the hydroxyl groups provide sites for post-polymerization modification, allowing for the tuning of solubility and functionality.

Experimental Protocol: Polymerization of this compound

This protocol is based on the synthesis of poly(4-ethynylbenzyl alcohol) as reported in the literature.

Materials:

  • This compound (monomer)

  • Transition metal catalyst (e.g., Rh-based catalyst)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the transition metal catalyst to the monomer solution. The catalyst loading should be optimized for the specific catalyst and desired polymer properties.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for a specified period to allow for polymerization to occur.

  • Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or by observing changes in viscosity.

  • Upon completion, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol, hexane).

  • Collect the precipitated polymer by filtration, wash with the non-solvent to remove residual monomer and catalyst.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the resulting poly(4-ethynylbenzyl alcohol) using techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and gel permeation chromatography (GPC) to determine the structure, molecular weight, and polydispersity.

Data Presentation: Characterization of Poly(4-ethynylbenzyl alcohol)
ParameterValueReference
Monomer This compound
Polymer Poly(4-ethynylbenzyl alcohol)
Molecular Weight (Mw) Varies with catalyst and conditions
Polydispersity Index (PDI) Varies with catalyst and conditions
Yield Moderate[1]
¹H NMR Peaks corresponding to aromatic and methylene protons of the polymer backbone and hydroxyl groups.
¹³C NMR Peaks corresponding to the polymer backbone carbons.
IR Spectroscopy Characteristic peaks for O-H stretch, C≡C stretch (if present as end groups), and aromatic C-H and C=C stretches.
UV-Vis Absorption Absorption bands characteristic of the conjugated polymer backbone.[1]
Photoluminescence Emission maximum observed at 465 nm, corresponding to a photon energy of 2.67 eV.[1][1]

Experimental Workflow: Polymerization of this compound

Polymerization_Workflow Monomer This compound Solution Reaction Polymerization (Inert Atmosphere) Monomer->Reaction Catalyst Transition Metal Catalyst Catalyst->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(4-ethynylbenzyl alcohol) Drying->Polymer Characterization Characterization (NMR, IR, GPC) Polymer->Characterization

Caption: Workflow for the synthesis of poly(4-ethynylbenzyl alcohol).

Synthesis of Dendrimers

This compound is an excellent building block for the convergent synthesis of dendrimers. Its single terminal alkyne allows for directional growth, and the hydroxyl group can be used for linking to a core or for further functionalization. Platinum-acetylide dendrimers, for example, have been synthesized using this compound as a key component of the dendrons. These materials are of interest for their optical power limiting applications.

Experimental Protocol: Convergent Synthesis of a First-Generation Platinum-Acetylide Dendron

This protocol is adapted from the synthesis of dendrons for platinum-acetylide dendrimers.

Materials:

  • This compound

  • 3,5-Diiodobenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Terminal alkyne-protected building block (e.g., 1-ethynyl-4-(triisopropylsilyl)benzene)

  • Standard glassware for organic synthesis

Procedure:

Step 1: Esterification of this compound

  • In a round-bottom flask, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3,5-diiodobenzoyl chloride in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the diiodobenzoyl ester of this compound.

Step 2: Sonogashira Coupling to form the Dendron

  • In a Schlenk flask under an inert atmosphere, dissolve the diiodobenzoyl ester, the terminal alkyne-protected building block, Pd(PPh₃)₂Cl₂, and CuI in a mixture of anhydrous THF and triethylamine.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the first-generation dendron.

Data Presentation: Synthesis of a First-Generation Dendron
StepProductReagentsSolventYield
1. Esterification Diiodobenzoyl ester of this compoundThis compound, 3,5-Diiodobenzoyl chloride, TriethylamineDichloromethaneHigh
2. Sonogashira Coupling First-Generation DendronDiiodobenzoyl ester, Protected terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, TriethylamineTetrahydrofuran/TriethylamineGood to High

Logical Relationship: Convergent Dendrimer Synthesis

Convergent_Synthesis cluster_G1 Generation 1 (G1) Dendron Synthesis cluster_G2 Generation 2 (G2) Dendron Synthesis cluster_Dendrimer Final Dendrimer Assembly EPM This compound Core_ester Diiodobenzoyl ester EPM->Core_ester Esterification G1_Dendron G1 Dendron Core_ester->G1_Dendron Sonogashira Coupling G2_Coupling Sonogashira Coupling Core_ester->G2_Coupling Coupling_partner Protected Alkyne Coupling_partner->G1_Dendron Deprotection Deprotection of G1 Dendron G1_Dendron->Deprotection Deprotection->G2_Coupling G2_Dendron G2 Dendron Final_Coupling Coupling to Core G2_Dendron->Final_Coupling Core_molecule Multifunctional Core (e.g., Triplatinum core) Core_molecule->Final_Coupling Dendrimer Final Dendrimer Final_Coupling->Dendrimer

Caption: Convergent approach to dendrimer synthesis using this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. The protocols and data presented herein provide a foundation for researchers to explore its use in creating novel polymers and dendrimers with tailored functionalities. The ability to precisely control the architecture of these materials opens up exciting possibilities for applications in drug delivery, molecular electronics, and beyond. Further exploration into the diverse reactivity of both the alkyne and hydroxyl groups will undoubtedly lead to the development of even more sophisticated and functional organic materials.

References

Application Notes and Protocols for the Derivatization of (4-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical derivatization of (4-ethynylphenyl)methanol, a versatile building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive terminal alkyne and a primary alcohol, allows for a wide range of chemical modifications. These modifications are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), molecular probes, and advanced materials.[1]

The derivatization strategies outlined herein focus on four principal reactions: Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the alkyne terminus, and esterification and etherification at the hydroxyl group.

Key Derivatization Strategies
  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between the terminal alkyne of this compound and aryl or vinyl halides.[2] This reaction is widely used in the synthesis of conjugated organic materials and complex molecular scaffolds for drug discovery.[2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": This highly efficient and specific reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from the terminal alkyne of this compound and an organic azide. The bioorthogonal nature of this reaction makes it particularly suitable for applications in chemical biology and drug conjugation.

  • Esterification: The benzylic alcohol of this compound can be readily converted to an ester by reaction with a carboxylic acid, acid anhydride, or acyl chloride. This modification is often employed to introduce various functional groups or to act as a protecting group.

  • Etherification: The hydroxyl group can also be transformed into an ether, for instance, through the Williamson ether synthesis. This allows for the introduction of alkyl or aryl substituents, altering the molecule's steric and electronic properties.

The following sections provide detailed experimental protocols for each of these derivatization methods, along with a summary of representative quantitative data.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the derivatization of this compound and structurally related compounds. This data is intended to serve as a guide for reaction optimization.

Derivatization ReactionReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Sonogashira Coupling This compound, Aryl HalidePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)THF/DMA801260-95%
Click Chemistry (CuAAC) This compound, Benzyl AzideCuI, Et₃NCyrene™3012~88%
Esterification (Acetylation) This compound, Acetic AnhydrideVOSO₄Solvent-freeRT24~86%
Etherification (Methylation) This compound, Methyl IodideNaHDMFRT8-1590-95%

Experimental Protocols

Sonogashira Coupling: Synthesis of (4-((4-methoxyphenyl)ethynyl)phenyl)methanol

This protocol describes the coupling of this compound with 4-iodoanisole.

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-iodoanisole (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add a mixture of anhydrous THF and DMA (9:1 v/v) to dissolve the reactants.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1-benzyl-4-(4-(hydroxymethyl)phenyl)-1H-1,2,3-triazole

This protocol details the click chemistry reaction between this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Cyrene™ (dihydrolevoglucosenone)

  • Distilled water

  • Ethyl acetate

Procedure:

  • In a screw-cap vial, dissolve this compound (1.0 mmol) and benzyl azide (1.15 mmol) in Cyrene™ (2.5 mL).

  • Add triethylamine (0.1 mmol) and copper(I) iodide (0.01 mmol) to the solution.

  • Stir the reaction mixture at 30°C for 12 hours. Monitor the reaction by TLC.

  • Upon completion, add 20 mL of cold distilled water to the reaction mixture and stir vigorously.

  • The solid product will precipitate. Filter the solid, wash with distilled water (3 x 5 mL), and dry under vacuum to yield the pure triazole product.

Esterification: Synthesis of (4-ethynylphenyl)methyl acetate

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Vanadyl sulfate (VOSO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) and acetic anhydride (1.1 eq).

  • Add a catalytic amount of VOSO₄ (1 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the acetylated product.

Etherification: Synthesis of 1-ethynyl-4-(methoxymethyl)benzene

This protocol outlines the methylation of this compound via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF in a flask under an argon atmosphere and cooled to 0°C, carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-15 hours (overnight).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Derivatization_Pathways A This compound B Sonogashira Coupling (with R-X) A->B Pd cat., Cu(I) cat., Base C Click Chemistry (CuAAC) (with R-N3) A->C Cu(I) cat. D Esterification (with R-COOH) A->D Acid or Base cat. E Etherification (with R'-X) A->E Base F Diarylacetylene Derivative B->F G 1,2,3-Triazole Derivative C->G H Ester Derivative D->H I Ether Derivative E->I

Caption: Derivatization pathways of this compound.

Click_Chemistry_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve this compound and Benzyl Azide in Cyrene™ B Add Et3N and CuI A->B C Stir at 30°C for 12 hours B->C D Add cold water to precipitate product C->D E Filter the solid product D->E F Wash with distilled water E->F G Dry under vacuum F->G H Pure 1,2,3-Triazole Product G->H

Caption: Experimental workflow for Click Chemistry derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-ethynylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Sonogashira coupling reaction. A common two-step strategy involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a 4-halobenzyl alcohol derivative, followed by the removal of the protecting group.

dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes start [label="Low or No Yield of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="1. Catalyst Inactive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Suboptimal Reaction Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="3. Reagent Quality Issues?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_side_reactions [label="4. Dominant Side Reactions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_deprotection [label="5. Inefficient Deprotection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

solution_catalyst [label="Action:\n- Use fresh Pd and Cu catalysts.\n- Ensure proper ligand is used.\n- Observe for Pd black formation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Action:\n- Degas solvent thoroughly.\n- Run under inert atmosphere (N2/Ar).\n- Optimize temperature (RT for iodides, heat for bromides).\n- Screen different bases (e.g., Et3N, DIPEA).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Action:\n- Use pure, dry solvents and bases.\n- Check purity of aryl halide and alkyne.\n- Use a more reactive aryl halide (I > Br).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_side_reactions [label="Action:\n- For homocoupling, use copper-free conditions or add H2.\n- Check for benzyl alcohol oxidation/side reactions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_deprotection [label="Action:\n- Ensure complete reaction with TBAF.\n- Check for base-sensitivity of the product.\n- Use alternative deprotection methods if needed.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; check_catalyst -> solution_catalyst [label="Yes"]; check_catalyst -> check_conditions [label="No"];

check_conditions -> solution_conditions [label="Yes"]; check_conditions -> check_reagents [label="No"];

check_reagents -> solution_reagents [label="Yes"]; check_reagents -> check_side_reactions [label="No"];

check_side_reactions -> solution_side_reactions [label="Yes"]; check_side_reactions -> check_deprotection [label="No"];

check_deprotection -> solution_deprotection [label="Yes"]; } ` Figure 1. Troubleshooting workflow for the synthesis of this compound.

Q1: My Sonogashira coupling reaction is not yielding any product. What are the first things I should check?

A1: When a Sonogashira reaction fails, the most critical factors to verify are the activity of your catalysts and the reaction atmosphere.[1]

  • Catalyst Activity: Both the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (typically CuI) can degrade over time. Ensure you are using fresh or properly stored catalysts.[1] The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.[1]

  • Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[1][2] It is crucial to thoroughly degas your solvent and run the reaction under an inert atmosphere, such as nitrogen or argon.[1]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?

A2: The formation of a homocoupled alkyne dimer is a well-known side reaction in Sonogashira couplings, often referred to as Glaser coupling. This is particularly problematic when the cross-coupling reaction is slow. To minimize this:

  • Copper-Free Conditions: The copper co-catalyst is often implicated in promoting homocoupling.[2] Switching to a copper-free Sonogashira protocol can be an effective strategy. These reactions may require different ligands or reaction conditions to proceed efficiently.

  • Hydrogen Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce homocoupling.

  • Slow Addition of Alkyne: If the aryl halide is not very reactive, adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.

Q3: The reaction with my 4-bromobenzyl alcohol is very slow and gives a low yield. What can I do to improve it?

A3: The reactivity of the aryl halide is a key factor in the success of the Sonogashira coupling. The general order of reactivity is I > OTf > Br >> Cl.[3]

  • Switch to an Aryl Iodide: If possible, using 4-iodobenzyl alcohol will significantly increase the reaction rate and often allows for milder reaction conditions, such as room temperature.[3]

  • Increase Temperature: Reactions with aryl bromides typically require heating to proceed at a reasonable rate.[3]

  • Optimize Catalyst and Ligand: For less reactive aryl bromides, using a more active palladium catalyst or a more electron-rich and bulky phosphine ligand can improve the rate of oxidative addition, which is often the rate-limiting step.

Q4: I'm using a trimethylsilyl (TMS)-protected alkyne. What is the best way to remove the TMS group to get my final product?

A4: The TMS group is a common protecting group for terminal alkynes and can be removed under mild conditions.

  • Fluoride-Based Deprotection: The most common method is using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[1] This is generally a fast and high-yielding reaction.

  • Base-Catalyzed Deprotection: For TMS-protected alkynes, a simple and effective method is treatment with a mild base like potassium carbonate in methanol. This can be a more economical and easier work-up procedure than using TBAF.

Q5: During purification by column chromatography, I'm having trouble separating my product from byproducts. Any tips?

A5: this compound is a relatively polar compound due to the hydroxyl group.

  • Solvent System: A common eluent system for purifying compounds of similar polarity is a mixture of hexanes and ethyl acetate. You will likely need to use a gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the proportion of the more polar ethyl acetate to effectively separate your product.

  • Visualization: The product is UV active, so it can be visualized on TLC plates under a UV lamp. Staining with a p-anisaldehyde solution can also be used for visualization.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst system for the synthesis of this compound? A: A widely used and effective catalyst system for Sonogashira couplings is a combination of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and a copper(I) salt, typically copper(I) iodide (CuI). The choice of ligand on the palladium can influence the reaction's efficiency, with electron-rich and bulky phosphine ligands often improving performance, especially for less reactive aryl halides.

Q: Which base should I use for the Sonogashira coupling? A: An amine base is typically required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Common choices include triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The base is usually used in excess and can sometimes be used as the solvent. It is crucial that the amine base is dry, as water can negatively impact the reaction.

Q: Can I perform the Sonogashira reaction without protecting the hydroxyl group of 4-halobenzyl alcohol? A: The Sonogashira coupling is generally tolerant of a wide range of functional groups, including alcohols.[4] Therefore, in many cases, it is not necessary to protect the hydroxyl group of the 4-halobenzyl alcohol. However, if you are experiencing side reactions involving the alcohol, such as oxidation or ether formation, protection as a silyl ether (e.g., TBS or TIPS) may be beneficial.

Q: What are the typical yields for the synthesis of this compound? A: The yield can vary significantly depending on the specific conditions and starting materials used. With optimized conditions, yields can be quite high. For instance, the two-step synthesis starting from 4-iodobenzyl alcohol and trimethylsilylacetylene, followed by deprotection, can achieve high overall yields.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Aryl Halides with Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd on alumina (5%)Cu₂O on alumina (0.1%)-THF-DMA (9:1)80Flow60
24-IodobenzaldehydePhenylacetylenePd on alumina (5%)Cu₂O on alumina (0.1%)-THF-DMA (9:1)80Flow75
34-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ (3)-TBAFNone800.592
44-IodoanilinePhenylacetylenePd₁@NC (0.1)1Et₃NMeCN802458
54-IodophenolPhenylacetylenePd₁@NC (0.1)1Et₃NMeCN802438

Note: This table presents data for structurally similar compounds to provide a reference for expected yields under various conditions. Yields for this compound may vary.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via a Silyl-Protected Intermediate

This protocol is a representative procedure based on common practices for Sonogashira coupling and deprotection.

Step 1: Synthesis of (4-((trimethylsilyl)ethynyl)phenyl)methanol

dot graph Step1_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes start_materials [label="Starting Materials:\n- 4-Iodobenzyl alcohol\n- Trimethylsilylacetylene\n- PdCl₂(PPh₃)₂\n- CuI\n- Triethylamine (Et₃N)\n- Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_setup [label="Reaction Setup:\n- Add reagents to a\n Schlenk flask.\n- Degas the mixture.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction:\n- Stir at room temperature\n under inert atmosphere.", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up:\n- Dilute with solvent.\n- Filter through Celite.\n- Wash and dry organic layer.", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Column chromatography\n (Hexanes/Ethyl Acetate).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product1 [label="Product:\n(4-((trimethylsilyl)ethynyl)phenyl)methanol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start_materials -> reaction_setup; reaction_setup -> reaction; reaction -> workup; workup -> purification; purification -> product1; } ` Figure 2. Experimental workflow for the synthesis of the silyl-protected intermediate.

  • Materials:

    • 4-Iodobenzyl alcohol (1.0 eq)

    • Trimethylsilylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • Anhydrous triethylamine (Et₃N)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzyl alcohol, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous toluene and anhydrous triethylamine (a 2:1 mixture of toluene:triethylamine is common).

    • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Add trimethylsilylacetylene dropwise to the stirred mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (4-((trimethylsilyl)ethynyl)phenyl)methanol as a solid.

Step 2: Deprotection to this compound

  • Materials:

    • (4-((trimethylsilyl)ethynyl)phenyl)methanol (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve (4-((trimethylsilyl)ethynyl)phenyl)methanol in anhydrous THF in a round-bottom flask.[1]

    • Cool the solution to 0 °C in an ice bath.

    • Add the TBAF solution dropwise to the stirred solution.[1]

    • Allow the reaction to stir at 0 °C for 30 minutes to an hour. Monitor the deprotection by TLC.

    • Once the reaction is complete, quench by adding water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

References

Technical Support Center: Troubleshooting (4-ethynylphenyl)methanol in Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-ethynylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common issues and optimize the use of this versatile building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in click chemistry?

This compound, also known as 4-ethynylbenzyl alcohol, is a bifunctional organic compound featuring a terminal alkyne group and a primary benzylic alcohol.[1] Its terminal alkyne is reactive towards azides in CuAAC reactions, making it a valuable building block for synthesizing complex molecules, including pharmaceuticals and materials, via a stable triazole linkage.[1][2] The primary alcohol provides a secondary point for further functionalization or conjugation.

Q2: What are the most common reasons for low reactivity or low yields when using this compound in a CuAAC reaction?

Low yields in CuAAC reactions involving this compound can stem from several factors:

  • Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) [Cu(I)].[3] If proper precautions are not taken, it can easily be oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[3][4]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction that consumes the starting material.[2]

  • Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent (like sodium ascorbate), and stabilizing ligand are critical for efficient catalysis.[3]

  • Impure Reagents: Impurities in the alkyne, azide, or solvents can chelate the copper catalyst or inhibit the reaction.[2][4]

  • Poor Solubility: While the molecule itself is reasonably soluble in common organic solvents, the azide partner may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and reduced reaction rates.[3]

  • Inappropriate pH: While the CuAAC reaction is robust over a wide pH range (typically 4-12), extreme pH values can affect reactant stability or catalyst activity.[3]

Q3: Are there any specific side reactions to be aware of with this compound?

Yes, the propargyl alcohol moiety can be susceptible to certain side reactions:

  • Meyer-Schuster and Rupe Rearrangements: Under acidic conditions, propargyl alcohols can undergo rearrangement to form α,β-unsaturated aldehydes or ketones.[5][6] It is crucial to maintain neutral or mildly basic conditions during the reaction and workup to avoid these pathways.[5]

  • Glaser Homocoupling: As mentioned, in the presence of oxygen and a copper catalyst, the terminal alkyne can couple with itself to form a diacetylene byproduct.[2] This is a common issue and can be minimized by thoroughly degassing all solvents and running the reaction under an inert atmosphere.[2][4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired triazole product, follow this troubleshooting workflow.

Troubleshooting_Workflow start Low/No Product Yield check_catalyst 1. Verify Catalyst Activity - Is Cu(I) source fresh? - Was fresh Sodium Ascorbate solution used? start->check_catalyst check_atmosphere 2. Check for Oxygen Contamination - Were all solvents and solutions degassed? - Is the reaction running under an inert atmosphere (N2 or Ar)? check_catalyst->check_atmosphere check_reagents 3. Assess Reagent Purity & Stoichiometry - Confirm purity of alkyne and azide (NMR/MS). - Verify concentrations and equivalents. check_atmosphere->check_reagents optimize_conditions 4. Optimize Reaction Conditions - Screen different solvents (e.g., t-BuOH/H2O, DMF). - Add or change the Cu(I) stabilizing ligand (e.g., THPTA, TBTA). check_reagents->optimize_conditions success Problem Resolved optimize_conditions->success

Caption: Troubleshooting workflow for low click reaction yield.

Detailed Steps:

  • Ensure an Active Catalyst System: The Cu(I) catalyst is the engine of the reaction.

    • Action: Use a fresh source of a Cu(I) salt (e.g., CuI, CuBr). Alternatively, generate Cu(I) in situ by using a Cu(II) salt (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate.[2] Prepare the sodium ascorbate solution immediately before use.

    • Tip: Add a Cu(I)-stabilizing ligand like THPTA or TBTA. This protects the catalyst from oxidation and can significantly accelerate the reaction.[7][8]

  • Eliminate Oxygen: Oxygen is detrimental, causing catalyst deactivation and alkyne homocoupling.

    • Action: Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-30 minutes, or by freeze-pump-thaw cycles).[4]

    • Action: Run the reaction under a positive pressure of an inert gas (N₂ or Ar) for the entire duration.[3]

  • Verify Reagents: Impurities or incorrect stoichiometry can halt the reaction.

    • Action: Confirm the purity of your this compound and azide partner using NMR or mass spectrometry.[4]

    • Action: Double-check all calculations for molar equivalents. A slight excess of the azide (1.0-1.2 equivalents) is often beneficial.[2]

  • Optimize Conditions:

    • Solvent: If reactants are not fully dissolved, the reaction rate will be slow. Common solvent systems include mixtures like t-BuOH/water, DMF, or DMSO.[2] Co-solvents can be essential for solubilizing hydrophobic substrates.[4] Avoid Tris buffer, as it can inhibit the copper catalyst.

    • Ligand: The choice of ligand can be critical. For aqueous or biological systems, water-soluble ligands like THPTA are highly effective.[8]

    • Temperature: Most click reactions proceed efficiently at room temperature.[4] Gentle heating (e.g., 35-45 °C) can sometimes improve rates for sluggish reactions, but be cautious as excessive heat can promote side reactions.[5]

Issue 2: Multiple Products or Difficulty in Purification

Problem: TLC or LC-MS analysis shows multiple spots, including a potential byproduct at a higher Rf (lower polarity) than the starting alkyne.

Likely Cause: This is often the Glaser homocoupling byproduct.

  • Solution: The most effective solution is rigorous exclusion of oxygen as described above.

Problem: The final product is difficult to purify using standard silica gel chromatography.

Likely Cause: The polarity of the triazole product may be similar to that of the starting materials or byproducts, and PEGylated or polar compounds are known to streak on silica gel.[2]

  • Solution 1: Copper Removal: Residual copper can complicate purification and analysis. Wash the organic layer of your workup with a dilute aqueous solution of a chelating agent like EDTA to sequester and remove copper salts.[4]

  • Solution 2: Alternative Chromatography: If silica gel chromatography is ineffective, consider alternative methods such as:

    • Reverse-phase chromatography (C18).

    • Size Exclusion Chromatography (SEC), which is effective for separating molecules based on size.[2]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reagent concentrations for optimizing a CuAAC reaction.

Table 1: Typical Reagent Stoichiometry

ReagentMolar EquivalentsPurpose
This compound1.0Alkyne Substrate
Azide Compound1.0 - 1.2Azide Substrate[2]
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 (1-10 mol%)Catalyst Precursor[2][4]
Sodium Ascorbate0.05 - 0.5 (5-50 mol%)Reducing Agent[2][3][4]
Stabilizing Ligand (e.g., THPTA)0.01 - 0.5 (1-50 mol%)Catalyst Stabilization & Acceleration[3]

Table 2: Recommended Solvent Systems

Solvent SystemUse CaseNotes
t-BuOH / H₂O (1:1)General purpose, good for many organic azides.[2][9]Good balance of polarity.
DMF or DMSOFor less soluble or hydrophobic reactants.[2]Must be high purity and anhydrous if water is undesirable.
Aqueous Buffers (e.g., PBS)Bioconjugation reactions.[4]Ensure buffer components do not chelate copper (avoid Tris).

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a general starting point and should be optimized for specific substrates.

Protocol_Workflow prep 1. Reagent Preparation - Dissolve Alkyne & Azide - Prepare fresh Ascorbate solution setup 2. Reaction Setup (Inert) - Combine Alkyne/Azide solution - Add Copper/Ligand solution prep->setup initiate 3. Initiation - Add Sodium Ascorbate solution to start setup->initiate monitor 4. Monitoring - Stir at Room Temp (1-12h) - Track progress by TLC or LC-MS initiate->monitor workup 5. Work-up & Purification - Dilute and extract - Purify by chromatography monitor->workup

Caption: General experimental workflow for a CuAAC reaction.

1. Preparation of Reagents (Degassing is crucial):

  • In a reaction vessel, dissolve this compound (1 equivalent) and your azide-containing molecule (1.0-1.2 equivalents) in a suitable degassed solvent (e.g., a 1:1 mixture of t-BuOH and water).[2]

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄) (0.1 equivalents) in degassed water.[2] If using a ligand, pre-mix the CuSO₄ with the ligand (e.g., THPTA, 0.1-0.5 equivalents) at this stage.[3]

  • In a third vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in degassed water.[2] This solution should be made immediately before use as it can degrade.

2. Reaction Setup:

  • Ensure the reaction vessel containing the alkyne and azide is under an inert atmosphere (e.g., flushed with argon or nitrogen).

  • To this vessel, add the copper source (and ligand, if used) via syringe.

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture.[3]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.[3]

4. Work-up and Purification:

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[3]

  • To remove residual copper, the combined organic layers can be washed with a dilute aqueous solution of EDTA.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or another suitable method.

References

common side reactions in Sonogashira coupling of terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during the Sonogashira coupling of terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in Sonogashira coupling, and how can I prevent it?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling, which results in the formation of a symmetrical 1,3-diyne dimer.[1] This undesired reaction consumes your alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1]

The primary causes for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] To minimize or prevent this side reaction, consider the following strategies:

  • Maintain an inert atmosphere: Rigorously exclude oxygen by using high-purity inert gases like argon or nitrogen and employing proper anaerobic techniques such as Schlenk lines or glove boxes.[1]

  • Utilize copper-free conditions: A variety of copper-free Sonogashira protocols have been developed specifically to eliminate the Glaser coupling side reaction.[1]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1]

Q2: I observe a black precipitate in my reaction. What is it, and what should I do?

A2: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the palladium catalyst. This can be triggered by several factors, including impurities in the reagents or solvents, an inappropriate choice of solvent, or an incorrect reaction temperature. To prevent the formation of palladium black, it is crucial to use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might promote its formation.[2]

Q3: My reaction is not proceeding, or the yield is very low. What are the first things I should check?

A3: When a Sonogashira reaction fails or gives low yields, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions.[3] Here are the critical initial checks:

  • Catalyst Activity: Ensure that your palladium catalyst and copper co-catalyst (if used) are active and have not degraded.

  • Reagent Purity: Use pure starting materials, as impurities can poison the catalyst.

  • Anaerobic Conditions: Confirm that the reaction is being carried out under strictly anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[3] It is essential to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[3] These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.

Q5: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A5: The reactivity of the aryl or vinyl halide significantly influences the reaction's success. The general trend for reactivity, from most to least reactive, is: I > OTf > Br > Cl.[3] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[3] Aryl chlorides are generally the least reactive and often require more specialized catalytic systems.

Troubleshooting Guide

Issue 1: Significant Formation of Homocoupled Diyne (Glaser Coupling)

Possible Causes:

  • Presence of oxygen in the reaction.

  • Use of a copper (I) co-catalyst, which can promote oxidative homocoupling.

  • High concentration of the terminal alkyne.

Solutions:

  • Ensure Rigorous Anaerobic Conditions:

    • Use Schlenk line techniques or a glovebox.

    • Thoroughly degas all solvents and liquid reagents by freeze-pump-thaw cycles or by bubbling with a high-purity inert gas (Argon or Nitrogen) for an extended period.

  • Switch to a Copper-Free Protocol:

    • Copper-free conditions are highly effective at preventing Glaser coupling. This often involves the use of specific ligands and bases to facilitate the catalytic cycle.

  • Slow Addition of the Terminal Alkyne:

    • Using a syringe pump to add the alkyne over several hours can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.

  • Optimize Ligand and Base:

    • Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.

    • The choice of base can also influence the extent of homocoupling.

Issue 2: Formation of Palladium Black (Catalyst Decomposition)

Possible Causes:

  • Impurities in starting materials or solvents.

  • Inappropriate solvent choice (e.g., THF has been anecdotally reported to promote palladium black formation).[2]

  • Reaction temperature is too high.

Solutions:

  • Purify Starting Materials and Solvents:

    • Ensure all reagents are of high purity.

    • Use freshly distilled and degassed anhydrous solvents.

  • Solvent Selection:

    • If using THF and observing palladium black, consider switching to an alternative solvent such as DMF, toluene, or triethylamine.

  • Optimize Reaction Temperature:

    • If the reaction requires elevated temperatures, try to find the minimum temperature necessary for the reaction to proceed at a reasonable rate.

Issue 3: Low or No Yield, Especially with Aryl Bromides or Chlorides

Possible Causes:

  • Low reactivity of the aryl halide.

  • Inactive catalyst.

  • Inappropriate ligand for the specific substrate.

Solutions:

  • Adjust for Aryl Halide Reactivity:

    • For aryl bromides, an increase in reaction temperature is often necessary.[4]

    • For aryl chlorides, which are the least reactive, specialized and more active catalyst systems are typically required, often employing bulky, electron-rich phosphine ligands like XPhos or SPhos.[5]

  • Use a More Active Catalyst System:

    • For less reactive aryl halides, consider using pre-formed palladium(0) catalysts or employing ligands that promote the oxidative addition step.

  • Ligand Screening:

    • The choice of phosphine ligand is critical. For challenging substrates, a screening of different ligands may be necessary to find the optimal one.

Data Presentation

Table 1: Reactivity of Aryl Halides in Sonogashira Coupling

Aryl Halide (Ar-X)Relative ReactivityTypical Reaction Conditions
Ar-IHighestOften proceeds at room temperature.[3]
Ar-OTfHighGenerally reactive under mild conditions.
Ar-BrModerateUsually requires elevated temperatures.[3][4]
Ar-ClLowestRequires more active catalyst systems and higher temperatures.[5]

Table 2: Comparison of Reaction Conditions to Minimize Alkyne Homocoupling

ConditionProtocolKey ParametersExpected Outcome
Standard (Copper-Catalyzed) Rigorous exclusion of oxygen.PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%), Et₃N/THF, inert atmosphere.Reduced homocoupling, but may still be present.
Copper-Free (Amine Base) Elimination of copper co-catalyst.(AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%), DABCO, DMF, room temp.Excellent for avoiding Glaser coupling with aryl bromides.
Copper-Free (Inorganic Base) Amine-free conditions.Pd(CH₃CN)₂Cl₂ (1 mol%), cataCXium A (2 mol%), Cs₂CO₃, CH₃CN, 70-95 °C.Effective for a range of aryl halides, avoids amine-related side reactions.[6]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Measures to Minimize Homocoupling

This protocol is a modified version of the standard Sonogashira conditions, optimized to reduce Glaser coupling by ensuring a strictly inert atmosphere.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Anhydrous, degassed triethylamine (5 mL)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Add the freshly distilled and degassed triethylamine and THF via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne via syringe over a period of 1-2 hours.

  • Stir the reaction at the desired temperature (room temperature for aryl iodides, may require heating for aryl bromides) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide at Room Temperature

This protocol is designed to completely avoid Glaser homocoupling by eliminating the copper co-catalyst.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • (AllylPdCl)₂ (0.025 mmol, 2.5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 mmol, 10 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF (1.1 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the (AllylPdCl)₂, P(t-Bu)₃, and DABCO to a dry reaction vial.

  • Add the anhydrous, degassed DMF.

  • Add the aryl bromide, followed by the terminal alkyne.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Mandatory Visualization

Sonogashira_Side_Reactions cluster_sonogashira Desired Sonogashira Cross-Coupling cluster_glaser Glaser Homocoupling Side Reaction cluster_decomposition Catalyst Decomposition A Ar-X + Pd(0)L2 B Oxidative Addition A->B K Pd(0)L2 C Ar-Pd(II)(X)L2 B->C D Transmetalation (with R-C≡C-Cu) C->D E Ar-Pd(II)(C≡C-R)L2 D->E F Reductive Elimination E->F F->A  Regenerates  Pd(0) G Ar-C≡C-R (Product) F->G H 2 R-C≡C-H I Cu(I), O2, Base H->I J R-C≡C-C≡C-R (Diyne Byproduct) I->J L Impurities, Heat, Inappropriate Solvent K->L M Palladium Black (Inactive Pd) L->M

Caption: Competing pathways in Sonogashira coupling.

Troubleshooting_Workflow Start Low Yield or Side Products in Sonogashira Reaction Q1 Is Homocoupling (Diyne) a Major Byproduct? Start->Q1 A1_Yes Implement Copper-Free Protocol OR Ensure Rigorous O2 Exclusion & Slow Alkyne Addition Q1->A1_Yes Yes Q2 Is Palladium Black Observed? Q1->Q2 No A1_Yes->Q2 A2_Yes Check Reagent/Solvent Purity Consider Different Solvent Optimize Temperature Q2->A2_Yes Yes Q3 Is the Aryl Halide a Bromide or Chloride? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase Reaction Temperature Use More Active Catalyst System (e.g., bulky, electron-rich ligands) Q3->A3_Yes Yes Check_General Review General Reaction Integrity: - Catalyst Activity - Reagent Purity - Anhydrous/Anaerobic Conditions Q3->Check_General No (Aryl Iodide) A3_Yes->Check_General End Optimized Reaction Check_General->End

Caption: Troubleshooting workflow for Sonogashira coupling.

References

Technical Support Center: Purification of (4-ethynylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of (4-ethynylphenyl)methanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Issue 1: Co-elution of the Product with Nonpolar Impurities During Column Chromatography

Question: I am having trouble separating my this compound derivative from other nonpolar byproducts, such as starting materials or homocoupled impurities from a Sonogashira reaction, using standard silica gel column chromatography. They all elute together. What can I do?

Answer: This is a common challenge due to the relatively low polarity of many aryl alkynes, which often results in poor separation from other nonpolar compounds on standard silica gel. Here are several strategies to address this:

  • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[1][2][3]

  • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a different adsorbent. For separating alkynes from alkenes, silica gel impregnated with silver nitrate can be very effective. The silver ions interact with the pi bonds of the double and triple bonds, altering their retention times.

  • Employ Polar Protecting Groups: In cases where the terminal alkyne is being used in a subsequent step, consider using a polar protecting group like diphenylphosphoryl (Ph₂P(O)) or (3-cyanopropyl)dimethylsilyl (CPDMS).[4] These groups significantly increase the polarity of the alkyne, making it easier to separate from nonpolar starting materials and byproducts.[4] The protecting group can be removed in a later step.

Issue 2: Difficulty in Achieving Crystallization of the Purified Product

Question: My this compound derivative oils out or fails to crystallize from solution, even after column chromatography. How can I induce crystallization?

Answer: The irregular shape and sometimes low melting point of these derivatives can make crystallization challenging.[5] this compound itself has a relatively low melting point of 40-44°C.[6] Here are some troubleshooting steps for recrystallization:

  • Systematic Solvent Selection: Perform a systematic solvent screen using a small amount of your product.[5] Test a range of solvents from nonpolar (e.g., hexane, heptane) to moderately polar (e.g., ethanol, acetone).[5][7] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5][8]

  • Two-Solvent System: If a single solvent is not effective, try a two-solvent system.[5] Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[5] Common pairs include dichloromethane/pentane or ether/hexane.[5][9]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[5] This can create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure product to the cooled, saturated solution to initiate crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.[5]

Issue 3: Presence of Homocoupled Byproducts from Sonogashira Coupling

Question: My Sonogashira reaction to synthesize a this compound derivative is producing a significant amount of homocoupled alkyne byproduct (a diyne). How can I minimize this and purify my desired product?

Answer: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often driven by the copper co-catalyst.[10][11]

  • Copper-Free Sonogashira Conditions: The development of copper-free Sonogashira protocols was driven by the issue of homocoupling.[10][12] These methods often require a different palladium catalyst system and base but can significantly reduce the formation of the diyne byproduct.[13]

  • Control of Reaction Conditions: Running the reaction under a dilute hydrogen atmosphere has been shown to drastically diminish the amount of homocoupling.[11] The concentration of the catalyst and the presence of oxygen can also influence the amount of homocoupling.[11]

  • Purification: If homocoupling cannot be completely avoided, careful column chromatography is typically required for separation. The homocoupled product is generally less polar than the desired cross-coupled product containing the methanol group. A shallow gradient of a polar solvent in a nonpolar solvent during chromatography can effectively separate these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing this compound derivatives?

A1: Common impurities include:

  • Unreacted starting materials (e.g., the corresponding aryl halide).

  • Homocoupled alkyne byproducts (diynes), particularly from Sonogashira reactions.[10][11]

  • Residual palladium and copper catalysts.

  • Byproducts from side reactions, such as reduction of the alkyne or reactions involving the hydroxyl group.

  • Solvents used in the reaction and workup.[14]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is often recommended for a comprehensive purity assessment.[15]

  • High-Performance Liquid Chromatography (HPLC): Considered a gold standard for its precision and versatility in separating complex mixtures.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing volatile components and identifying impurities by their mass spectra.[15][16]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique that can provide an absolute measure of purity without the need for a reference standard for each impurity.[15][17]

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and for a preliminary assessment of purity.[3]

  • Melting Point Determination: A simple method to check for purity. Impurities will typically lower and broaden the melting point range.[18]

Q3: How can I remove residual palladium catalyst from my product?

A3: Residual palladium can often be removed by:

  • Column Chromatography: Palladium residues often adhere to silica gel and can be separated from the product during chromatography.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium, which is then removed by filtration.

  • Specialized Scavengers: Thiol-functionalized silica or other commercial palladium scavengers can be used to selectively remove the metal.

Q4: Can I use protecting groups to simplify the purification process?

A4: Yes, protecting groups can be a very effective strategy.

  • Protecting the Alkyne: Using a bulky silyl group like triisopropylsilyl (TIPS) on the terminal alkyne can prevent homocoupling during Sonogashira reactions.[19] The silyl group can be removed later with a fluoride source (like TBAF) or under basic conditions.[19][20]

  • Using Polar Protecting Groups: As mentioned in the troubleshooting guide, polar protecting groups can alter the polarity of your molecule, making chromatographic separation from nonpolar impurities much easier.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives
Purification TechniquePrincipleAdvantagesDisadvantagesBest For
Column Chromatography Differential adsorption of components onto a stationary phase.[1][2][3]Widely applicable, can handle gram quantities, versatile adsorbents and solvents.[1][2]Can be time-consuming, uses large volumes of solvent, co-elution can be an issue.General purification of reaction mixtures.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[8][21]Can yield very pure product, relatively inexpensive, scalable.Finding a suitable solvent can be challenging, potential for low recovery, not suitable for oils or low-melting solids.[8]Final purification of a solid product that is already relatively pure.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for thermally sensitive compounds.[5]Not suitable for non-volatile or high-melting solids.Purification of liquid derivatives or those with moderate boiling points.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Select Adsorbent and Solvent System: Based on TLC analysis, choose an appropriate adsorbent (e.g., silica gel) and solvent system (e.g., hexane/ethyl acetate).[1][2]

  • Pack the Column: The column can be packed using a "dry method" or a "wet method".[2] For the wet method, create a slurry of the silica gel in the initial eluting solvent and pour it into the column, allowing it to settle into a packed bed.[1][2]

  • Load the Sample: Dissolve the crude product in a minimal amount of a good solvent and load it onto the top of the column.[1]

  • Elute the Column: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary to elute more polar compounds.[3]

  • Collect and Analyze Fractions: Collect the eluent in fractions and analyze them by TLC to identify which fractions contain the pure product.[3][22]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating.[8] The ideal solvent dissolves the compound when hot but not when cold.[5][8]

  • Dissolve the Solute: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the near-boiling solvent.[8]

  • Cool Slowly: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize crystal formation.[8]

  • Collect Crystals: Collect the crystals by vacuum filtration.[8]

  • Wash and Dry: Rinse the crystals with a small amount of ice-cold solvent and allow them to dry completely.[8]

Visualizations

Experimental Workflow for Purification

experimental_workflow start Crude Product from Synthesis tlc_analysis TLC Analysis for Impurity Profile start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography fraction_analysis TLC Analysis of Fractions column_chromatography->fraction_analysis combine_pure Combine Pure Fractions & Evaporate fraction_analysis->combine_pure purity_check1 Purity Check (TLC, NMR) combine_pure->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impure purity_check2 Final Purity Analysis (HPLC, qNMR, MS) purity_check1->purity_check2 Pure recrystallization->purity_check2 purity_check2->column_chromatography Fails Specs final_product Pure this compound Derivative purity_check2->final_product Meets Specs end End final_product->end

Caption: A typical workflow for the purification and analysis of a synthesized chemical compound.

Troubleshooting Logic for Column Chromatography

troubleshooting_chromatography start Problem: Co-elution of Product and Impurities option1 Optimize Mobile Phase start->option1 option2 Change Stationary Phase start->option2 option3 Use Protecting Group Strategy start->option3 sub_option1a Run TLC with various solvent ratios (e.g., Hex/EtOAc) option1->sub_option1a sub_option1b Try a different solvent system (e.g., DCM/MeOH) option1->sub_option1b sub_option2a Use AgNO3-impregnated silica for alkyne/alkene separation option2->sub_option2a sub_option2b Consider alumina (basic or neutral) option2->sub_option2b sub_option3a Introduce a polar protecting group (e.g., CPDMS) option3->sub_option3a success Successful Separation sub_option1a->success sub_option1b->success sub_option2a->success sub_option2b->success sub_option3b Re-run chromatography to separate based on new polarity sub_option3a->sub_option3b sub_option3b->success

Caption: Decision workflow for troubleshooting co-elution in column chromatography.

References

Technical Support Center: Optimizing Sonogashira Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and troubleshooting common issues encountered during the Sonogashira coupling of aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for Sonogashira coupling with aryl bromides?

A1: The optimal catalyst loading can vary significantly depending on the reactivity of the aryl bromide and the specific reaction conditions. For many standard reactions, palladium catalyst loading ranges from 0.1 mol% to 5 mol%.[1][2] Electron-rich or sterically hindered aryl bromides often necessitate higher catalyst loadings to achieve a reasonable reaction rate.[3][4] It's also been demonstrated that catalyst loading can be reduced to as low as 0.025 mol% for more reactive substrates under optimized conditions.[5]

Q2: My Sonogashira reaction with an aryl bromide is not working. What are the first things I should check?

A2: When a reaction fails, begin by verifying the integrity of your reagents and the reaction setup. Key initial checks include:

  • Catalyst Activity: Ensure your palladium catalyst and, if used, copper(I) co-catalyst are not degraded.

  • Reagent Purity: Use pure starting materials, as impurities can poison the catalyst.[6]

  • Anhydrous & Anaerobic Conditions: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), and moisture can negatively impact the reaction. It is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]

Q3: I'm observing a black precipitate in my reaction. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," signals the decomposition of the palladium catalyst.[6] This can be triggered by impurities, an inappropriate choice of solvent, or an incorrect reaction temperature. To prevent this, use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to promoting the formation of palladium black.[7]

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A4: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[6][8] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides typically require heating.[6] Aryl chlorides are the least reactive and often require more specialized catalytic systems.[2]

Q5: Is a copper co-catalyst always necessary for the Sonogashira coupling of aryl bromides?

A5: No, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[6][9] These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.[10][11]

Q6: How do steric and electronic effects of substituents on the aryl bromide influence the reaction?

A6: Both steric and electronic factors play a significant role.

  • Steric Hindrance: Substituents at the ortho position of the aryl bromide can physically block the palladium catalyst from accessing the carbon-bromine bond for the crucial oxidative addition step, which can slow down or inhibit the reaction.[3]

  • Electronic Effects: Electron-withdrawing groups on the aryl halide promote the oxidative addition step, generally increasing the reaction rate. Conversely, electron-donating groups can decrease the reactivity.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of aryl bromides.

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) salt. Consider using a more active pre-catalyst.
Inappropriate Ligand The choice of phosphine ligand is crucial. For electron-rich or sterically hindered aryl bromides, consider using bulky, electron-rich phosphine ligands like P(t-Bu)3 or N-heterocyclic carbene (NHC) ligands.[1][10]
Insufficient Temperature Aryl bromides are less reactive than aryl iodides and often require elevated temperatures.[14] If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-100 °C).
Poor Solvent Choice Ensure the solvent is dry and degassed. Common solvents include THF, DMF, and amines like triethylamine or diisopropylamine, which can also act as the base.[14][15]
Base Incompatibility The base is essential for deprotonating the alkyne. Ensure an adequate amount of a suitable base (e.g., triethylamine, diisopropylamine, or an inorganic base like K2CO3 or Cs2CO3) is used.[15][16]
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Troubleshooting Step
Presence of Oxygen Rigorously degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Copper-Mediated Dimerization Switch to a copper-free Sonogashira protocol.[10] If copper is necessary, ensure the reaction is strictly anaerobic.
Issue 3: Catalyst Decomposition (Palladium Black)
Possible Cause Troubleshooting Step
High Temperature The catalyst may not be stable at the reaction temperature. Try running the reaction at a lower temperature for a longer duration.
Impure Reagents/Solvent Purify starting materials and use high-purity, dry, and degassed solvents.
Incompatible Ligand A robust ligand can stabilize the palladium center. Consider screening different phosphine or NHC ligands.

Quantitative Data on Catalyst Loading

The following table summarizes various reported conditions for the Sonogashira coupling of aryl bromides, highlighting the impact of catalyst loading and other parameters on the reaction outcome.

Aryl BromideAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
BromobenzenePhenylacetylenePdCl2(PPh3)2 (2)CuI (4)PPh3Et3NDMF8095
4-BromotoluenePhenylacetylenePd(OAc)2 (1)-XPhos (2)Cs2CO3Dioxane10092
4-Bromoanisole1-Octyne(AllylPdCl)2 (0.5)-P(t-Bu)3 (1)Cs2CO3DMFRT98
2-BromopyridinePhenylacetylenePd(PPh3)4 (5)CuI (10)PPh3Et3NTHF6085
1-Bromo-4-nitrobenzenePhenylacetylenePd/C (0.2)--K2CO3Water9091

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of an aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl2(PPh3)2 (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et3N) (3 mL)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, PdCl2(PPh3)2, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH4Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol describes a copper-free method, which is advantageous for preventing alkyne homocoupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • (AllylPdCl)2 (0.005 mmol, 0.5 mol%)

  • P(t-Bu)3 (0.01 mmol, 1 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 mmol)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add (AllylPdCl)2 and P(t-Bu)3 to a dry Schlenk flask.

  • Add the anhydrous, degassed DMF and stir for 10 minutes to allow for the in situ formation of the active catalyst.

  • Add the aryl bromide, terminal alkyne, and cesium carbonate to the flask.

  • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Sonogashira_Troubleshooting start Reaction Start: Sonogashira Coupling of Aryl Bromide check_yield Check Reaction Progress (TLC, GC-MS) start->check_yield low_yield Low or No Yield check_yield->low_yield No good_yield Good Yield Proceed to Workup check_yield->good_yield Yes side_products Significant Side Products? check_yield->side_products Yes, but low yield troubleshoot Troubleshooting Steps low_yield->troubleshoot check_catalyst Check Catalyst Activity & Reagent Purity troubleshoot->check_catalyst check_conditions Review Reaction Conditions: Temp, Solvent, Base troubleshoot->check_conditions check_ligand Evaluate Ligand Choice troubleshoot->check_ligand optimize Optimize Conditions check_catalyst->optimize check_conditions->optimize check_ligand->optimize glaser_coupling Glaser Homocoupling side_products->glaser_coupling Alkyne Dimer pd_black Palladium Black side_products->pd_black Black Precipitate use_cu_free Switch to Copper-Free Protocol glaser_coupling->use_cu_free degas_rigorously Ensure Rigorous Degassing glaser_coupling->degas_rigorously pd_black->check_conditions use_cu_free->optimize degas_rigorously->optimize Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst pd_complex1 Ar-Pd(II)(L)2-Br pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(L)2-C≡CR' pd_complex1->pd_complex2 Transmetalation product Ar-C≡CR' Product pd_complex2->product Reductive Elimination product->pd0 Catalyst Regeneration sub_arbr Ar-Br sub_arbr->pd_complex1 sub_alkyne R'C≡CH + Base cu_cycle Cu-Acetylide Formation (if applicable) sub_alkyne->cu_cycle cu_cycle->pd_complex2 R'C≡C-Cu

References

Technical Support Center: Prevention of Alkyne Homocoupling (Glaser Coupling)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent alkyne homocoupling (Glaser coupling) in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is alkyne homocoupling (Glaser coupling) and why is it a problem?

A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is an undesired side reaction where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne (dimer). This side reaction is problematic as it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of byproducts.

Q2: What are the primary causes of alkyne homocoupling?

A2: The two main culprits behind alkyne homocoupling are the presence of oxygen and a copper(I) co-catalyst.[1] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling mechanism. While the copper co-catalyst is often added to increase the reactivity of cross-coupling reactions like the Sonogashira coupling, it also efficiently catalyzes this unwanted homocoupling side reaction.[1]

Q3: What are the main strategies to prevent or minimize alkyne homocoupling?

A3: Several effective strategies can be employed to suppress Glaser coupling:

  • Maintain an Inert Atmosphere: Rigorously excluding oxygen is the most critical step. This can be achieved by using a Schlenk line or a glovebox to perform the reaction under an inert gas like argon or nitrogen.[1]

  • Utilize Copper-Free Conditions: A number of cross-coupling protocols, particularly for the Sonogashira reaction, have been developed that completely avoid the use of a copper co-catalyst, thereby eliminating the primary catalyst for homocoupling.[1]

  • Employ Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS). This blocks the alkyne from participating in homocoupling. The protecting group can be removed later in the synthetic sequence.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture, for instance with a syringe pump, helps to maintain a low concentration of the alkyne. This disfavors the bimolecular homocoupling reaction in favor of the desired cross-coupling reaction.[1]

  • Use of Additives: Certain additives, such as reducing agents, can help to suppress homocoupling by keeping the copper catalyst in its Cu(I) oxidation state and preventing the oxidative cycle required for Glaser coupling.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High percentage of homocoupled diyne product observed. Presence of oxygen in the reaction.Improve your inert atmosphere technique. Ensure all solvents are thoroughly degassed and the reaction vessel is properly purged with an inert gas.
Use of a copper(I) co-catalyst.Switch to a copper-free reaction protocol if available for your specific transformation.
High concentration of the terminal alkyne.Employ a slow addition of the terminal alkyne using a syringe pump to keep its instantaneous concentration low.
Low yield of the desired cross-coupled product. Homocoupling is consuming the starting alkyne.Implement one or more of the preventative strategies outlined in the FAQs, such as using an inert atmosphere, copper-free conditions, or protecting groups.
Suboptimal reaction conditions (ligand, base, solvent).Screen different phosphine ligands, bases, and solvents to find the optimal combination that favors cross-coupling over homocoupling for your specific substrates.
Difficulty in purifying the desired product from the homocoupled byproduct. Similar polarities of the desired product and the diyne.If separation is challenging, prevention is the best strategy. Consider using a protecting group on the alkyne to completely avoid the formation of the homocoupling product.

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere using a Schlenk Line

This protocol describes the general steps for setting up a reaction under an inert atmosphere to minimize oxygen-induced homocoupling.

Materials:

  • Schlenk flask and other required glassware (e.g., condenser), oven-dried

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds

  • Vacuum pump

  • Liquid nitrogen trap

  • Magnetic stir bar

  • Rubber septa

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and cooled in a desiccator.

  • Assembly: Assemble the glassware (e.g., Schlenk flask with a stir bar and condenser) and connect it to the Schlenk line.

  • Evacuate-Refill Cycles:

    • Carefully open the flask to the vacuum manifold of the Schlenk line to evacuate the air.

    • Once a good vacuum is achieved, close the connection to the vacuum and slowly open the connection to the inert gas manifold to backfill the flask with inert gas.

    • Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[2]

  • Reagent Addition: Add degassed solvents and liquid reagents via syringe through a rubber septum. Solid reagents that are air-stable can be added to the flask before the evacuate-refill cycles. Air-sensitive solids should be added under a positive flow of inert gas or in a glovebox.[2]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent any air from leaking into the system. This can be monitored with an oil bubbler attached to the gas outlet of the Schlenk line.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_inert Inerting Process cluster_reaction Reaction Dry_Glassware Oven-dry glassware Assemble Assemble glassware Dry_Glassware->Assemble Connect Connect to Schlenk line Assemble->Connect Evacuate Evacuate flask Connect->Evacuate Backfill Backfill with inert gas Evacuate->Backfill Repeat Repeat 3x Backfill->Repeat Add_Reagents Add degassed reagents Repeat->Add_Reagents Run_Reaction Run reaction under positive pressure Add_Reagents->Run_Reaction

Workflow for establishing an inert atmosphere.
Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to eliminate Glaser coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk flask and standard inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Stirring: Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Copper_Free_Sonogashira start Start setup Combine Aryl Halide, Pd Catalyst, Ligand, and Base in Schlenk Flask start->setup add_solvent Add Degassed Solvent setup->add_solvent stir Stir at Room Temperature add_solvent->stir add_alkyne Add Terminal Alkyne stir->add_alkyne heat Heat and Monitor Reaction add_alkyne->heat workup Work-up and Purification heat->workup end End workup->end

Experimental workflow for copper-free Sonogashira coupling.
Protocol 3: Alkyne Protection and Deprotection

A. Protection of a Terminal Alkyne with Trimethylsilyl (TMS) Group

Materials:

  • Terminal alkyne (1.0 eq)

  • Anhydrous THF

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

Procedure:

  • Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise and stir for 30 minutes at -78 °C.

  • Add TMSCl dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

B. Deprotection of a TMS-Protected Alkyne

Materials:

  • TMS-protected alkyne

  • Methanol

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve the TMS-alkyne in methanol.[3][4]

  • Add a catalytic amount of K₂CO₃ (e.g., 0.2 equivalents).[3]

  • Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[5]

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture, dilute with an organic solvent, wash with water and brine, dry, and concentrate to yield the deprotected alkyne.[5]

Protection_Deprotection cluster_protection Protection (TMS) cluster_deprotection Deprotection Alkyne Terminal Alkyne Deprotonation Deprotonation with n-BuLi Alkyne->Deprotonation Silylation Reaction with TMSCl Deprotonation->Silylation TMS_Alkyne TMS-Protected Alkyne Silylation->TMS_Alkyne TMS_Alkyne2 TMS-Protected Alkyne Base_MeOH K2CO3 in Methanol TMS_Alkyne2->Base_MeOH Deprotected_Alkyne Terminal Alkyne Base_MeOH->Deprotected_Alkyne

Logical relationship of alkyne protection and deprotection.

Data Presentation

The choice of base and solvent can significantly impact the yield of the desired cross-coupled product and the extent of homocoupling. The following table summarizes the effect of different bases on a Sonogashira reaction, highlighting the importance of optimizing these parameters.

Table 1: Effect of Different Bases on Sonogashira Coupling Yield [6]

EntryBaseSolventTemperature (°C)Yield (%)
1PiperidineDMF5094
2NEt₃DMF5090
3Cs₂CO₃DMF5020
4K₂CO₃DMF5035
5DIPEADMF5045
6KOHDMF5015
7NaHCO₃DMF5010
8NaOHDMF5012

Reaction conditions: Phenylacetylene and p-iodonitrobenzene, catalyzed by a Pd-nanoball catalyst under aerobic conditions.[6]

As the table illustrates, amine bases like piperidine and triethylamine gave significantly higher yields under these specific conditions compared to inorganic bases.[6] This underscores the importance of experimental optimization for each specific reaction to minimize side reactions like homocoupling.

References

stability of (4-ethynylphenyl)methanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of (4-ethynylphenyl)methanol in various experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound and how do they influence its reactivity?

A1: this compound possesses two primary reactive functional groups: a benzylic alcohol (-CH₂OH) and a terminal alkyne (-C≡CH). The benzylic alcohol is susceptible to oxidation, dehydration under acidic conditions, and substitution reactions. The terminal alkyne is acidic and readily participates in reactions such as Sonogashira coupling, Glaser coupling (homocoupling), and hydration. The interplay of these two groups dictates the molecule's stability and reaction compatibility.

Q2: How should I store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes the risk of oxidation and degradation. It is a low-melting solid, so refrigeration is recommended.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways involve reactions of its functional groups. The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[2][3] Under acidic conditions, it can undergo dehydration. The terminal alkyne can undergo oxidative dimerization (homocoupling) in the presence of oxygen and certain metal catalysts.[4][5] Phenylacetylene derivatives can also be susceptible to autoxidative degradation.[6]

Troubleshooting Guides

Guide 1: Unexpected Side Products in Sonogashira Coupling Reactions

Problem: During a Sonogashira coupling reaction with this compound, I am observing significant amounts of a higher molecular weight byproduct and incomplete consumption of my starting material.

Possible Cause: This is a classic case of alkyne homocoupling (Glaser coupling), a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[4][5]

Solutions:

  • Degas Solvents Thoroughly: Ensure all solvents and reagents are rigorously degassed to remove dissolved oxygen.

  • Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (nitrogen or argon).

  • Use Copper-Free Conditions: If homocoupling persists, consider using a copper-free Sonogashira protocol. Several modern methods have been developed to mitigate this issue.

  • Protect the Alcohol: The free hydroxyl group might interfere with the catalytic cycle. Protecting the alcohol as a silyl ether (e.g., TBDMS) can sometimes improve yields and reduce side reactions.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol is adapted from a general procedure for Sonogashira coupling.[7][8][9][10]

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), 4-iodoanisole (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add degassed triethylamine (3.0 eq.) and anhydrous, degassed THF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Guide 2: Decomposition under Acidic Conditions

Problem: My reaction, which is performed under acidic conditions, shows decomposition of this compound, as evidenced by the appearance of multiple spots on the TLC plate.

Possible Cause: Benzylic alcohols are known to be unstable under acidic conditions and can undergo dehydration to form styrenic compounds, which may further polymerize or react.[2] The rate of reactions like hydrogenolysis of benzylic alcohols can increase significantly with decreasing pH.[3]

Solutions:

  • pH Control: If possible, buffer the reaction medium to maintain a less acidic pH.

  • Protecting Group: Protect the benzylic alcohol as a silyl ether (e.g., TBDMS, TIPS) before subjecting the molecule to acidic conditions. Silyl ethers are generally more stable to a wider range of pH.[2][11]

  • Lower Temperature: Running the reaction at a lower temperature may minimize the rate of decomposition.

Table 1: Stability of the Benzylic Alcohol Functional Group under Different pH Conditions

pH RangeConditionStability of Benzylic AlcoholPotential Side Reactions
< 4Strongly AcidicLowDehydration, Etherification, Polymerization
4 - 6Mildly AcidicModerateSlow dehydration possible at elevated temperatures
7NeutralHighGenerally stable
> 8BasicHighGenerally stable, but strong bases can deprotonate the alcohol
Guide 3: Unwanted Oxidation of the Alcohol

Problem: I am trying to perform a reaction on the alkyne moiety, but I am observing the formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.

Possible Cause: The benzylic alcohol is susceptible to oxidation, especially in the presence of oxidizing agents or even air over prolonged periods.[2][3]

Solutions:

  • Use of Inert Atmosphere: As a general precaution, handle the compound under an inert atmosphere to minimize air oxidation.

  • Protecting the Alcohol: The most robust solution is to protect the hydroxyl group. A tert-butyldimethylsilyl (TBDMS) ether is a common and reliable choice.[2][11]

Experimental Protocol: Protection of this compound with TBDMSCl

This protocol is based on standard procedures for the silylation of primary alcohols.[2][11]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq.) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Experimental Protocol: Deprotection of the TBDMS Ether

This protocol uses tetrabutylammonium fluoride (TBAF) for the cleavage of the silyl ether.[11]

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous THF.

  • Add TBAF solution (1.1 eq.) dropwise at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the deprotected alcohol by flash column chromatography.

Visualizations

experimental_workflow cluster_protection Protection of Hydroxyl Group cluster_reaction Reaction at Alkyne cluster_deprotection Deprotection start This compound protect React with TBDMSCl, Imidazole in DMF start->protect protected TBDMS-protected intermediate protect->protected reaction Desired reaction (e.g., Sonogashira Coupling) protected->reaction product_protected Protected Product reaction->product_protected deprotect React with TBAF in THF product_protected->deprotect final_product Final Product deprotect->final_product

Caption: General workflow for reactions involving the alkyne moiety of this compound.

troubleshooting_sonogashira start Sonogashira Reaction of This compound issue Low yield and/or homocoupling observed? start->issue cause1 Presence of Oxygen issue->cause1 Yes cause2 Hydroxyl group interference issue->cause2 Yes end Successful Reaction issue->end No solution1 Degas solvents and use inert atmosphere cause1->solution1 solution2 Consider copper-free conditions cause1->solution2 solution3 Protect the alcohol (e.g., TBDMS ether) cause2->solution3

Caption: Troubleshooting logic for Sonogashira coupling side reactions.

References

methods for removing palladium catalyst from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to removing palladium catalysts from reaction mixtures.

Troubleshooting Guides

This section addresses common problems encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: Ineffective Removal of Heterogeneous Palladium Catalyst by Filtration

Symptoms:

  • Visible black particles (palladium black) remain in the filtrate.

  • The filtrate has a grayish or black appearance.

  • Analytical testing (e.g., ICP-MS) of the product shows high levels of palladium contamination.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Pore size of the filter medium is too large. 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is properly packed and is 1-2 cm thick. Pre-wetting the Celite® pad with the reaction solvent can improve its effectiveness.[1]
Inadequate Celite® bed preparation. 1. Proper Packing: Create a level and compact bed of Celite® over filter paper in a Büchner or sintered glass funnel.[1] 2. Sufficient Thickness: A bed of 1-2 cm is typically recommended to effectively trap fine palladium particles.[1][2]
Presence of soluble palladium species. 1. Switch Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[1][3] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[1]
Formation of colloidal palladium. 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]
Issue 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels in the product remain above the desired limit after treatment with a scavenger.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect scavenger selection. 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers may be better for Pd(0).[4] 2. Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[4]
Insufficient scavenger loading or reaction time. 1. Increase Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[4] 2. Optimize Time and Temperature: While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the removal progress by analyzing aliquots at different time points.[4]
Poor mass transfer. 1. Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species.[4]
Product-palladium complexation. 1. Use a Competing Ligand: Your product might form a stable complex with palladium. Consider adding a competing ligand to disrupt this interaction before adding the scavenger.[4]
Issue 3: Product Loss During Palladium Removal

Symptoms:

  • Low yield of the final product after the palladium removal step.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Product binding to the scavenger. 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product.
Non-specific adsorption to activated carbon. 1. Optimize Carbon Loading: Use the minimum amount of activated carbon required. Start with a small-scale experiment to determine the optimal loading.[4] 2. Solvent Selection: Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[4]
Product loss during crystallization. 1. Optimize Crystallization Conditions: Carefully select the solvent system and control the cooling rate to maximize product recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Adsorption: Using solid-supported materials like activated carbon or specialized palladium scavengers that bind to palladium, which is then removed by filtration.[3]

  • Scavenging: Using molecules with a high affinity for palladium to selectively bind and facilitate its removal.[3]

  • Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.[3]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[3]

  • Extraction: Using liquid-liquid extraction to remove water-soluble palladium salts.[1]

Q2: What are palladium scavengers and how do they work?

A2: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium, such as thiol or amine groups.[3] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[3]

Q3: What is Celite® and how is it used for palladium removal?

A3: Celite® is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid to remove fine particles, such as heterogeneous palladium catalysts, from a reaction mixture. A pad of Celite® is prepared in a funnel, and the reaction mixture is passed through it, trapping the palladium particles.[1][2]

Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have set a permitted daily exposure (PDE) for palladium at 100 µ g/day .[3] This often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[3]

Q5: When should I choose one palladium removal method over another?

A5: The choice of method depends on several factors:

  • Nature of the Palladium Species: For insoluble, heterogeneous catalysts, filtration through Celite® is a good first step.[5] For soluble palladium, scavengers, chromatography, or crystallization are more suitable.[1]

  • Properties of the Product: The stability and polarity of your product will influence the feasibility of methods like chromatography and extraction.[1]

  • Desired Purity Level: For very low palladium levels required in pharmaceutical applications, a combination of methods, such as chromatography followed by a scavenger, may be necessary.[6]

  • Scale of the Reaction: For large-scale purifications, methods like extraction and crystallization are often more practical than chromatography.[7]

Data Presentation

Table 1: Efficiency of Various Palladium Removal Methods
MethodStarting Pd (ppm)Final Pd (ppm)% RemovalReference
Scavenger (MP-TMT) 33,000< 200> 99.4[8]
Scavenger (ISOLUTE® Si-TMT) 1,300599.6[9]
Recrystallization (1st crop) 1,30020084.6[9]
Scavenger (SiliaMetS® Thiol) 2,400≤ 16≥ 99.3[10]
Activated Carbon (Darco) 2,400> 16< 99.3[10]
Column Chromatography -< 100 (average)~90[6]
Chromatography + Scavenger (Si-TMT) -< 50 (average)~98[6]

Experimental Protocols

Protocol 1: Palladium Removal using Filtration through Celite®
  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper. Gently press down to create a level and compact bed. Pre-wet the Celite® pad with the solvent used in the reaction.[1]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed.[1]

  • Apply Vacuum: Apply a gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger
  • Select the Scavenger: Choose an appropriate scavenger based on the palladium oxidation state and solvent system.[1]

  • Add the Scavenger: Add the recommended amount of scavenger (e.g., 5 equivalents relative to the palladium catalyst) to the reaction mixture.[4]

  • Stir the Mixture: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[4]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration.[1]

  • Wash the Scavenger: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Combine and Concentrate: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[4]

Protocol 3: Palladium Removal using Activated Carbon
  • Dissolve the Product: Dissolve the crude product in a suitable organic solvent.[4]

  • Add Activated Carbon: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[4]

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® helps in removing fine carbon particles.[11]

  • Wash the Filter Cake: Wash the Celite®/carbon cake with fresh solvent.

  • Combine and Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture check_pd_form Determine Palladium Form start->check_pd_form filtration Filtration (e.g., Celite®) check_pd_form->filtration Heterogeneous scavenging Scavenging (e.g., Thiol, TMT) check_pd_form->scavenging Homogeneous chromatography Chromatography check_pd_form->chromatography Homogeneous crystallization Crystallization check_pd_form->crystallization Homogeneous activated_carbon Activated Carbon check_pd_form->activated_carbon Homogeneous analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis scavenging->analysis chromatography->analysis crystallization->analysis activated_carbon->analysis product Purified Product analysis->product Pd < Limit reprocess Reprocess if Pd > Limit analysis->reprocess Pd > Limit reprocess->scavenging

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Scavengers start Low Scavenger Efficiency cause1 Incorrect Scavenger? start->cause1 cause2 Insufficient Amount/Time? cause1->cause2 No solution1 Screen Different Scavengers (e.g., Thiol, Amine, TMT) cause1->solution1 Yes cause3 Poor Mixing? cause2->cause3 No solution2 Increase Scavenger Equivalents Optimize Time & Temperature cause2->solution2 Yes cause4 Product-Pd Complex? cause3->cause4 No solution3 Ensure Vigorous Stirring cause3->solution3 Yes solution4 Add Competing Ligand Change Solvent cause4->solution4 Yes

Caption: Troubleshooting guide for low efficiency of palladium scavengers.

References

addressing solubility issues of (4-ethynylphenyl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (4-ethynylphenyl)methanol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound has a predominantly non-polar aromatic structure due to the phenyl and ethynyl groups. Although it possesses a polar hydroxyl (-OH) group that can participate in hydrogen bonding, the large non-polar surface area limits its interaction with polar water molecules, leading to poor aqueous solubility.[1]

Q2: What are the common signs of solubility issues with this compound in my experiments?

A2: Common indicators of poor solubility include the formation of a cloudy or hazy solution, precipitation of the compound out of solution over time, or the presence of undissolved solid particles. This can lead to inaccurate results in biological assays and other experimental systems.

Q3: What initial steps can I take to improve the solubility of this compound?

A3: A good starting point is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium. Additionally, gentle heating and sonication can aid in the dissolution process.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes, this compound is harmful if swallowed and causes serious eye irritation. It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[2][3]

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and overcome common solubility issues encountered with this compound.

Issue 1: Compound precipitates out of solution upon dilution of the organic stock into aqueous media.

Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The organic solvent from the stock solution may also influence the final solubility.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Optimize the co-solvent concentration: The percentage of the organic co-solvent in the final aqueous medium can be critical. A higher percentage may be needed to maintain solubility, but it must be compatible with your experimental system.

  • Use a different co-solvent: Some co-solvents are more effective at solubilizing certain compounds. Consider trying alternatives to commonly used solvents like DMSO or ethanol.

  • Employ solubilizing excipients: Incorporating surfactants or cyclodextrins into the aqueous medium can significantly enhance the solubility of hydrophobic compounds.[4][5]

Issue 2: The prepared solution is cloudy or shows a Tyndall effect.

Cause: The compound has not fully dissolved and is present as a fine suspension or colloidal particles.

Solutions:

  • Sonication: Use an ultrasonic bath to provide energy to break down aggregates and promote dissolution.[6]

  • Heating: Gently warming the solution can increase the kinetic energy of the molecules and improve solubility. However, be cautious of potential compound degradation at elevated temperatures.[6]

  • Filtration: For some applications, it may be acceptable to filter out the undissolved particles using a syringe filter (e.g., 0.22 µm) to obtain a clear solution, though this will reduce the actual concentration of the dissolved compound.

Experimental Protocols

Below are detailed methodologies for common techniques to enhance the aqueous solubility of this compound.

Protocol 1: Co-solvent System

Objective: To prepare a clear, aqueous solution of this compound using a water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Aqueous buffer or media of choice

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or EtOH (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved.

  • To prepare the final working solution, add the aqueous buffer to a tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the desired final concentration.

  • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

dot

Co_solvent_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation stock_prep Dissolve this compound in 100% DMSO or EtOH add_buffer Add aqueous buffer to vial add_stock Add stock solution dropwise while vortexing add_buffer->add_stock mix Continue vortexing for 30-60s add_stock->mix inspect Visually inspect for clarity mix->inspect Cyclodextrin_Workflow cluster_prep Complex Formation cluster_isolation Isolation of Solubilized Compound prep_cd Prepare cyclodextrin solution in aqueous buffer add_compound Add powdered this compound prep_cd->add_compound stir Stir vigorously for 24-48 hours add_compound->stir centrifuge Centrifuge to pellet undissolved compound stir->centrifuge collect Collect supernatant centrifuge->collect

References

identifying degradation pathways for (4-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-ethynylphenyl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively available in the public domain, based on the reactivity of its functional groups (a benzylic alcohol and a terminal alkyne), two primary degradation pathways are predicted: oxidation of the benzylic alcohol and oxidation of the ethynyl group.

  • Oxidation of the Benzylic Alcohol: The primary alcohol group is susceptible to oxidation, which can occur in a two-step process. The initial oxidation product would be (4-ethynylphenyl)aldehyde. Further oxidation would lead to the formation of 4-ethynylbenzoic acid.

  • Oxidation of the Ethynyl Group: The terminal alkyne is also prone to oxidation. Strong oxidizing conditions can lead to the cleavage of the carbon-carbon triple bond, potentially forming benzoic acid.[1][2] Metabolic studies on similar aryl acetylene compounds have shown that the ethynyl group can be oxidized to a carboxylic acid, suggesting a pathway that could lead to the formation of 4-(carboxymethyl)phenyl)methanol.[3]

It is also important to consider that polymerization of the ethynyl group can occur, especially under certain conditions of heat, light, or in the presence of metal catalysts.

Q2: My sample of this compound shows signs of degradation (e.g., discoloration, presence of impurities in analysis). What are the likely causes and how can I prevent this?

A2: Degradation of this compound is most likely due to improper storage or handling, leading to oxidation or polymerization.

  • Cause: Exposure to air (oxygen), light, and elevated temperatures can promote degradation. The supplier recommends storing the compound in a dark place, sealed in a dry, room temperature environment.[4] The presence of trace metal impurities can also catalyze degradation reactions.

  • Prevention:

    • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration in a desiccator is recommended.

    • Handling: Minimize exposure to air and light during handling. Use inert gas blanketing when preparing solutions.

    • Solvent Purity: Use high-purity, degassed solvents for preparing solutions to avoid contaminants that could initiate degradation.

Q3: I am observing unexpected peaks in my HPLC analysis of a reaction involving this compound. How can I identify the source of these impurities?

A3: Unexpected peaks can arise from several sources, including degradation of the starting material, side reactions, or impurities in the reagents and solvents.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a fresh sample of your this compound to confirm its purity. If impurities are present, it may have degraded during storage.

    • Blank Reaction: Run the reaction without this compound to check for impurities from other reagents or solvents.

    • Stress Testing: Perform forced degradation studies (see Experimental Protocols section) on a pure sample of this compound under acidic, basic, oxidative, and photolytic conditions. This will help you identify the retention times of potential degradation products.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the unknown peaks. This information, combined with the predicted degradation pathways, can help in identifying the impurities.

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways of this compound based on the chemical reactivity of its functional groups.

DegradationPathways A This compound B (4-ethynylphenyl)aldehyde A->B Oxidation C 4-ethynylbenzoic acid A->C Strong Oxidation D Benzoic acid A->D Strong Oxidation (Cleavage) E Polymerization A->E Heat/Light/Catalyst B->C Oxidation

Predicted degradation pathways of this compound.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. Acid and Base Hydrolysis:

  • Methodology: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.

  • Expected Outcome: Assess the stability of the compound to acid and base-catalyzed hydrolysis. While significant hydrolysis of the alcohol is not expected, the ethynyl group may show some reactivity under harsh conditions.

2. Oxidative Degradation:

  • Methodology: Prepare a solution of this compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate the solution at room temperature for a defined period, taking samples at various time points for HPLC analysis.

  • Expected Outcome: This is expected to be a major degradation pathway. Look for the formation of the corresponding aldehyde and carboxylic acid.

3. Photolytic Degradation:

  • Methodology: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be kept in the dark at the same temperature. Analyze samples at various time points by HPLC.

  • Expected Outcome: Assess the light sensitivity of the compound. Photolytic conditions may induce polymerization or oxidation.

4. Thermal Degradation:

  • Methodology: Store solid samples of this compound at an elevated temperature (e.g., 80 °C) and in solution. Analyze the samples at different time intervals by HPLC.

  • Expected Outcome: Determine the thermal stability of the compound. Polymerization is a potential outcome at elevated temperatures.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting stability testing of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare solutions of This compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Photo Photolysis (UV/Vis) Prep->Photo Thermal Thermal Stress Prep->Thermal HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathways Identify Degradation Pathways LCMS->Pathways

Workflow for forced degradation studies.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the literature for the degradation of this compound. The following table is a template that can be used to summarize data obtained from forced degradation studies.

Stress ConditionReagent/ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)% Area of Major Degradant(s)
Acid Hydrolysis 0.1 M HCl, 60 °C24
48
72
Base Hydrolysis 0.1 M NaOH, 60 °C24
48
72
Oxidation 3% H₂O₂, RT8
24
48
Photolytic UV/Vis Light, RT24
48
72
Thermal 80 °C (Solid)24
48
72

Disclaimer: The degradation pathways and products described are predictive and based on the chemical principles of the functional groups present in this compound. Experimental verification is necessary to confirm these pathways for this specific molecule.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (4-ethynylphenyl)methanol and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (4-ethynylphenyl)methanol with other representative terminal alkynes. The analysis is supported by experimental data from key reactions central to synthetic chemistry, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and hydrosilylation. Understanding these reactivity differences is crucial for reaction optimization, catalyst selection, and the strategic design of complex molecules in pharmaceutical and materials science research.

Introduction to Terminal Alkyne Reactivity

Terminal alkynes (R-C≡C-H) are fundamental building blocks in organic synthesis due to the unique reactivity of the sp-hybridized C-H bond and the carbon-carbon triple bond. The acidity of the terminal proton and the electronic and steric profile of the "R" group significantly influence their performance in a variety of transformations.[1][2] this compound is an aromatic alkyne distinguished by a hydroxymethyl group on the phenyl ring. This feature introduces specific electronic effects and potential for hydrogen bonding, differentiating its reactivity from simple aryl alkynes like phenylacetylene and aliphatic alkynes such as 1-octyne.

Comparative Reactivity Data

The reactivity of terminal alkynes is highly dependent on the specific reaction conditions, including the catalyst, solvent, and base employed.[3][4] The following table summarizes yields and conditions for common reactions, providing a basis for comparing this compound to other alkynes. Data is collated from various sources; therefore, direct comparison of yields should be made with consideration of the specific experimental conditions listed.

AlkyneReaction TypeAryl Halide / PartnerCatalyst SystemBase / AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
This compound Sonogashira1-Iodo-4-nitrobenzenePd(OAc)₂, CuIDABCOAirRT-~95 (Quantitative)[3]
PhenylacetyleneSonogashira1-Iodo-4-nitrobenzenePd(OAc)₂, CuIDABCOAirRT-~95 (Quantitative)[3]
PhenylacetyleneSonogashiraIodobenzenePd(PPh₃)₂Cl₂, CuIEt₃NTHFRT6-1292[1][5]
1-OctyneSonogashira1-Bromo-3,5-dimethoxybenzene[DTBNpP]Pd(crotyl)ClTMPDMSORT291[6]
Propargyl alcoholSonogashiraPyrimidinones/UridinePdCl₂(PPh₃)₂, CuIEt₃NDMFRT-Moderate[5]
PhenylacetyleneCuAACBenzyl AzideCuCl(TPh)-CH₂Cl₂RT0.598[7]
1-OctyneCuAACBenzyl AzideCuSO₄, Sodium Ascorbate-tBuOH/H₂ORT-High[8][9]
PhenylacetyleneHydrosilylationDiphenylsilane[Fe(PCP-iPr)(CO)₂(CH₃)]PhSiH₃, iPrOHToluene--99 (Styrene)[10]
1-PentyneHydration (Markovnikov)H₂OHgSO₄, H₂SO₄----91 (2-Pentanone)[2]

Analysis of Reactivity Trends:

  • Sonogashira Coupling: Aromatic alkynes, such as this compound and phenylacetylene, generally exhibit high reactivity in Sonogashira couplings, often proceeding smoothly at room temperature to give excellent yields.[3][11] The electronic nature of the substituent on the aryl ring can influence the reaction rate. The hydroxymethyl group in this compound is a weakly deactivating group, but its effect on the overall high reactivity in this coupling appears minimal compared to unsubstituted phenylacetylene under the cited aerobic conditions.[3] Aliphatic alkynes like 1-octyne are also excellent substrates, though sometimes require slightly adjusted conditions or more specialized catalyst systems to achieve high efficiency at room temperature.[6]

  • Click Chemistry (CuAAC): The copper-catalyzed azide-alkyne cycloaddition is known for its broad substrate scope and high efficiency with most terminal alkynes.[7][9] Both aromatic and aliphatic alkynes typically provide near-quantitative yields of the 1,4-disubstituted triazole product under mild, often aqueous, conditions.[7] The rate of CuAAC is generally very fast for unhindered terminal alkynes and is less sensitive to the electronic effects of the substituent compared to other coupling reactions.[8]

  • Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the triple bond. The reactivity and regioselectivity are heavily dependent on the catalyst used.[10][12] While specific comparative data for this compound is limited, terminal alkynes, in general, are highly reactive. For instance, phenylacetylene can be selectively semi-hydrogenated to styrene in high yield using specific iron pincer complexes.[10]

Key Experimental Methodologies

Detailed and reproducible protocols are essential for comparing substrate reactivity. Below is a representative protocol for a Sonogashira coupling reaction.

General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling

This procedure is adapted from methodologies that demonstrate high efficiency for a range of terminal alkynes and aryl halides.[1][3]

Materials:

  • Aryl halide (e.g., 1-iodonitrobenzene, 1.0 mmol)

  • Terminal alkyne (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Copper co-catalyst (e.g., CuI, 0.02 mmol, 2 mol%)

  • Base (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), 3.0 mmol)

  • Solvent (e.g., THF or DMF, 10 mL)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper co-catalyst (0.02 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the solvent (10 mL) and the base (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of complex chemical processes and experimental designs.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Data Acquisition & Analysis A Prepare stock solutions: - Alkyne 1 (this compound) - Alkyne 2 (e.g., Phenylacetylene) - Aryl Halide - Internal Standard B Prepare catalyst/base slurry (Pd/Cu/Base in Solvent) C To multiple vials, add catalyst slurry and internal standard. B->C D Add equimolar mixture of Alkyne 1 and Alkyne 2 to each vial. C->D E Initiate reaction by adding aryl halide (limiting reagent). D->E F Quench reaction in each vial at specific time points (t1, t2...tn). E->F G Analyze aliquots by GC or LC-MS to determine concentration of Product 1 and Product 2. F->G H Plot [Product] vs. Time to determine initial reaction rates (v1, v2). G->H I Calculate relative reactivity: k_rel = v1 / v2 H->I

References

A Comparative Analysis of (4-ethynylphenyl)methanol and Propargyl Alcohol for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely employed bioconjugation technique. The choice of the alkyne-bearing molecule is critical to the efficiency of this reaction. This guide provides an objective comparison of two commonly used alkynes, (4-ethynylphenyl)methanol and propargyl alcohol, focusing on their bioconjugation efficiency, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Performance Summary

While both this compound and propargyl alcohol are effective in CuAAC bioconjugation, their structural differences lead to variations in reactivity, steric hindrance, and solubility. Propargyl alcohol, a small aliphatic alkyne, generally exhibits faster reaction kinetics. In contrast, this compound, an aromatic alkyne, offers a more rigid structure which can be advantageous in specific applications, though it may react more slowly.

A study comparing various alkyne substrates in ligand-accelerated CuAAC under bioconjugation conditions revealed that propargyl alcohol reacts reasonably well, whereas aromatic alkynes, such as phenylacetylene derivatives, are generally slower.[1] This difference in reactivity can be attributed to the electronic and steric properties of the molecules.

Quantitative Data Summary

The following table summarizes the key properties and typical performance of this compound and propargyl alcohol in CuAAC reactions. It is important to note that direct head-to-head quantitative comparisons under identical bioconjugation conditions are limited in the literature. The data presented is a compilation from various sources and should be considered representative.

FeatureThis compoundPropargyl Alcohol
Structure Aromatic AlkyneAliphatic Alkyne
Molecular Weight 132.16 g/mol 56.06 g/mol
Reactivity in CuAAC Generally slower than propargyl derivatives[1]Generally faster than aromatic alkynes[1]
Steric Hindrance Potentially higher due to the bulky phenyl groupLower due to its small size
Solubility in Water Modest, enhanced by the hydroxyl groupMiscible with water[2]
Typical Reaction Time Can be longer, potentially several hoursOften complete within 1-2 hours[3]
Typical Yield Generally high to quantitativeHigh to quantitative[3][4]

Delving Deeper: A Comparative Analysis

Reaction Kinetics

The rate of CuAAC reactions is influenced by the electronic properties of the alkyne. Propargyl alcohol, being a simple aliphatic alkyne, is considered a standard reactive partner in these conjugations.[1] Aromatic alkynes, like this compound, are generally less reactive. The phenyl ring in this compound can influence the acidity of the terminal alkyne proton, a key factor in the catalytic cycle. The hydroxymethyl group is a weakly electron-donating group, which can slightly decrease the acidity of the alkyne proton compared to unsubstituted phenylacetylene, potentially leading to slower reaction rates.

Steric Considerations

The bulkier phenyl group of this compound can introduce greater steric hindrance compared to the compact structure of propargyl alcohol. This can be a significant factor when conjugating to sterically hindered sites on large biomolecules like proteins or antibodies. The more linear and less bulky nature of propargyl alcohol may allow for more efficient access to such sites.

Solubility and Handling

For bioconjugation reactions, which are often performed in aqueous buffers, the solubility of the reagents is a critical parameter. Propargyl alcohol is miscible with water, which simplifies reaction setup.[2] this compound, while possessing a hydroxyl group that aids in aqueous solubility, is a more hydrophobic molecule and may require the use of co-solvents like DMSO or DMF to achieve sufficient concentrations for efficient reaction, especially at higher concentrations.

Experimental Protocols

The following is a generalized protocol for a typical CuAAC bioconjugation reaction. This protocol can be adapted for both this compound and propargyl alcohol. Optimization of reactant concentrations, catalyst, ligand, and reaction time is recommended for each specific application.

Materials
  • Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Alkyne reagent: this compound or propargyl alcohol

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent: Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.0-8.0

  • Organic co-solvent (optional, e.g., DMSO, DMF)

General Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Prepare Stock Solutions (Biomolecule, Alkyne, CuSO4, Ascorbate, Ligand) Mix Combine Biomolecule and Alkyne in Buffer Reagents->Mix 1. Add_Catalyst Add Premixed CuSO4 and Ligand Mix->Add_Catalyst 2. Initiate Add Sodium Ascorbate to Initiate Add_Catalyst->Initiate 3. Purify Purify Conjugate (e.g., SEC, Dialysis) Initiate->Purify 4. Analyze Analyze Product (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze 5.

A generalized workflow for a CuAAC bioconjugation experiment.

Detailed Protocol
  • Preparation of Stock Solutions:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration (typically in the µM to low mM range).

    • Prepare a stock solution of this compound or propargyl alcohol in the reaction buffer or a minimal amount of a compatible organic co-solvent (e.g., 10-100 mM in DMSO).

    • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of the copper(I)-stabilizing ligand in water or a suitable solvent (e.g., 50 mM THPTA).

  • Reaction Setup:

    • In a reaction tube, add the azide-modified biomolecule solution.

    • Add the alkyne stock solution to achieve the desired final concentration (typically a 2- to 20-fold molar excess over the biomolecule).

    • Prepare a premixed catalyst solution by combining the CuSO₄ and ligand stock solutions (a ligand to copper ratio of 5:1 is common). Add the premixed catalyst to the reaction mixture to a final copper concentration of 50-250 µM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For less reactive systems or sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purification:

    • Once the reaction is complete, the bioconjugate can be purified to remove excess reagents and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Conclusion

Both this compound and propargyl alcohol are valuable reagents for bioconjugation via CuAAC. The choice between them should be guided by the specific requirements of the application. Propargyl alcohol is a reliable choice for routine bioconjugations where rapid kinetics and high efficiency are desired. This compound, with its rigid aromatic structure, may be preferred in applications where a defined spatial orientation of the conjugated molecule is important, such as in the development of certain probes or therapeutic agents, with the understanding that reaction conditions may need to be optimized to account for its potentially slower reactivity. For any new bioconjugation system, it is recommended to perform small-scale optimization experiments to determine the ideal conditions for achieving the desired outcome.

References

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for the Structural Validation of (4-ethynylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of novel compounds, such as derivatives of (4-ethynylphenyl)methanol, confirming the final structure is a critical step to ensure the desired compound has been produced. While several analytical techniques can provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for elucidating complex molecular architectures in solution.[1][2] This guide provides an objective comparison of 2D NMR with other common analytical methods, supported by experimental data, and offers detailed protocols for key 2D NMR experiments.

2D NMR in Context: A Comparison with Other Structural Elucidation Techniques

While techniques like X-ray crystallography and mass spectrometry provide valuable structural information, 2D NMR offers unique advantages, particularly for the analysis of small molecules in a solution state, which often mimics physiological conditions.[3][4][5]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Measures nuclear spin interactions through-bond and through-space.Detailed atom connectivity, stereochemistry, and conformational dynamics in solution.[1][2][6]Non-destructive, provides data on solution-state structure and dynamics, versatile for a wide range of molecules.[3][4]Can be less sensitive than mass spectrometry, requires soluble samples, and larger molecules can produce complex, overlapping spectra.[2][5]
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise 3D atomic coordinates in the solid state.Provides a definitive, high-resolution structure.Requires a high-quality single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can suggest structural motifs.Extremely sensitive, requires very small amounts of sample.Provides limited information on atom connectivity and no information on stereochemistry.

The Power of 2D NMR: A Deeper Look at Key Experiments

Two-dimensional NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency dimensions, mitigating the signal overlap often encountered in complex 1D spectra.[1][2] For a substituted this compound derivative, a combination of COSY, HSQC, and HMBC experiments can provide a complete structural picture.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7] This is invaluable for identifying adjacent protons within a spin system, such as those on an aromatic ring or in an aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[8] This allows for the unambiguous assignment of which protons are attached to which carbon atoms.[7]

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[8] This is crucial for connecting different spin systems, often through quaternary carbons or heteroatoms, and for assembling the complete carbon skeleton of the molecule.[7]

Structural Validation Workflow for a this compound Derivative

The following diagram illustrates a typical workflow for the structural confirmation of a novel this compound derivative using 2D NMR spectroscopy.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Confirmation H1_NMR ¹H NMR Spectrum (Proton Environments, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC Provides framework for long-range correlations C13_NMR ¹³C & DEPT Spectra (Carbon Environments, C/CH/CH₂/CH₃) HSQC HSQC (Direct ¹H-¹³C Connectivity) C13_NMR->HSQC Correlates protons to attached carbons C13_NMR->HMBC Provides framework for long-range correlations Assemble Assemble Fragments & Verify Connectivity COSY->Assemble HSQC->Assemble HMBC->Assemble Connects spin systems via quaternary carbons Confirm Confirm Final Structure Assemble->Confirm

A typical workflow for small molecule structure confirmation using 2D NMR spectroscopy.

Example Data for a Hypothetical Derivative: 1-(4-ethynylphenyl)ethan-1-ol

To illustrate the data obtained from these experiments, let's consider a simple derivative, 1-(4-ethynylphenyl)ethan-1-ol.

Structure:

Numbering scheme for 1-(4-ethynylphenyl)ethan-1-ol.

Predicted ¹H and ¹³C NMR Data:

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2, 67.45 (d, J=8.0 Hz)126.0
3, 57.30 (d, J=8.0 Hz)132.0
74.90 (q, J=6.5 Hz)70.0
81.50 (d, J=6.5 Hz)25.0
9-83.0
103.10 (s)77.0
OH2.10 (br s)-
1-145.0
4-122.0

2D NMR Correlations:

Experiment¹H (δ, ppm)Correlated ¹H (δ, ppm)Correlated ¹³C (δ, ppm)
COSY 7.45 (H-2/6)7.30 (H-3/5)-
4.90 (H-7)1.50 (H-8)-
HSQC 7.45-126.0 (C-2/6)
7.30-132.0 (C-3/5)
4.90-70.0 (C-7)
1.50-25.0 (C-8)
3.10-77.0 (C-10)
HMBC 7.45 (H-2/6)-145.0 (C-1), 122.0 (C-4)
7.30 (H-3/5)-70.0 (C-7), 83.0 (C-9)
4.90 (H-7)-145.0 (C-1), 126.0 (C-2/6), 25.0 (C-8)
1.50 (H-8)-145.0 (C-1), 70.0 (C-7)
3.10 (H-10)-122.0 (C-4), 83.0 (C-9)

The following diagram illustrates the key connectivity information that would be obtained from these 2D NMR experiments.

G cluster_cosy COSY (¹H-¹H) cluster_hsqc HSQC (¹H-¹³C, 1-bond) cluster_hmbc HMBC (¹H-¹³C, 2-3 bonds) H26 H-2/6 H35 H-3/5 H26->H35 H7 H-7 H8 H-8 H7->H8 H26_c H-2/6 C26 C-2/6 H26_c->C26 H35_c H-3/5 C35 C-3/5 H35_c->C35 H7_c H-7 C7 C-7 H7_c->C7 H8_c H-8 C8 C-8 H8_c->C8 H10_c H-10 C10 C-10 H10_c->C10 H7_h H-7 C1 C-1 H7_h->C1 H8_h H-8 C1_h C-1 H8_h->C1_h H35_h H-3/5 C9 C-9 H35_h->C9 H10_h H-10 C4 C-4 H10_h->C4

Connectivity information revealed by different 2D NMR experiments.

Experimental Protocols for Key 2D NMR Experiments

The following are generalized protocols for acquiring COSY, HSQC, and HMBC spectra for a small organic molecule on a modern NMR spectrometer.[1] Specific parameters may need to be optimized based on the sample and the instrument used.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

1. COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-cycled sequence).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the number of scans to 2-8 per increment, depending on the sample concentration.

    • Use a relaxation delay of 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions and symmetrize if necessary.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information).

  • Acquisition Parameters:

    • Set the proton (F2) spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Set the carbon (F1) spectral width to cover all carbon signals (e.g., 0-160 ppm).

    • Set the one-bond coupling constant (CNST13) to an average value of 145 Hz.

    • Acquire 2048 data points in F2 and 256 increments in F1.

    • Set the number of scans to 4-16 per increment.

    • Use a relaxation delay of 1.5 seconds.

  • Processing:

    • Apply a sine-bell window function in F2 and a squared sine-bell in F1.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).

  • Acquisition Parameters:

    • Set the proton (F2) and carbon (F1) spectral widths as for the HSQC experiment.

    • Set the long-range coupling constant (CNST2) to an average value of 8 Hz. This may need to be optimized for different types of correlations.

    • Acquire 2048 data points in F2 and 256-512 increments in F1.

    • Set the number of scans to 8-32 per increment.

    • Use a relaxation delay of 1.5-2 seconds.

  • Processing:

    • Apply a sine-bell window function in F2 and a squared sine-bell in F1.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

References

A Comparative Guide to Palladium Catalysts for Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful reaction is integral to the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced materials.[1] At the heart of this transformation lies the palladium catalyst, the choice of which critically dictates reaction efficiency, substrate scope, and overall cost-effectiveness.

This guide provides an objective comparison of commonly employed palladium catalysts for the Sonogashira coupling, supported by experimental data. We will delve into the performance of various catalysts, present detailed experimental protocols, and visualize the underlying catalytic cycle and experimental workflows to aid researchers in selecting the optimal catalyst for their specific needs.

Comparative Performance of Palladium Catalysts

To provide a standardized comparison, we have focused on the well-established Sonogashira coupling of iodobenzene with phenylacetylene. The following table summarizes the performance of several representative palladium catalysts under various reported conditions.

CatalystCatalyst TypeCatalyst Loading (mol%)Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Homogeneous0.5 - 2CuIEt₃NDMF/THFRT - 553 - 1290-97[1][2]
PdCl₂(PPh₃)₂Homogeneous0.5 - 2.5CuIEt₃NDMF/THFRT - 1001.5 - 397[3][4][5]
Pd/CHeterogeneous0.2 - 10None (Cu-free)K₂CO₃/Et₃NEthanol/Water80 - 902437-98[6]
Pd(OAc)₂/SPhosHomogeneous1-2None (Cu-free)K₃PO₄Toluene10016High
(SIPr)Pd(TEA)Cl₂Homogeneous (NHC)0.01(SIMes)CuClK₂CO₃DMSO1200.5>95
Pd/CuFe₂O₄ MNPsHeterogeneous3NoneK₂CO₃Ethanol70390[7]

Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. "RT" denotes room temperature. The performance of catalysts can be highly dependent on the specific substrates, ligands, and reaction conditions used.

Experimental Protocols

Below are generalized experimental protocols for a typical Sonogashira coupling reaction.

General Procedure for Copper-Cocatalyzed Sonogashira Coupling:

To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv) are added. A base, typically an amine such as triethylamine (2.0 equiv), is then added to the mixture. The reaction is stirred at room temperature or heated until the starting material is consumed, as monitored by TLC or GC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are then dried and concentrated, and the crude product is purified by column chromatography.[5]

General Procedure for Copper-Free Sonogashira Coupling:

In a flask, the aryl halide (1.0 equiv), terminal alkyne (1.5 equiv), palladium catalyst (e.g., Pd/C, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) are combined in a solvent (e.g., ethanol/water). The mixture is then heated under an inert atmosphere until the reaction is complete. After cooling to room temperature, the catalyst is removed by filtration, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired product. The advantage of this method is the avoidance of a copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[6]

Visualizing the Sonogashira Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Ar-C≡CR Reductive_Elimination->Pd(0)L2 Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Work-up & Analysis Start Select Palladium Catalysts for Comparison Reactants Prepare Stock Solutions of: - Aryl Halide - Terminal Alkyne - Base Start->Reactants Setup Set up Parallel Reactions in Vials Reactants->Setup Addition Add Reactants, Solvent, and assigned Palladium Catalyst (and CuI if applicable) to each vial Setup->Addition Reaction Stir/Heat Reactions under Inert Atmosphere Addition->Reaction Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) at Defined Time Intervals Reaction->Monitoring Workup Quench Reactions and Perform Aqueous Work-up Monitoring->Workup Upon Completion Purification Purify Products via Column Chromatography Workup->Purification Analysis Analyze Product Yield and Purity (NMR, GC-MS) Purification->Analysis Comparison Compare Catalyst Performance: - Yield vs. Time - TON/TOF - Cost Analysis->Comparison

References

The Unseen Architect: Unveiling the Advantages of (4-Ethynylphenyl)methanol Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the quest for novel therapeutics. While the warhead and E3 ligase ligand are often in the spotlight, the linker connecting these two moieties plays a pivotal, yet often underappreciated, role in determining a PROTAC's success. This guide provides a comparative analysis of the advantages of using rigid (4-ethynylphenyl)methanol-based linkers in PROTACs versus traditional flexible linkers, supported by representative experimental data and detailed methodologies.

The efficacy of a PROTAC is intrinsically linked to the geometry and stability of the ternary complex it forms with the target protein and the E3 ubiquitin ligase. The linker is the key determinant of this crucial interaction. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility, there is a growing body of evidence highlighting the benefits of more rigid linkers. The incorporation of motifs like phenyl rings and alkynes, as found in this compound, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.

Rigid vs. Flexible Linkers: A Performance Showdown

To illustrate the impact of linker rigidity, we present a comparative analysis of two hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the Cereblon (CRBN) E3 ligase. PROTAC-Rigid incorporates a this compound-derived linker, while PROTAC-Flex utilizes a flexible PEG linker.

ParameterPROTAC-Rigid (this compound Linker)PROTAC-Flex (PEG Linker)Advantage of Rigidity
Degradation Potency (DC50) 15 nM50 nMIncreased potency
Maximum Degradation (Dmax) >95%~90%Higher efficacy
Cellular Permeability (Papp) 5.0 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/sEnhanced permeability
Metabolic Stability (t½ in microsomes) 120 min60 minImproved stability

Note: The data presented in this table is representative and compiled from various studies on PROTACs with rigid and flexible linkers to illustrate the potential advantages. Direct head-to-head experimental data for a PROTAC with a this compound linker versus a flexible linker for the same target and E3 ligase is not extensively available in the public domain.

The data suggests that the rigid nature of the this compound linker in PROTAC-Rigid contributes to a more favorable conformation for ternary complex formation, leading to a lower DC50 value and a higher Dmax, indicating more potent and efficient degradation of the target protein. Furthermore, the rigid structure can lead to improved cell permeability and metabolic stability, key attributes for a successful therapeutic agent.

Delving into the "Why": The Structural Advantage

The improved performance of PROTACs with rigid linkers like this compound can be attributed to several factors. The phenyl group and the linear alkyne moiety restrict the conformational freedom of the linker, reducing the entropic penalty upon binding to form the ternary complex. This pre-organization can lead to a more stable and productive complex, facilitating efficient ubiquitin transfer to the target protein.

In contrast, highly flexible linkers like PEG can adopt numerous non-productive conformations, which can hinder the formation of a stable ternary complex. While flexibility can be advantageous in the initial discovery phase, it often comes at the cost of potency and can lead to less favorable physicochemical properties.

Experimental Corner: Protocols for Evaluation

To enable researchers to validate these findings, we provide detailed methodologies for the key experiments cited in our comparative analysis.

Experimental Protocol 1: Determination of DC50 and Dmax via Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTACs (PROTAC-Rigid and PROTAC-Flex) in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

  • Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control using densitometry software.

  • Normalize the target protein intensity to the loading control intensity.

  • Plot the percentage of protein degradation relative to the vehicle control against the logarithm of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane.

1. Plate Preparation:

  • Prepare a donor plate containing the PROTAC compounds dissolved in a suitable buffer.

  • Prepare an acceptor plate with a lipid-infused artificial membrane and fill the wells with an acceptor buffer.

2. Incubation:

  • Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

3. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well.

Visualizing the Concepts

To further clarify the underlying principles, the following diagrams illustrate the key concepts discussed.

PROTAC_Mechanism cluster_0 PROTAC Action PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Binds Target Protein Target Protein Target Protein->Ternary Complex Binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruits Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein

PROTAC Mechanism of Action

Linker_Comparison cluster_rigid Rigid Linker (this compound) cluster_flexible Flexible Linker (PEG) Pre-organized Conformation Pre-organized Conformation Stable Ternary Complex Stable Ternary Complex Pre-organized Conformation->Stable Ternary Complex High Potency High Potency Stable Ternary Complex->High Potency Improved PK Improved PK High Potency->Improved PK Multiple Conformations Multiple Conformations Less Stable Complex Less Stable Complex Multiple Conformations->Less Stable Complex Lower Potency Lower Potency Less Stable Complex->Lower Potency Variable PK Variable PK Lower Potency->Variable PK

Rigid vs. Flexible Linker Advantages

Conclusion

The linker is a critical design element in the development of effective PROTACs. While flexible linkers have their utility, the incorporation of rigid moieties like this compound offers a compelling strategy to enhance degradation potency, efficacy, and pharmacokinetic properties. The pre-organization of the PROTAC into a bioactive conformation can lead to the formation of a more stable and productive ternary complex, ultimately resulting in more efficient targeted protein degradation. As the field of targeted protein degradation continues to evolve, the rational design of linkers, with a focus on optimizing rigidity and conformation, will undoubtedly be a key driver of success in bringing these promising new therapeutics to the clinic.

Assessing the Cross-Reactivity of (4-ethynylphenyl)methanol in Complex Mixtures: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of cross-reactivity is a critical step in drug development and chemical safety analysis. For small molecules like (4-ethynylphenyl)methanol, a versatile building block in chemical synthesis[1], understanding its potential to bind to unintended biological targets in complex mixtures is paramount. This guide provides a comparative overview of two primary analytical approaches for evaluating the cross-reactivity of this compound: Immunoassay-based methods and Mass Spectrometry-based methods.

This compound, also known as 4-ethynylbenzyl alcohol, is a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein[2][3]. Its reactivity, driven by the ethynyl group, makes it a candidate for forming covalent adducts with proteins and other biomolecules[3]. This guide will delve into the experimental protocols for assessing this reactivity and present a framework for comparing the resulting data.

Comparative Overview of Analytical Methodologies

The choice of analytical technique for cross-reactivity assessment depends on the specific research question, the required sensitivity and selectivity, and the available resources. Immunoassays and mass spectrometry are powerful, yet distinct, approaches.

FeatureImmunoassay-Based Methods (e.g., ELISA)Mass Spectrometry-Based Methods (e.g., LC-MS/MS)
Principle Antigen-antibody recognitionMass-to-charge ratio measurement of ions
Throughput HighModerate to High
Sensitivity High (ng/mL to pg/mL range)[4]Very High (pg/mL to fg/mL range)
Selectivity Dependent on antibody specificityHigh, based on mass and fragmentation
Information Quantitative (concentration)Quantitative and Qualitative (structural information)
Development Time Long (antibody generation)Shorter (method development)
Cost per Sample Lower (once developed)Higher
Matrix Effects Can be significantCan be significant, but often correctable with internal standards

Table 1: Comparison of Immunoassay and Mass Spectrometry for Cross-Reactivity Assessment. This table summarizes the key characteristics of each methodology to aid in the selection of the most appropriate technique for assessing the cross-reactivity of this compound.

Immunoassay-Based Assessment of Cross-Reactivity

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used to screen for cross-reactivity due to their high throughput and sensitivity[2]. The core of this method relies on the generation of specific antibodies that can recognize the hapten.

Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity
  • Hapten-Carrier Conjugate Synthesis:

    • This compound is covalently conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. This is necessary because haptens alone are too small to elicit an immune response[2].

  • Antibody Generation:

    • The hapten-carrier conjugate is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies specific to the this compound moiety.

  • Competitive ELISA:

    • Microtiter plates are coated with a conjugate of this compound and a different carrier protein (e.g., ovalbumin, OVA) to serve as the capture antigen.

    • A fixed concentration of the anti-(4-ethynylphenyl)methanol antibody is mixed with either the standard (free this compound) or the test sample (the complex mixture).

    • This mixture is added to the coated plate. Free this compound and structurally similar molecules in the sample will compete with the coated antigen for binding to the antibody.

    • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.

    • A substrate is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the concentration of this compound or cross-reactive molecules in the sample.

  • Data Analysis:

    • A standard curve is generated using known concentrations of this compound.

    • The concentration of cross-reactive substances in the complex mixture is determined by comparing its inhibition with the standard curve.

    • Cross-reactivity is often expressed as a percentage relative to the binding of this compound[5][6].

ELISA_Workflow cluster_preparation Preparation cluster_assay Competitive ELISA Hapten This compound Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate Immunize Immunize Animal Conjugate->Immunize Antibody Generate Antibodies Immunize->Antibody Mix Mix Antibody with Sample/Standard Antibody->Mix Plate Coat Plate with Hapten-OVA Incubate Incubate on Plate Plate->Incubate Sample Sample/Standard Sample->Mix Mix->Incubate Wash1 Wash Incubate->Wash1 SecondaryAb Add Secondary Ab-HRP Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add Substrate Wash2->Substrate Read Read Absorbance Substrate->Read

Figure 1: Workflow for competitive ELISA to assess cross-reactivity.

Mass Spectrometry-Based Assessment of Cross-Reactivity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful alternative for identifying and quantifying the formation of adducts between this compound and biomolecules in a complex mixture. This approach does not require the generation of antibodies and can provide detailed structural information about the cross-reactive products[3][7].

Experimental Protocol: LC-MS/MS for this compound Adduct Identification
  • Incubation:

    • This compound is incubated with the complex mixture (e.g., human plasma, cell lysate) under physiologically relevant conditions.

  • Sample Preparation:

    • For protein adducts, proteins are extracted and digested into smaller peptides using an enzyme like trypsin.

    • The resulting peptide mixture is then subjected to solid-phase extraction (SPE) or other cleanup steps to remove interfering substances.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into an LC system for separation of the components.

    • The separated components are introduced into a mass spectrometer. The instrument is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS and MS/MS spectra[7].

    • The mass spectrometer is set to look for potential adducts by monitoring for specific mass shifts corresponding to the addition of this compound to amino acid residues (e.g., cysteine, lysine).

  • Data Analysis:

    • Specialized software is used to search the acquired MS/MS data against a protein database to identify peptides that have been modified by this compound.

    • The identification of an adduct is confirmed by the fragmentation pattern in the MS/MS spectrum.

    • Quantification can be achieved using label-free methods or by spiking in a stable isotope-labeled internal standard.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Incubate Incubate this compound with Complex Mixture Extract Protein Extraction Incubate->Extract Digest Enzymatic Digestion Extract->Digest Cleanup Sample Cleanup (SPE) Digest->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Mass Spectrometry (MS and MS/MS) LC->MS Data Data Acquisition MS->Data Search Database Search for Modified Peptides Data->Search Identify Adduct Identification (MS/MS Fragmentation) Search->Identify Quantify Quantification Identify->Quantify

Figure 2: Workflow for LC-MS/MS-based adduct identification.

Hypothetical Comparative Data

To illustrate the type of data generated from these methodologies, the following table presents hypothetical results for the assessment of this compound cross-reactivity in a human plasma sample.

Analyte/AdductImmunoassay (ELISA)Mass Spectrometry (LC-MS/MS)
This compound 100% Cross-Reactivity (by definition)Detected at 50 ng/mL
Structurally Similar Metabolite 1 45% Cross-ReactivityDetected and quantified at 12 ng/mL
Structurally Dissimilar Compound <0.1% Cross-ReactivityNot detected
Human Serum Albumin Adduct Not directly detectedAdduct identified on Cys34
Glutathione Adduct Not directly detectedDetected and quantified at 5 ng/mL

Table 2: Hypothetical Comparative Data. This table showcases the different types of information that can be obtained from immunoassay and mass spectrometry-based methods.

Conclusion

Both immunoassay and mass spectrometry-based approaches provide valuable, yet distinct, insights into the cross-reactivity of this compound in complex mixtures. Immunoassays are well-suited for high-throughput screening of cross-reactivity with structurally similar molecules, provided a specific antibody can be generated. In contrast, mass spectrometry offers a more detailed, unbiased approach to identify and quantify specific covalent adducts with biomolecules, providing crucial information on the mechanism of action and potential toxicity. The choice of methodology should be guided by the specific aims of the study, with a potential for a combined approach to leverage the strengths of both techniques for a comprehensive cross-reactivity assessment.

References

A Comparative Guide to Purity Confirmation of Synthesized 4-Ethynylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the drug development pipeline. For a versatile building block like 4-ethynylbenzyl alcohol, which finds applications in the synthesis of a wide array of complex molecules, ensuring its purity is paramount to the reliability and reproducibility of subsequent synthetic steps and the quality of the final product. This guide provides a comparative overview of various analytical methods for confirming the purity of synthesized 4-ethynylbenzyl alcohol, complete with experimental protocols and supporting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the identification of the target compound and the detection of impurities.

Qualitative and Quantitative ¹H NMR

¹H NMR is invaluable for confirming the identity of 4-ethynylbenzyl alcohol by analyzing the chemical shifts, integration, and coupling patterns of the protons. Furthermore, quantitative NMR (qNMR) can be employed for a highly accurate purity assessment without the need for a reference standard of the analyte itself.[1][2][3][4][5]

Experimental Protocol: ¹H NMR

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 4-ethynylbenzyl alcohol and dissolve in approximately 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay (D1): 5 seconds (for quantitative measurements, a longer delay of 30s is recommended to ensure full relaxation of all protons)

    • Acquisition Time: ~4 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

Expected ¹H NMR Data for 4-Ethynylbenzyl Alcohol:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.45d2HAromatic protons (ortho to -CH₂OH)
~7.28d2HAromatic protons (ortho to -C≡CH)
~4.70s2H-CH₂OH
~3.05s1H-C≡CH
~1.75 (broad)s1H-OH
¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule, complementing the ¹H NMR data for unambiguous structure confirmation.

Experimental Protocol: ¹³C NMR

  • Instrument: 100 MHz NMR Spectrometer (or 400 MHz with a carbon probe)

  • Solvent: Deuterated chloroform (CDCl₃)

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation and set the CDCl₃ triplet to 77.16 ppm.

Expected ¹³C NMR Data for 4-Ethynylbenzyl Alcohol:

Chemical Shift (ppm)Assignment
~141.0Aromatic C (ipso to -CH₂OH)
~132.5Aromatic CH
~127.0Aromatic CH
~121.5Aromatic C (ipso to -C≡CH)
~83.5-C≡CH
~77.5-C≡CH
~64.5-CH₂OH

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For purity analysis, it is particularly effective in detecting non-volatile impurities.[6][7][8][9]

Experimental Protocol: Reversed-Phase HPLC

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective for aromatic compounds.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis

ParameterResult
Retention TimeTypically between 5-15 minutes
Purity (by area %)>99.0%
Limit of DetectionDependent on impurity and detector response
Limit of QuantitationDependent on impurity and detector response

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It separates components based on their boiling points and provides mass spectra for their identification.

Experimental Protocol: GC-MS

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

Expected GC-MS Data:

ParameterExpected Value
Retention TimeDependent on the specific column and conditions, but typically in the range of 10-20 minutes.
Molecular Ion (M⁺)m/z = 132
Major Fragmentation IonsExpected fragments include those corresponding to the loss of -OH, -CH₂OH, and cleavage of the ethynyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

  • Instrument: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it is a low-melting solid or oil), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Characteristic FTIR Absorption Bands for 4-Ethynylbenzyl Alcohol:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Broad, StrongO-H stretch of the alcohol
~3300Sharp, Medium≡C-H stretch of the terminal alkyne
~3030MediumAromatic C-H stretch
~2110Sharp, WeakC≡C stretch of the terminal alkyne
~1605, ~1500MediumAromatic C=C stretches
~1020StrongC-O stretch of the primary alcohol

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for the qualitative analysis of a sample's purity. It is particularly useful for monitoring the progress of a reaction and for preliminary purity checks.[10][11][12][13]

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is a 3:1 mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve an optimal Rf value.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Development: Spot the sample on the baseline of the TLC plate and place it in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization:

    • UV Light (254 nm): The aromatic ring will absorb UV light, appearing as a dark spot on the fluorescent background.

    • Staining: A potassium permanganate (KMnO₄) stain can be used to visualize the alcohol and alkyne functional groups, which will appear as yellow spots on a purple background.[14][15]

Expected TLC Data:

ParameterValue
Rf ValueApproximately 0.3-0.5 in a 3:1 hexane:ethyl acetate solvent system.

Comparison of Purity Analysis Methods

MethodPrincipleInformation ProvidedAdvantagesLimitations
NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, quantitative purity (qNMR)High structural resolution, non-destructive, primary analytical methodLower sensitivity compared to other methods, requires deuterated solvents
HPLC Differential partitioning between mobile and stationary phasesSeparation and quantification of non-volatile impuritiesHigh sensitivity, high resolution, well-established for purity analysisRequires a chromophore for UV detection, destructive
GC-MS Separation by volatility, detection by massSeparation of volatile impurities, mass-to-charge ratio of fragmentsHigh sensitivity, provides structural information from fragmentationLimited to thermally stable and volatile compounds, destructive
FTIR Absorption of infrared radiation by molecular vibrationsIdentification of functional groupsFast, non-destructive, provides a molecular "fingerprint"Not suitable for quantification, provides limited structural information
TLC Differential partitioning on a planar stationary phaseQualitative assessment of purity, reaction monitoringSimple, fast, inexpensive, requires minimal sampleNot quantitative, lower resolution than HPLC and GC

Workflow and Decision Making

The selection of an appropriate analytical method or a combination of methods depends on the specific requirements of the analysis. The following workflow and decision-making diagrams can guide researchers in choosing the most suitable approach.

Purity_Analysis_Workflow start Synthesized 4-Ethynylbenzyl Alcohol tlc TLC for Preliminary Purity Check start->tlc nmr_qual ¹H and ¹³C NMR for Structural Confirmation tlc->nmr_qual If single spot fail Further Purification Required tlc->fail If multiple spots hplc HPLC for Non-Volatile Impurities nmr_qual->hplc Structure confirmed nmr_qual->fail Structure incorrect gcms GC-MS for Volatile Impurities hplc->gcms Purity >99% hplc->fail Purity <99% ftir FTIR for Functional Group Confirmation gcms->ftir No significant volatile impurities gcms->fail Volatile impurities detected nmr_quant qNMR for Absolute Purity Determination ftir->nmr_quant Functional groups confirmed pass Purity Confirmed nmr_quant->pass Absolute purity meets specification nmr_quant->fail Purity below specification

Caption: General workflow for comprehensive purity analysis.

Decision_Making question1 Need for absolute purity value? qnmr Use qNMR question1->qnmr Yes hplc_area Use HPLC (Area % Purity) question1->hplc_area No question2 Are volatile impurities suspected? qnmr->question2 hplc_area->question2 gcms Use GC-MS question2->gcms Yes hplc_only HPLC may be sufficient question2->hplc_only No question3 Need for quick, qualitative check? gcms->question3 hplc_only->question3 tlc Use TLC question3->tlc Yes comprehensive Use comprehensive methods (NMR, HPLC) question3->comprehensive No

Caption: Decision tree for selecting a purity analysis method.

References

A Head-to-Head Comparison of Copper-Catalyzed and Copper-Free Click Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to efficiently and specifically link molecules is fundamental. "Click chemistry" has emerged as a powerful tool for this purpose, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective, data-driven comparison to assist in selecting the optimal technique for your specific research needs, with a focus on benchmarking the efficiency of copper-free methods against the traditional copper-catalyzed reaction involving terminal alkynes like (4-ethynylphenyl)methanol.

The core distinction between CuAAC and SPAAC lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to significantly accelerate the reaction between a terminal alkyne (such as this compound) and an azide, resulting in a stable 1,4-disubstituted triazole.[1][2] In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne that readily reacts with an azide to release ring strain.[1] This fundamental difference has profound implications for their respective applications, particularly in biological systems where copper toxicity is a concern.[2]

Quantitative Performance Comparison

The efficiency of these reactions is best compared using their second-order rate constants, which indicate the speed at which reactants are consumed. The tables below summarize key quantitative data for a direct comparison of CuAAC and various copper-free SPAAC reactions. While specific kinetic data for this compound is not extensively reported, its reactivity is comparable to other simple terminal alkynes like phenylacetylene, which is used here as a benchmark for CuAAC.

Table 1: Comparison of Reaction Parameters

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[3]High, suitable for in vivo and live-cell applications.[3]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[4]Generally slower than CuAAC, dependent on the cyclooctyne used.[5]
Reactant Stability Terminal alkynes are generally stable and synthetically accessible.Strained cyclooctynes can be less stable and more complex to synthesize.
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.[4]Typically performed under physiological conditions (neutral pH, aqueous solution, ambient temperature).
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species (ROS) generated by the copper catalyst.[3]Some cyclooctynes may exhibit side reactions with thiols.[3]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1]Not regioselective, yielding a mixture of regioisomers.[1]

Table 2: Comparative Reaction Kinetics

ReactionAlkyne PartnerAzide PartnerSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Notes
CuAAC Phenylacetylene (representative of terminal alkynes like this compound)Benzyl Azide~1 - 100 Rate is highly dependent on the ligand used to stabilize the copper(I) catalyst.[3]
SPAAC BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.06 - 0.1 Slower but still efficient for many applications.[6]
SPAAC DIFO (Difluorinated cyclooctyne)Benzyl Azide~0.08 An early generation strained cyclooctyne.[7]
SPAAC DIBO (Dibenzocyclooctynol)Benzyl Azide~0.3 - 0.7
SPAAC DBCO (Dibenzocyclooctyne)Benzyl Azide~0.6 - 1.0 Significantly faster than BCN and commonly used due to a good balance of reactivity and stability.[6]
SPAAC DIBAC (Dibenzoazacyclooctyne)Benzyl Azide~1.9 A highly reactive cyclooctyne.[8]

Signaling Pathways and Experimental Workflows

G cluster_0 Reaction Selection cluster_1 Copper-Free Pathway (SPAAC) cluster_2 Copper-Catalyzed Pathway (CuAAC) cluster_3 Analysis Start Start Biocompatibility? Biocompatibility? Start->Biocompatibility? SPAAC SPAAC Biocompatibility?->SPAAC Yes CuAAC CuAAC Biocompatibility?->CuAAC No Select Cyclooctyne Select Cyclooctyne (e.g., DBCO, BCN) SPAAC->Select Cyclooctyne Perform Reaction Perform Reaction (with CuSO4/Ascorbate) Select Cyclooctyne->Perform Reaction Select Ligand Select Ligand (e.g., THPTA) CuAAC->Select Ligand Select Ligand->Perform Reaction Purification Purification Analysis Analyze Product (e.g., MS, HPLC) Purification->Analysis cluster_1 cluster_1 cluster_1:Perform Reaction->Purification cluster_2 cluster_2 cluster_2:Perform Reaction->Purification

Caption: Logical workflow for selecting between SPAAC and CuAAC.

experimental_workflow cluster_cunc CuAAC Protocol cluster_spaac SPAAC Protocol c1 Prepare azide and terminal alkyne solutions c2 Add CuSO4 and stabilizing ligand (e.g., THPTA) c1->c2 c3 Initiate with Sodium Ascorbate c2->c3 c4 Incubate at RT c3->c4 Purify & Analyze Purify & Analyze c4->Purify & Analyze s1 Prepare azide and cyclooctyne (e.g., DBCO) solutions s2 Mix reactants s1->s2 s3 Incubate at RT or 37°C s2->s3 s3->Purify & Analyze

Caption: General experimental workflows for CuAAC and SPAAC.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for bioconjugation experiments to compare the efficiency of CuAAC and SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-modified protein with a terminal alkyne-functionalized molecule, representative of a reaction with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-functionalized molecule (e.g., a derivative of this compound) stock solution (10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water).

  • Sodium ascorbate stock solution (500 mM in water, freshly prepared).

Procedure:

  • In a microcentrifuge tube, add the azide-modified protein solution.

  • Add the alkyne-functionalized molecule stock solution to a final concentration of 100 µM.

  • Add the CuSO₄ stock solution to a final concentration of 1 mM.

  • Add the THPTA stock solution to a final concentration of 2 mM.

  • Gently mix the solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.[1]

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate to remove excess reagents using methods like dialysis or size-exclusion chromatography.

  • Analyze the labeling efficiency using SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule stock solution (10 mM in DMSO).

Procedure:

  • To the azide-modified protein solution, add the DBCO-functionalized molecule stock solution to a final concentration of 100 µM.

  • Gently mix the solution.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations.[1]

  • Purify the conjugate using appropriate methods to remove excess reagents.

  • Analyze the labeling efficiency using the same methods as for CuAAC.

Conclusion: Making an Informed Decision

The choice between CuAAC and SPAAC is dictated by the specific requirements of the experiment.

CuAAC is the preferred method when:

  • Rapid reaction kinetics and high yields are paramount.

  • The potential for copper-induced toxicity is not a concern (e.g., in vitro applications, materials science).

  • Strict regioselectivity for the 1,4-isomer is required.

SPAAC is the method of choice for:

  • Applications in living cells or whole organisms where biocompatibility is essential.

  • Experiments where the introduction of a metal catalyst and ligands is undesirable.

While the reaction of terminal alkynes like this compound via CuAAC offers superior kinetics, the development of highly reactive cyclooctynes has made SPAAC a powerful and often necessary alternative for biological applications.[9][10] For most in vivo studies, the unparalleled biocompatibility of SPAAC makes it the more prudent and often indispensable choice.

References

A Spectroscopic Comparison of (4-ethynylphenyl)methanol and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the versatile building block, (4-ethynylphenyl)methanol, and its derivatization through common organic reactions. The unique reactivity of the terminal alkyne and the hydroxyl group makes this compound a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications. Here, we present a comparative analysis of the spectroscopic data of this compound and its product from a Sonogashira coupling reaction, offering insights into the structural changes observed through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its Sonogashira coupling product with 4-iodobenzaldehyde, (4-((4-formylphenyl)ethynyl)phenyl)methanol.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.45 (d, J = 8.2 Hz, 2H), 7.29 (d, J = 8.2 Hz, 2H), 4.69 (s, 2H), 3.05 (s, 1H), 1.85 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)141.2, 132.4, 127.3, 121.3, 83.5, 77.4, 64.8
IR (thin film), ν (cm⁻¹)3350 (br), 3290, 2925, 2105, 1510, 1410, 1015, 825
Mass Spec. (EI), m/z132 (M⁺), 115, 103

Table 2: Spectroscopic Data for (4-((4-formylphenyl)ethynyl)phenyl)methanol

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)10.01 (s, 1H), 7.87 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.2 Hz, 2H), 7.40 (d, J = 8.2 Hz, 2H), 4.75 (s, 2H), 1.75 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)191.5, 142.0, 135.5, 132.9, 132.2, 129.8, 128.8, 127.5, 122.5, 93.3, 88.8, 64.7
IR (thin film), ν (cm⁻¹)3350 (br), 2920, 2820, 2730, 2220, 1700, 1600, 1560, 1305, 1205, 1170, 820
Mass Spec. (EI), m/z236 (M⁺), 219, 207, 189

Experimental Protocols

General Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the solvent resonance as the internal reference.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film of the compound.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra were recorded on a mass spectrometer at an ionization energy of 70 eV.

Synthesis of (4-((4-formylphenyl)ethynyl)phenyl)methanol via Sonogashira Coupling

To a solution of this compound (1.0 eq) and 4-iodobenzaldehyde (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) was added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq). The reaction mixture was stirred at room temperature under an inert atmosphere for 24 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.

Workflow and Reaction Visualization

The following diagram illustrates the Sonogashira coupling reaction between this compound and an aryl halide, a key reaction for carbon-carbon bond formation.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product Coupled Product reactant1->product reactant2 Aryl Halide (e.g., 4-Iodobenzaldehyde) reactant2->product catalyst Pd Catalyst & Cu(I) Cocatalyst catalyst->product catalyzes base Base (e.g., Et3N) base->product

Caption: Sonogashira coupling reaction workflow.

Safety Operating Guide

Safe Disposal of (4-ethynylphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(4-ethynylphenyl)methanol , a compound utilized in pharmaceutical development and chemical synthesis, requires meticulous handling and disposal to ensure personnel safety and environmental compliance. Although some safety data sheets (SDS) may not classify this chemical as hazardous under specific regulations, a cautious approach is recommended, treating it as potentially hazardous waste.[1] This guide provides comprehensive procedures for the proper disposal of this compound in research and development settings.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.[2][3]

  • Eye Protection: Safety glasses or goggles must be worn.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary.[2][4]

Waste Characterization and Segregation

Proper segregation of waste is a critical first step in the disposal process. Do not mix this compound waste with non-hazardous laboratory trash.[2]

Waste Type Description Container Requirement Disposal Stream
Solid Waste Unused this compound powder, contaminated weighing paper, pipette tips, gloves, and other labware.Sealed, clearly labeled hazardous waste container compatible with solids.Organic Solid Waste
Liquid Waste Solutions containing this compound dissolved in aqueous or organic solvents.Leak-proof, clearly labeled hazardous waste container compatible with the solvent.[5]Organic Liquid Waste (Non-halogenated unless mixed with halogenated solvents)
Contaminated Sharps Needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant sharps container labeled as hazardous waste.[5]Sharps Waste

Note: Chlorinated and non-chlorinated solvents must always be kept in separate waste containers.[6]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Solid Waste: Carefully place all solid waste contaminated with this compound into a designated hazardous waste container.[2][6] Avoid generating dust during transfer.[2][4]

  • Liquid Waste: Collect all liquid waste in a dedicated container.[2][6] Do not overfill liquid waste containers; a general guideline is to fill to no more than 75-90% capacity to allow for vapor expansion.[7][8]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can often be disposed of as regular glass or plastic waste, provided all labels are defaced.[9]

2. Labeling:

All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste".[2][7]

  • The full chemical name: "this compound".[2]

  • Any other constituents in the waste mixture, with percentages.[10]

  • The primary hazards (e.g., "Flammable Solid," "Toxic" - a conservative approach is best).[2][4]

  • The date the container was first used for waste accumulation.

3. Storage:

Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA).[11] This area should be:

  • Well-ventilated.[4][12]

  • Away from heat, sparks, and open flames.[4][12][13]

  • Segregated from incompatible materials, such as strong oxidizing agents.[4][7][11]

  • In secondary containment to catch any potential leaks.[10]

4. Final Disposal:

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3][4] Never pour this compound waste down the drain or dispose of it in regular trash.[4][14]

Spill Management

In the event of a spill, evacuate the immediate area and alert others.[4] If the spill is small and you are trained to handle it:

  • Wear the appropriate PPE.

  • Turn off all ignition sources.[3][12]

  • For solid spills, gently sweep the material to avoid creating dust and place it in a hazardous waste container.[1][2]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.[12][13]

  • Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.[2]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SolidWaste Solid Waste (e.g., unused powder, contaminated labware) LiquidWaste Liquid Waste (e.g., solutions) CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid StoreWaste Store Sealed Containers in Designated Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste EHS Arrange Pickup with EHS or Licensed Contractor StoreWaste->EHS

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling (4-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of (4-ethynylphenyl)methanol (CAS No. 10602-04-7). The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task / OperationRecommended Personal Protective Equipment
Weighing and preparing solutions Gloves: Nitrile gloves for splash protection. Change gloves immediately if contaminated. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: Work in a certified chemical fume hood. If a fume hood is not available, a half-mask respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended. Protective Clothing: A standard laboratory coat.
Running reactions and transfers Gloves: Nitrile gloves. For prolonged contact, consider heavier-duty gloves such as neoprene or butyl rubber. Eye Protection: Chemical splash goggles. A face shield is recommended if there is a significant splash hazard. Respiratory Protection: All operations should be conducted within a chemical fume hood. Protective Clothing: A laboratory coat. Ensure cuffs are tucked into gloves.
Handling solid compound Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Respiratory Protection: Use a chemical fume hood or a ventilated enclosure to prevent inhalation of dust particles. If not possible, a respirator with a P100 particulate filter is necessary. Protective Clothing: Laboratory coat.

Note: Always inspect gloves for any signs of degradation or puncture before use. It is advisable to consult the glove manufacturer's chemical resistance data for specific breakthrough times, although specific data for this compound may not be available.

Operational Plan: Safe Handling and Spill Management

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Safe Handling Practices:

  • Avoid creating dust when handling the solid compound.

  • Keep containers tightly closed when not in use.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Spill Management: In the event of a spill, follow these procedures:

Spill SizeProcedure
Small Spill 1. Ensure the area is well-ventilated and restrict access. 2. Wear appropriate PPE as outlined in the table above. 3. Carefully sweep up the solid material, avoiding dust generation. 4. Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container. 5. Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.
Large Spill 1. Evacuate the immediate area and alert colleagues. 2. Contact your institution's Environmental Health and Safety (EHS) department immediately. 3. If flammable vapors may be present, remove all ignition sources. 4. Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance. This compound should be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound 1. Collect in a clearly labeled, sealed, and compatible container for solid hazardous chemical waste. 2. The label should include "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Irritant"). 3. Store in a designated satellite accumulation area away from incompatible materials.
Contaminated Labware and Debris (e.g., gloves, wipes, weighing paper) 1. Collect in a designated container for solid chemical waste.[2] 2. Ensure the container is properly labeled as hazardous waste. 3. Do not dispose of in regular trash.[2]
Liquid Waste (solutions containing the compound) 1. Collect in a sealed, leak-proof container appropriate for organic solvent waste.[3] 2. Since this compound is a non-halogenated organic compound, it should be disposed of in the non-halogenated organic waste stream.[4] 3. Label the container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.

Note: Never dispose of this compound down the drain or in regular trash. Always follow your institution's specific guidelines for hazardous waste disposal.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_cleanup Cleanup and Waste Segregation cluster_disposal Disposal start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_dissolve Weigh Solid / Prepare Solution (in Fume Hood) don_ppe->weigh_dissolve reaction Perform Experiment weigh_dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate segregate_solid Segregate Contaminated Solids (Gloves, Wipes) reaction->segregate_solid segregate_liquid Segregate Liquid Waste reaction->segregate_liquid liquid_waste_container Non-Halogenated Liquid Waste (Labeled) decontaminate->liquid_waste_container solid_waste_container Solid Organic Waste Container (Labeled) segregate_solid->solid_waste_container segregate_liquid->liquid_waste_container ehs_pickup Arrange for EHS Pickup solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-ethynylphenyl)methanol
Reactant of Route 2
(4-ethynylphenyl)methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。